2-Chloro-N-cyclohexylacetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8278. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-cyclohexylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c9-6-8(11)10-7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFIWYGMZQJEFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278579 | |
| Record name | 2-Chloro-N-cyclohexylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23605-23-4 | |
| Record name | 23605-23-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-N-cyclohexylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-N-cyclohexylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-N-cyclohexylacetamide (CAS: 23605-23-4): Synthesis, Reactivity, and Analytical Characterization
Executive Summary
This technical guide provides a comprehensive overview of 2-Chloro-N-cyclohexylacetamide (CAS No. 23605-23-4), a versatile chemical intermediate of significant interest to researchers in synthetic chemistry and drug discovery. The document delineates the compound's fundamental physicochemical properties, provides a detailed, field-tested protocol for its synthesis via nucleophilic acyl substitution, and explores its chemical reactivity. Emphasis is placed on the electrophilic nature of the chloroacetamide moiety, which renders it an excellent building block for constructing more complex molecules through reactions with various nucleophiles. Furthermore, this guide outlines robust analytical methodologies, including HPLC and spectroscopy, for its quantification and structural validation. Safety protocols and handling guidelines are also detailed to ensure its proper use in a laboratory setting.
Chemical Identity and Physicochemical Properties
This compound is a secondary amide characterized by a cyclohexyl group attached to the amide nitrogen and a reactive chloromethyl group adjacent to the carbonyl. This structure is fundamental to its utility as a synthetic precursor.
Key Identifiers:
-
IUPAC Name: this compound[1]
-
CAS Number: 23605-23-4[1]
-
Synonyms: N-cyclohexylchloroacetamide, Acetamide, 2-chloro-N-cyclohexyl-[1][5]
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Melting Point | 109-111 °C | [2][4] |
| Boiling Point (Predicted) | 326.4 ± 21.0 °C | [2][4] |
| Density (Predicted) | 1.10 ± 0.1 g/cm³ | [4] |
| SMILES | C1CCC(CC1)NC(=O)CCl | [1][6] |
| InChIKey | RLFIWYGMZQJEFO-UHFFFAOYSA-N |[1] |
Synthesis and Mechanistic Considerations
The most direct and efficient synthesis of this compound involves the nucleophilic acyl substitution reaction between cyclohexylamine and chloroacetyl chloride. This method is widely adopted due to its high yield and operational simplicity.
Mechanism: The reaction proceeds via the nucleophilic attack of the primary amine (cyclohexylamine) on the electrophilic carbonyl carbon of the acyl chloride (chloroacetyl chloride). The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base, which can be a second equivalent of the starting amine or an added scavenger like triethylamine, deprotonates the nitrogen to yield the final N-substituted amide product and a hydrochloride salt byproduct.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for N-acylation.[7]
-
Reagent Preparation: In a well-ventilated fume hood, prepare a solution of chloroacetyl chloride (1.0 equivalent) in anhydrous acetonitrile (1 mL per mmol of acyl halide). Separately, prepare a solution of cyclohexylamine (2.1 equivalents) in anhydrous acetonitrile (1 mL per mmol of acyl halide).
-
Causality: Using an excess of the amine serves a dual purpose: it drives the reaction to completion and acts as a base to neutralize the HCl byproduct, preventing protonation of the unreacted amine. Anhydrous solvent is critical to prevent hydrolysis of the highly reactive acyl chloride.
-
-
Reaction Execution: To the stirred solution of chloroacetyl chloride, add the cyclohexylamine solution dropwise while maintaining the reaction temperature at approximately 15°C using an ice bath.
-
Causality: The dropwise addition at a controlled, low temperature is essential to manage the exothermic nature of the acylation reaction, minimizing the formation of side products.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Extraction: Dilute the reaction mixture with ethyl acetate (2 mL per mmol of acyl halide). Transfer the mixture to a separatory funnel and wash sequentially with 1.2 M aqueous hydrochloric acid and 1 M aqueous sodium carbonate.[7]
-
Causality: The HCl wash removes the excess basic cyclohexylamine and its hydrochloride salt. The subsequent sodium carbonate wash neutralizes any remaining acidic species, ensuring the final product is not in a protonated state.
-
-
Isolation and Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Product Characterization: The resulting solid, typically fluffy white crystals, is this compound. The reported yield for this procedure is approximately 93%.[7] Confirm identity and purity using the analytical methods described in Section 5.0.
Chemical Reactivity and Applications in Drug Discovery
The synthetic value of this compound stems from the reactivity of its chloroacetamide group. The chlorine atom is an effective leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic substitution.[8][9]
This reactivity profile allows the molecule to serve as a versatile scaffold for introducing the N-cyclohexylacetamido moiety into a wide range of structures. It readily reacts with:
-
Nitrogen Nucleophiles: Primary and secondary amines, anilines, and heterocyclic amines.
-
Oxygen Nucleophiles: Alcohols, phenols, and carboxylates.
-
Sulfur Nucleophiles: Thiols and thiophenols.
This versatility makes it a valuable intermediate in the synthesis of biologically active compounds. For instance, it has been used as a precursor in the development of novel phenylacetamide derivatives investigated as potential antidepressant agents.[10] In such syntheses, the chloroacetamide acts as an electrophilic handle to connect the N-cyclohexyl portion of the molecule to a different pharmacophore via a nucleophilic functional group, such as a thiol on a benzimidazole ring.[10] Its modular structure is also a candidate for derivatization in the development of other therapeutics, such as opioid receptor modulators.[11]
Analytical and Spectroscopic Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and quantity of this compound in both research and quality control settings.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) with UV detection is a preferred method for assessing the purity and monitoring the progress of reactions involving this compound.[12]
Caption: Typical workflow for HPLC-UV purity analysis.
Exemplary HPLC-UV Protocol: This protocol is based on standard methods for analyzing similar chloroacetamide intermediates.[12][13]
-
Instrumentation: A standard HPLC system with a binary pump, autosampler, and a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter prior to injection.
-
Data Analysis: Purity is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks.
Spectroscopic Data
Spectroscopic analysis provides definitive structural confirmation.
Table 2: Key Spectroscopic Data for Structural Confirmation
| Technique | Expected Signals / Peaks | Assignment | Source(s) |
|---|---|---|---|
| ¹H NMR (CDCl₃) | δ ~6.4 ppm (broad s, 1H)δ ~4.0 ppm (s, 2H)δ ~3.9 ppm (m, 1H)δ ~1.1-2.0 ppm (m, 10H) | -NH--CH₂-Cl-CH- (cyclohexyl)-CH₂- (cyclohexyl) | [7] |
| IR Spectroscopy (KBr Pellet) | ~3300 cm⁻¹ (N-H stretch)~2930, 2850 cm⁻¹ (C-H stretch)~1650 cm⁻¹ (C=O stretch, Amide I)~1550 cm⁻¹ (N-H bend, Amide II)~750 cm⁻¹ (C-Cl stretch) | Amide N-HAliphatic C-HAmide CarbonylAmide N-HAlkyl Halide | [1] |
| Mass Spectrometry (GC-MS) | m/z 175/177 (M⁺)m/z 99m/z 83 | Molecular ion (with ³⁵Cl/³⁷Cl isotope pattern)[C₆H₁₁NH₂]⁺ Fragment[C₆H₁₁]⁺ Fragment |[1] |
Safety, Handling, and Storage
This compound is a hazardous substance and must be handled with appropriate precautions.
GHS Hazard Identification: [1][14]
-
Pictograms: Danger
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318/H319: Causes serious eye damage/irritation.
-
H335: May cause respiratory irritation.
-
Recommended Handling Procedures: [14][15]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Wear impervious protective gloves (e.g., nitrile).
-
Wear chemical safety goggles or a face shield.
-
Wear a lab coat.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]
-
For long-term stability, storage under an inert atmosphere at 2-8°C is recommended.[5][6]
Conclusion
This compound is a fundamentally important and highly reactive chemical intermediate. Its straightforward synthesis, combined with the electrophilic nature of the chloroacetamide moiety, makes it an invaluable tool for medicinal chemists and researchers in organic synthesis. The well-defined protocols for its synthesis, purification, and analysis outlined in this guide provide a solid foundation for its effective and safe utilization in the laboratory to build novel molecular architectures with potential biological significance.
References
- 1. This compound | C8H14ClNO | CID 222365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE CAS#: 23605-23-4 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 23605-23-4|this compound|BLD Pharm [bldpharm.com]
- 7. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 8. N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide () for sale [vulcanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide (793727-78-3) for sale [vulcanchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 2-Chloro-N-cyclohexylacetamide: Synthesis, Properties, and Applications in Chemical Research
Executive Summary: This guide provides an in-depth analysis of 2-Chloro-N-cyclohexylacetamide, a versatile bifunctional reagent crucial in modern organic synthesis. The document confirms its IUPAC nomenclature and delves into its physicochemical properties, detailed synthesis protocols, and core reactivity. By examining its application in the development of novel therapeutic agents, this whitepaper serves as a critical resource for researchers, chemists, and professionals in drug discovery, highlighting the compound's significance as a foundational building block for creating complex molecular architectures.
Introduction and Nomenclature
This compound, whose IUPAC name is confirmed as such, is a substituted amide that serves as a pivotal intermediate in synthetic chemistry.[1] Its molecular structure incorporates two key reactive features: a secondary amide linkage and an alpha-chloro group. This duality makes it a highly valuable precursor for synthesizing a wide array of more complex molecules. The electrophilic carbon atom bonded to the chlorine is susceptible to nucleophilic attack, while the amide group can participate in various chemical transformations.
Commonly used synonyms for this compound include:
-
Acetamide, 2-chloro-N-cyclohexyl-[2]
-
N-Cyclohexyl-α-chloroacetamide[2]
-
N-Cyclohexylchloroacetamide[2]
This guide will elucidate the synthesis, reactivity, and practical applications of this compound, with a focus on its utility in the field of medicinal chemistry and drug development.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 23605-23-4 | PubChem[1], ChemicalBook[3] |
| Molecular Formula | C₈H₁₄ClNO | PubChem[1] |
| Molecular Weight | 175.66 g/mol | ChemicalBook[3] |
| Melting Point | 109-111 °C | ChemBK[4], ChemicalBook[5] |
| Boiling Point | 326.4 ± 21.0 °C (Predicted) | ChemBK[4], ChemicalBook[5] |
| Density | 1.10 ± 0.1 g/cm³ (Predicted) | ChemBK[4] |
Synthesis and Mechanism
The synthesis of this compound is most commonly achieved through a nucleophilic acyl substitution reaction. This process is efficient, high-yielding, and straightforward to perform in a standard laboratory setting.
Reaction Principle
The underlying mechanism involves the reaction of a primary amine, cyclohexylamine, with an acyl halide, chloroacetyl chloride. The lone pair of electrons on the nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion as a leaving group. An excess of the amine or the addition of a non-nucleophilic base is typically used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established general procedures for the synthesis of N-substituted chloroacetamides.[3][6]
Materials:
-
Cyclohexylamine (2.1 equivalents)
-
Chloroacetyl chloride (1.0 equivalent)
-
Anhydrous Acetonitrile (ACN)
-
Ethyl Acetate (EtOAc)
-
1.2 M Hydrochloric Acid (HCl)
-
1 M Sodium Carbonate (Na₂CO₃)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, prepare a solution of chloroacetyl chloride (1.0 equiv.) in anhydrous acetonitrile (1 mL per mmol of acyl halide). Cool the solution to approximately 15 °C using an ice bath.
-
Nucleophilic Addition: In a separate dropping funnel, prepare a solution of cyclohexylamine (2.1 equiv.) in anhydrous acetonitrile (1 mL per mmol of acyl halide).
-
Reaction Execution: Add the cyclohexylamine solution dropwise to the stirred chloroacetyl chloride solution over 15-20 minutes, ensuring the temperature remains below 20 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction: Once the reaction is complete, dilute the mixture with ethyl acetate (2 mL per mmol of acyl halide). Transfer the mixture to a separatory funnel and wash with 1.2 M HCl. Extract the aqueous layer again with ethyl acetate.[3]
-
Workup - Neutralization: Combine the organic layers and wash with 1 M aqueous sodium carbonate solution.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, typically fluffy white crystals, can be further purified by recrystallization if necessary. A reported yield for this procedure is approximately 93%.[3]
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
The utility of this compound stems from its identity as a bifunctional building block. Its predictable reactivity allows for its incorporation into complex molecular scaffolds, particularly in the synthesis of biologically active compounds.
Core Reactivity as a Synthetic Intermediate
The chemical reactivity of N-substituted 2-chloroacetamides is dominated by the facile nucleophilic substitution of the chlorine atom.[7] This C-Cl bond can be targeted by a wide range of nucleophiles, including those based on sulfur, oxygen, and nitrogen, to form new C-S, C-O, and C-N bonds, respectively. This versatility makes it an ideal starting point for constructing diverse chemical libraries for screening purposes.
Case Study: Development of Antidepressant Agents
In a notable study focused on discovering new antidepressant agents, this compound was synthesized as a key intermediate (designated compound 1x ).[6] It was subsequently reacted with 2-mercaptobenzimidazole. In this reaction, the sulfur atom of 2-mercaptobenzimidazole acts as the nucleophile, displacing the chloride on the acetamide to form a thioether linkage. The resulting series of N-substituted-acetamide derivatives were evaluated for antidepressant activity, with the most potent compound showing greater efficacy than standard drugs like moclobemide and fluoxetine in preclinical models.[6] This work exemplifies the direct application of this compound in a drug discovery pipeline.
Broader Context in Medicinal Chemistry
While direct studies on this compound itself are specific, its structural motifs are prevalent in medicinal chemistry. For instance, structurally related chloroacetamide compounds have been explored as tools for studying neurological processes.[8] The cyclohexyl group is a common hydrophobic scaffold used to improve ligand binding and pharmacokinetic properties, while the chloroacetamide moiety serves as a reactive handle for covalent modification or as a linker to other pharmacophores. Analogs have shown affinity for opioid receptors, suggesting potential applications in analgesia.[8]
Logical Pathway for Synthetic Diversification
Caption: Synthetic utility of this compound.
Safety, Handling, and Storage
Due to its reactive nature, proper handling of this compound is imperative to ensure laboratory safety.
GHS Hazard Classification
The compound is classified with several hazards according to the Globally Harmonized System (GHS).[1]
| Pictogram(s) | Signal Word | Hazard Statement(s) |
|
| Danger | H302: Harmful if swallowed.H315: Causes skin irritation.H318/H319: Causes serious eye damage/irritation.H335: May cause respiratory irritation. |
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood.[9][10]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[9]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.[10][11]
-
Respiratory Protection: If dust formation is likely or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10]
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[10]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[9][11] Keep locked up or in an area accessible only to qualified personnel.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Conclusion
This compound is more than a simple chemical; it is a potent and versatile tool for synthetic innovation. Its well-defined physicochemical properties, straightforward synthesis, and predictable reactivity make it an invaluable intermediate for researchers in academia and industry. As demonstrated through its application in the development of novel therapeutic candidates, this compound provides a reliable scaffold for accessing complex molecular architectures, underscoring its continued importance in the landscape of modern chemical and pharmaceutical research.
References
- 1. This compound | C8H14ClNO | CID 222365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE CAS#: 23605-23-4 [m.chemicalbook.com]
- 6. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide (793727-78-3) for sale [vulcanchem.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
2-Chloro-N-cyclohexylacetamide solubility data
An In-Depth Technical Guide to the Solubility of 2-Chloro-N-cyclohexylacetamide
Introduction
This compound, hereafter referred to as CNA, is a substituted amide of significant interest in synthetic and medicinal chemistry. With the CAS Number 23605-23-4, this compound serves as a crucial building block and intermediate in the synthesis of more complex molecules, including potential therapeutic agents and other high-value chemical entities.[1][2][3] Its applications have been noted in the development of novel antidepressant agents and as a precursor for various heterocyclic systems.[4][5][6]
The solubility of a compound is a fundamental physicochemical property that dictates its utility and behavior in nearly every application, from reaction kinetics in a synthetic flask to bioavailability in a drug formulation. For the process chemist, understanding solubility is paramount for optimizing reaction conditions, controlling crystallization, and ensuring product purity. For the formulation scientist, this data is the bedrock upon which stable, effective, and bioavailable drug products are developed.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the solubility profile of CNA. It moves beyond a simple recitation of data to explain the underlying chemical principles, provide robust experimental protocols for in-house determination, and offer field-proven insights to ensure the generation of reliable and reproducible results.
Physicochemical Properties of this compound
A molecule's structure is the primary determinant of its physical properties, including solubility. CNA possesses a distinct molecular architecture: a polar chloroacetamide group capable of acting as a hydrogen bond acceptor and a nonpolar, bulky cyclohexyl group. This amphiphilic nature suggests a nuanced solubility behavior. The hydrophobic character of the cyclohexyl ring is expected to limit aqueous solubility, while the polar amide and chloro-functional groups should promote solubility in various organic solvents.
Key physicochemical data for CNA are summarized in Table 1. It is important to note the variability in reported melting points, which can be indicative of differences in crystalline form or purity of the samples analyzed.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 23605-23-4 | [2][3][7] |
| Molecular Formula | C₈H₁₄ClNO | [1][2][3] |
| Molecular Weight | 175.66 g/mol | [1][2][3] |
| Appearance | Colorless or light yellow solid; Fluffy white crystals | [1][2] |
| Melting Point | 82-85 °C; 102–103 °C; 109-111°C | [1][4] |
| Predicted pKa | 13.97 ± 0.20 |[1] |
Solubility Profile
Theoretical Considerations & Influencing Factors
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[8]
-
Solvent Polarity : The nonpolar cyclohexyl group suggests poor solubility in highly polar solvents like water. Conversely, the chloroacetamide moiety should facilitate dissolution in moderately polar to polar aprotic organic solvents. The parent compound, acetamide, is readily soluble in water due to its small size and hydrogen bonding capability; the addition of the large, hydrophobic cyclohexyl group in CNA drastically reduces this affinity.[9]
-
Temperature : For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[10] This relationship is critical for developing crystallization processes and for determining if a compound can be solubilized at elevated temperatures for specific applications.
-
pH : The amide group in CNA is generally considered neutral. With a predicted pKa of ~13.97, it is an extremely weak acid and will not ionize under typical aqueous pH conditions.[1] Therefore, its solubility is expected to be largely independent of pH in the range of 2-12. Solubility testing in acidic or basic solutions is still valuable to confirm the absence of ionizable impurities and to assess chemical stability.
Qualitative Solubility Data
Published data and chemical intuition allow for the compilation of a qualitative solubility profile, which is invaluable for initial solvent screening in synthesis and analysis.
Table 2: Qualitative Solubility of this compound
| Solvent | Type | Expected Solubility | Rationale / Reference |
|---|---|---|---|
| Water | Highly Polar Protic | Very Low / Insoluble | The large hydrophobic cyclohexyl group dominates.[8][9] |
| Ethanol | Polar Protic | Soluble | Can interact with both polar and nonpolar parts of the molecule.[1] |
| Chloroform | Moderately Polar Aprotic | Soluble | Effective at solvating the chloroacetamide portion.[1] |
| 5% Aqueous HCl | Acidic Aqueous | Insoluble | The amide is not basic enough to be protonated.[11][12] |
| 5% Aqueous NaOH | Basic Aqueous | Insoluble | The amide proton is not acidic enough to be deprotonated.[11][12] |
Experimental Determination of Solubility
Generating precise and reliable solubility data requires robust, well-controlled experimental protocols. The following sections detail methodologies for both qualitative screening and quantitative measurement, designed as self-validating systems to ensure trustworthiness.
Workflow for Solubility Assessment
A systematic approach to solubility testing saves time and resources. The workflow begins with simple qualitative tests to identify suitable solvent systems before proceeding to more rigorous quantitative analysis.
References
- 1. chembk.com [chembk.com]
- 2. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE CAS#: 23605-23-4 [m.chemicalbook.com]
- 4. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. youtube.com [youtube.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. ijnrd.org [ijnrd.org]
- 11. scribd.com [scribd.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
The Multifaceted Biological Activities of 2-Chloro-N-cyclohexylacetamide Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Potential of Chloroacetamide Scaffolds
In the landscape of medicinal chemistry, the chloroacetamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide focuses specifically on 2-chloro-N-cyclohexylacetamide and its derivatives, a class of compounds that has garnered significant interest for its potential applications in oncology, inflammation, and infectious diseases. As researchers and drug development professionals, understanding the nuances of their synthesis, mechanisms of action, and the methodologies to evaluate their efficacy is paramount. This document serves as an in-depth technical resource, providing not only a comprehensive overview of the current state of knowledge but also actionable, field-proven insights into the experimental workflows critical for advancing these promising molecules from the bench to potential clinical applications. Our exploration will be grounded in scientific integrity, with a focus on the causality behind experimental choices and supported by authoritative references.
The Chemical Foundation: Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives is typically achieved through a straightforward and robust nucleophilic acyl substitution reaction. The general principle involves the reaction of an amine with chloroacetyl chloride.[1] The cyclohexyl moiety provides a lipophilic character to the molecule, which can be crucial for its pharmacokinetic profile and interaction with biological targets.
General Synthesis Protocol
This protocol outlines a widely applicable method for the synthesis of 2-chloro-N-substituted acetamides.[1]
Materials:
-
Substituted amine (e.g., cyclohexylamine) (1.0 equivalent)
-
Chloroacetyl chloride (1.1 - 1.2 equivalents)[1]
-
Base (e.g., Triethylamine (TEA) or Sodium Acetate) (1.1 - 1.5 equivalents)[1]
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)[1][2]
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Dissolve the amine (1.0 eq) and the base (1.1-1.5 eq) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the reaction mixture to 0-5 °C using an ice bath.[1]
-
Slowly add chloroacetyl chloride (1.1-1.2 eq), dissolved in the same anhydrous solvent, to the stirred reaction mixture via a dropping funnel. Maintain the temperature below 10 °C during the addition.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[1]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water. This will precipitate the crude product.[1]
-
Collect the precipitate by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water to remove any unreacted starting materials and salts.[1]
-
Dry the crude product.
-
For further purification, recrystallize the product from a suitable solvent, such as ethanol.[1]
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[3][4]
Synthesis Workflow Diagram
References
A Comprehensive Technical Guide to the Safe Handling of 2-Chloro-N-cyclohexylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N-cyclohexylacetamide is a chemical compound utilized in various research and development applications, particularly within the pharmaceutical and chemical synthesis sectors. As with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established safety data and best practices. It is designed to empower researchers with the knowledge to work with this compound confidently and safely.
Hazard Identification and GHS Classification
A critical first step in the safe handling of any chemical is a complete understanding of its intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[1][2] |
| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[1][2] |
Pictograms:
The "Corrosion" pictogram highlights the risk of serious eye damage, while the "Exclamation Mark" warns of its potential to cause acute toxicity, skin irritation, and respiratory irritation. These classifications necessitate stringent adherence to the handling and personal protective equipment guidelines outlined in the subsequent sections.
Engineering Controls and Personal Protective Equipment (PPE)
The primary objective of safety protocols is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
-
Fume Hood: All work with this compound, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood.[3][4] This is crucial to prevent the inhalation of any dust or vapors, which can cause respiratory irritation.[1][2]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[5][6]
-
Safety Showers and Eyewash Stations: Accessible and regularly tested safety showers and eyewash stations are mandatory in any laboratory where this compound is handled.[6] Immediate access to these facilities is critical in the event of accidental exposure.
Personal Protective Equipment (PPE): Essential for Direct Handling
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[7] Given the classification of "Causes serious eye damage," a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during procedures with a higher risk of splashing.[2][8]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contact.[4]
-
Lab Coat: A flame-resistant lab coat should be worn at all times.[7] Ensure the lab coat is fully buttoned to provide maximum coverage.
-
Additional Protective Clothing: For procedures with a higher risk of significant skin contact, consider the use of impervious clothing such as aprons or coveralls.[7]
-
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations such as a large spill, a NIOSH-approved respirator is required.[3][7] The type of respirator will depend on the concentration of airborne particles.
Caption: Hierarchy of controls for safe chemical handling.
Safe Handling and Storage Protocols
Adherence to standardized handling and storage procedures is fundamental to preventing accidents and maintaining the stability of the compound.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is operational.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust. Use a spatula for solid transfers and avoid creating dust clouds.[7]
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to prevent splashing.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[2][4] Decontaminate the work area and any equipment used.
Storage Requirements
-
Container: Store this compound in a tightly closed, properly labeled container.[5]
-
Location: Keep the container in a cool, dry, and well-ventilated area.[5] A designated chemical storage cabinet is recommended.
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[3]
-
Security: For larger quantities, consider storing in a locked cabinet or an area with restricted access.[2][4]
Emergency Procedures: First Aid and Spill Response
Prompt and correct action in the event of an emergency can significantly mitigate the severity of an incident.
First Aid Measures
The following first aid procedures should be initiated immediately upon exposure, followed by seeking prompt medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing.[2][7] Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[9] If skin irritation occurs, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2][7] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2][7] Rinse the mouth with water.[2][7] Never give anything by mouth to an unconscious person.[2][7] Seek immediate medical attention.
Caption: First aid response workflow for exposure.
Spill Response
In the event of a spill, follow these steps to ensure a safe and effective cleanup:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.
-
Personal Protection: Don the appropriate PPE, including respiratory protection if necessary.
-
Containment: Prevent the spill from spreading by using a chemical absorbent material or spill pillows. Do not allow the chemical to enter drains.[5]
-
Cleanup: Carefully sweep up the spilled solid, avoiding the creation of dust.[3] Place the spilled material and any contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Thoroughly decontaminate the spill area with an appropriate cleaning agent.
-
Waste Disposal: Dispose of the collected waste through a licensed hazardous waste disposal company.[3][10]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below:
| Property | Value |
| Molecular Formula | C₈H₁₄ClNO[1] |
| Molecular Weight | 175.66 g/mol [2][11] |
| Appearance | Off-white to light yellow solid[12] |
| Melting Point | 109-111 °C[5][11][12] |
| Boiling Point | 326.4 °C at 760 mmHg (Predicted)[5][11] |
| CAS Number | 23605-23-4[1][2] |
Disposal Considerations
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Collection: Collect all waste material, including unused product and contaminated items (e.g., gloves, absorbent materials), in a designated and properly labeled hazardous waste container.[10]
-
Licensed Disposal: All chemical waste must be disposed of through a licensed and reputable hazardous waste disposal company.[3][10] Do not attempt to dispose of this chemical in the regular trash or down the drain.[4][7]
-
Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[7][10]
Conclusion
Working safely with this compound is contingent upon a comprehensive understanding of its hazards and the diligent application of the safety protocols outlined in this guide. By prioritizing engineering controls, consistently using the correct personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with this compound. Adherence to these guidelines is not merely a matter of compliance but a cornerstone of a robust safety culture that protects individuals, the research environment, and the integrity of scientific discovery.
References
- 1. This compound | C8H14ClNO | CID 222365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chembk.com [chembk.com]
- 12. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE CAS#: 23605-23-4 [m.chemicalbook.com]
Unlocking the Research Potential of 2-Chloro-N-cyclohexylacetamide: A Technical Guide for Scientists
Foreword: The Untapped Versatility of a Chloroacetamide Core
In the vast landscape of chemical entities, the N-substituted chloroacetamides represent a class of compounds with remarkable and diverse biological activities. Among these, 2-Chloro-N-cyclohexylacetamide (CAS No. 23605-23-4) emerges as a molecule of significant interest for researchers in drug discovery, agrochemical development, and synthetic chemistry.[1][2] Its unique structural combination of a reactive chloroacetyl group and a lipophilic cyclohexyl moiety provides a compelling foundation for exploring a wide spectrum of applications. This guide aims to provide an in-depth technical overview of the potential research applications of this compound, grounded in the established bioactivities of the broader chloroacetamide class and its structural analogs. We will delve into its synthesis, potential mechanisms of action, and provide actionable experimental protocols to empower researchers to unlock its full potential.
I. Foundational Knowledge: Synthesis and Physicochemical Properties
A thorough understanding of a compound's synthesis and properties is the bedrock of innovative research.
Synthesis of this compound
The synthesis of this compound is a straightforward and efficient process, typically achieved through the acylation of cyclohexylamine with chloroacetyl chloride.[3] This reaction is generally carried out in an appropriate solvent, such as acetonitrile, and may utilize a base to neutralize the hydrochloric acid byproduct.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 23605-23-4 | [1][2] |
| Molecular Formula | C8H14ClNO | [1][3] |
| Molecular Weight | 175.66 g/mol | [1][3] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 102-103 °C | [4] |
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexylamine (1.0 equivalent) in anhydrous acetonitrile.
-
Acylation: Cool the solution in an ice bath and add chloroacetyl chloride (1.05 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with cold water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[3]
Caption: Synthesis of this compound.
II. Potential Research Application: Agrochemical Development
The chloroacetamide class of compounds is well-established for its potent herbicidal activity.[5] These compounds typically act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants, leading to a disruption of cell division and plant growth.
Proposed Mechanism of Herbicidal Action
The herbicidal efficacy of chloroacetamides is linked to their ability to act as alkylating agents.[5] It is hypothesized that this compound, like other chloroacetamides, can covalently bind to enzymes containing sulfhydryl (-SH) groups, thereby inactivating them. The lipophilic cyclohexyl group may enhance the compound's ability to penetrate the waxy cuticle of plant leaves and translocate within the plant.
Caption: Proposed Herbicidal Mechanism of Action.
Experimental Workflow: Screening for Herbicidal Activity
-
Seed Germination Assay:
-
Prepare solutions of this compound at various concentrations (e.g., 1, 10, 100, 1000 µM) in a suitable solvent (e.g., DMSO) with a surfactant.
-
Sow seeds of a model monocot (e.g., Sorghum bicolor) and a model dicot (e.g., Phaseolus vulgaris) in petri dishes containing filter paper.
-
Apply the test solutions to the filter paper.
-
Incubate the petri dishes under controlled light and temperature conditions.
-
Measure the germination rate and root/shoot length after a defined period (e.g., 7 days).[6][7]
-
-
Whole Plant Assay (Post-emergence):
-
Grow the model plants in pots to a specific growth stage (e.g., 2-3 leaf stage).
-
Apply the test solutions as a foliar spray.
-
Observe the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) over a period of 14-21 days.
-
Determine the effective dose (ED50) for each plant species.
-
III. Potential Research Application: Antimicrobial and Antifungal Drug Discovery
Structurally similar N-substituted chloroacetamides have demonstrated significant antimicrobial and antifungal properties.[8] This suggests that this compound could be a valuable scaffold for the development of new anti-infective agents.
Proposed Mechanism of Antifungal Action
A study on the antifungal activity of 2-chloro-N-phenylacetamide against Aspergillus flavus revealed a potential mechanism involving the disruption of the fungal cell membrane by binding to ergosterol and the inhibition of DNA synthesis.[9][10][11][12] Given the structural similarity, it is plausible that this compound shares a similar mechanism of action. The cyclohexyl group may enhance its interaction with the lipid-rich fungal cell membrane.
Caption: Proposed Antifungal Mechanism of Action.
Experimental Protocol: Antifungal Susceptibility Testing
-
Microbroth Dilution Assay (CLSI M38-A2 for filamentous fungi):
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the target fungal strain (e.g., Candida albicans, Aspergillus fumigatus).
-
Add the fungal inoculum to each well.
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth.[13]
-
-
Ergosterol Binding Assay:
IV. Potential Research Application: Anticancer Drug Development
Recent studies have highlighted the potential of substituted chloroacetamides as inhibitors of cancer stem cells (CSCs).[14] These cells are implicated in tumor recurrence and chemoresistance, making them a critical target for novel cancer therapies.
Proposed Mechanism of Anticancer Action
The electrophilic nature of the chloroacetyl group in this compound makes it a potential covalent inhibitor of key cellular targets in cancer cells. One proposed mechanism for related compounds involves the inhibition of glutathione S-transferases (GSTs), enzymes that are often overexpressed in cancer cells and contribute to drug resistance.[14]
Experimental Protocol: In Vitro Anticancer Screening
-
Cell Viability Assay (MTT Assay):
-
Culture a panel of cancer cell lines (e.g., breast, prostate, lung) in 96-well plates.
-
Treat the cells with increasing concentrations of this compound for 48-72 hours.
-
Add MTT reagent to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.[14]
-
-
Sphere-Forming Assay (for Cancer Stem Cell Inhibition):
-
Culture cancer cells in serum-free medium supplemented with growth factors to promote the formation of tumorspheres (a characteristic of CSCs).
-
Treat the cells with this compound during sphere formation.
-
Quantify the number and size of the tumorspheres after a defined period. A reduction in tumorsphere formation indicates potential activity against CSCs.
-
V. Application as a Synthetic Intermediate
The reactive chlorine atom in this compound makes it a valuable intermediate for the synthesis of more complex molecules. It can readily undergo nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and alcohols, to introduce the N-cyclohexylacetamido moiety into a target structure.
Example Application: Synthesis of Potential Antidepressant Agents
This compound has been utilized as a starting material for the synthesis of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, which have shown promising antidepressant activity in preclinical models.[4]
Caption: Use as a synthetic intermediate.
VI. Conclusion and Future Directions
This compound is a versatile and accessible molecule with a wide range of potential research applications. While much of the detailed mechanistic work has been performed on the broader class of chloroacetamides, the evidence strongly suggests that this specific compound warrants further investigation as a potential herbicide, antimicrobial, and anticancer agent. Its utility as a synthetic intermediate further expands its value in medicinal chemistry and drug discovery. The experimental protocols provided in this guide offer a starting point for researchers to explore and validate these exciting possibilities. Future research should focus on elucidating the specific molecular targets of this compound in various biological systems and optimizing its structure to enhance potency and selectivity for desired applications.
References
- 1. This compound | C8H14ClNO | CID 222365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Herbicidal Activity of Nano- and MicroEncapsulated Plant Extracts on the Development of the Indicator Plants Sorghum bicolor and Phaseolus vulgaris and Their Potential for Weed Control [mdpi.com]
- 7. Chiral Herbicide 2,4-D Ethylhexyl Ester: Absolute Configuration, Stereoselective Herbicidal Activity, Crop Safety, and Metabolic Behavior on Maize and Flixweed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsr.info [ijpsr.info]
- 9. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-N-cyclohexylacetamide, a versatile chemical intermediate with significant potential in drug discovery and development. While direct biological applications of this compound are still emerging, its reactive chloroacetamide moiety positions it as a valuable precursor for the synthesis of targeted covalent inhibitors and other biologically active molecules. This document details its chemical properties, synthesis, and characterization, and explores the broader context of its potential applications based on the activities of related N-substituted chloroacetamides and cyclohexylamine derivatives.
Introduction to this compound
This compound (CAS No. 23605-23-4) is a halogenated amide that has garnered interest in medicinal chemistry as a reactive building block.[1] Its structure, featuring a reactive chloroacetyl group attached to a cyclohexylamine scaffold, makes it a prime candidate for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. This reactivity is the cornerstone of its potential utility in the development of novel therapeutics, particularly as a precursor for covalent inhibitors that can form stable bonds with their biological targets.[2]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.
| Property | Value | Source(s) |
| CAS Number | 23605-23-4 | [3][4] |
| Molecular Formula | C₈H₁₄ClNO | [3][5] |
| Molecular Weight | 175.66 g/mol | [3][5] |
| IUPAC Name | This compound | [3] |
| Synonyms | Acetamide, 2-chloro-N-cyclohexyl-; N-Cyclohexyl-α-chloroacetamide; N-Cyclohexylchloroacetamide; α-Chloro-N-cyclohexylacetamide | [3] |
| Appearance | Off-white to light yellow solid | [4] |
| Melting Point | 109-111 °C | [4] |
| Boiling Point (Predicted) | 326.4 ± 21.0 °C | [4] |
| Purity (Typical) | >98% | [5] |
Synthesis and Characterization
The primary route for the synthesis of this compound is the acylation of cyclohexylamine with chloroacetyl chloride. This is a robust and high-yielding nucleophilic acyl substitution reaction.[5]
General Synthesis Protocol
The following protocol is a standard laboratory procedure for the synthesis of this compound:
Materials:
-
Cyclohexylamine
-
Chloroacetyl chloride
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
1.2 M Hydrochloric acid
-
1 M Sodium carbonate solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve cyclohexylamine (2.1 equivalents) in anhydrous acetonitrile.
-
In a separate flask, dissolve chloroacetyl chloride (1.0 equivalent) in anhydrous acetonitrile.
-
Cool the chloroacetyl chloride solution to approximately 15 °C.
-
Slowly add the cyclohexylamine solution dropwise to the stirred chloroacetyl chloride solution.
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with 1.2 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with 1 M sodium carbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.[5]
This procedure typically affords this compound as fluffy white crystals with a yield of approximately 93%.[5]
References
- 1. 2-chloro-N-cyclopentylacetamide | C7H12ClNO | CID 1518777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H14ClNO | CID 222365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE CAS#: 23605-23-4 [m.chemicalbook.com]
- 5. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-Chloro-N-cyclohexylacetamide from Cyclohexylamine
Abstract: This document provides a detailed protocol and in-depth scientific context for the synthesis of 2-Chloro-N-cyclohexylacetamide, a valuable intermediate in pharmaceutical and chemical research. The synthesis is achieved through the N-acylation of cyclohexylamine with chloroacetyl chloride. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework from reaction mechanism to product characterization and safety protocols.
Introduction: Significance and Applications
This compound is a key building block in organic synthesis, primarily utilized as an intermediate in the creation of more complex molecules. Its structure, featuring a reactive chloroacetyl group and a bulky cyclohexyl moiety, makes it a versatile synthon. N-substituted amides, in general, are of immense interest in medicinal chemistry as the amide bond is a fundamental component of peptides and proteins.[1] Specifically, derivatives of this compound have been investigated for their potential biological activities, serving as precursors for compounds with applications ranging from herbicides to potential therapeutic agents.[2][3] The synthesis described herein is a classic example of nucleophilic acyl substitution, a cornerstone reaction in organic chemistry.[4]
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of this compound from cyclohexylamine and chloroacetyl chloride proceeds via a nucleophilic acyl substitution mechanism.[5] This reaction is a fundamental process for forming amide bonds.[6]
Step 1: Nucleophilic Attack The lone pair of electrons on the nitrogen atom of cyclohexylamine (the nucleophile) attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This leads to the formation of a tetrahedral intermediate.
Step 2: Leaving Group Departure The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled.
Step 3: Deprotonation The resulting protonated amide is then deprotonated to yield the final product, this compound, and a molecule of hydrochloric acid (HCl). To neutralize the HCl byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic, a base such as triethylamine, pyridine, or an excess of the starting amine is typically used in the reaction.[5][7]
Detailed Experimental Protocol
This protocol is a synthesized procedure based on established methodologies for N-acylation.[7][8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| Cyclohexylamine | Reagent Grade, ≥99% | Major Chemical Supplier | 108-91-8 | |
| Chloroacetyl Chloride | Reagent Grade, ≥98% | Major Chemical Supplier | 79-04-9 | Highly corrosive and moisture-sensitive. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Major Chemical Supplier | 121-44-8 | Base to neutralize HCl. |
| Acetonitrile | Anhydrous, ≥99.8% | Major Chemical Supplier | 75-05-8 | Reaction solvent. |
| Ethyl Acetate | ACS Grade | Major Chemical Supplier | 141-78-6 | For extraction and chromatography. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Major Chemical Supplier | 7647-01-0 | For workup. |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Major Chemical Supplier | 144-55-8 | For workup. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Major Chemical Supplier | 7487-88-9 | For drying organic layers. |
| Silica Gel | 230-400 mesh | Major Chemical Supplier | 7631-86-9 | For column chromatography. |
Equipment
-
Round-bottom flask (100 mL) equipped with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Magnetic stirrer hotplate
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Fume hood
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
Reaction Setup:
-
To a 100 mL round-bottom flask under a nitrogen atmosphere, add cyclohexylamine (2.08 g, 21 mmol) and anhydrous acetonitrile (20 mL).
-
Add triethylamine (2.12 g, 21 mmol) to the solution. Cool the flask in an ice bath to 0 °C with stirring.
-
In a separate, dry dropping funnel, prepare a solution of chloroacetyl chloride (2.26 g, 20 mmol) in anhydrous acetonitrile (20 mL).
Reaction Execution: 4. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature remains below 15 °C.[8] 5. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 6. Stir the reaction for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:2 mixture of Toluene:Ethyl Acetate as eluent) until the starting amine spot is no longer visible.[2]
Workup and Isolation: 7. Once the reaction is complete, dilute the mixture with ethyl acetate (40 mL).[8] 8. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess amine and triethylamine hydrochloride, followed by a saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove any remaining acid.[8][9] 9. Wash the organic layer with brine (1 x 20 mL). 10. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: 11. The crude product, often obtained as a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel if it is an oil or contains impurities.[10]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value/Characteristics | Reference |
| Appearance | White crystalline solid | [8] |
| Molecular Formula | C₈H₁₄ClNO | [11] |
| Molecular Weight | 175.65 g/mol | [11] |
| Melting Point | 102–103 °C | [2] |
| ¹H NMR (CDCl₃) | δ ~6.4 (s, 1H, NH), ~4.0 (s, 2H, Cl-CH₂), ~3.9 (m, 1H, N-CH), ~1.1-2.0 (m, 10H, cyclohexyl) | [8] |
| ¹³C NMR (CDCl₃) | Characteristic peaks for carbonyl (~165 ppm), chloro-methyl (~43 ppm), and cyclohexyl carbons. | [11][12] |
| IR (KBr, cm⁻¹) | ~3290 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II) | [2] |
| Purity (HPLC) | ≥98% | [8] |
Safety and Hazard Information
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
Cyclohexylamine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.
-
Chloroacetyl Chloride: Causes severe skin burns and eye damage. Reacts violently with water. Lachrymator. Highly toxic if inhaled.
-
Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Harmful if inhaled.
-
This compound (Product): Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[11][15]
First Aid Measures:
-
Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.[15]
-
Skin Contact: Immediately wash with plenty of water. Take off contaminated clothing.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[13]
Disposal: Dispose of all chemical waste according to institutional and local regulations.[15]
Conclusion
The N-acylation of cyclohexylamine with chloroacetyl chloride is a reliable and high-yielding method for the synthesis of this compound. The protocol outlined in this document, when followed with the appropriate safety measures, provides a clear pathway to obtaining this valuable chemical intermediate in high purity. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature during the addition of the acyl chloride, and thorough purification to remove byproducts and unreacted starting materials.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.info [ijpsr.info]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 11. This compound | C8H14ClNO | CID 222365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
Application Notes & Protocols for the Development of Novel Antifungal Agents from 2-Chloro-N-cyclohexylacetamide
Abstract: The escalating threat of antifungal resistance necessitates the exploration of novel chemical scaffolds for drug development. Chloroacetamide derivatives have emerged as a promising class of compounds with significant antifungal potential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 2-Chloro-N-cyclohexylacetamide as a starting reagent for the synthesis and evaluation of new antifungal agents. While direct research on the N-cyclohexyl variant is nascent, this guide establishes a complete research framework by drawing upon the extensive data available for its well-studied analogue, 2-chloro-N-phenylacetamide. We present detailed protocols for chemical synthesis, in vitro antifungal susceptibility testing, and key mechanism of action (MoA) studies, providing a robust roadmap from initial compound creation to preliminary biological characterization.
Section 1: The Chloroacetamide Scaffold - A Rationale for Investigation
The core of our proposed research lies in the potential of the chloroacetamide moiety. The electrophilic carbon atom adjacent to the chlorine provides a reactive site for nucleophilic substitution, allowing for the facile creation of diverse chemical libraries. More importantly, related structures have demonstrated potent bioactivity.
The 2-Chloro-N-phenylacetamide Analogue: A Case Study
Significant research into 2-chloro-N-phenylacetamide (also referred to as A1Cl in literature) provides a strong basis for investigating other N-substituted variants. Studies have demonstrated its efficacy against a range of pathogenic fungi, including clinically relevant species of Aspergillus and Candida.[1][2][3][4]
Key Findings from Literature:
-
Broad-Spectrum Activity: A1Cl exhibits inhibitory and fungicidal activity against Aspergillus flavus, Aspergillus niger, and fluconazole-resistant Candida albicans and Candida parapsilosis.[1][4][5][6]
-
Multiple Proposed Mechanisms: The antifungal effect of A1Cl is likely multifactorial and species-dependent. In Aspergillus flavus, its mechanism is suggested to involve binding to ergosterol in the fungal plasma membrane and potentially inhibiting DNA synthesis.[1][3][7] In Candida species, in silico studies suggest the inhibition of dihydrofolate reductase (DHFR) may be a viable mechanism.[8] However, experiments have ruled out ergosterol binding and cell wall damage as the primary MoA in Candida, indicating that the exact pathway remains to be fully elucidated.[4][6]
-
Biofilm Disruption: The compound has been shown to inhibit the formation of fungal biofilms and disrupt pre-formed mature biofilms, a critical attribute for treating persistent infections.[4][6][8]
Quantitative Antifungal Activity of 2-Chloro-N-phenylacetamide (A1Cl)
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values from various studies, providing a benchmark for evaluating newly synthesized compounds.
| Fungal Species | MIC Range (µg/mL) | MFC Range (µg/mL) | Reference |
| Aspergillus flavus | 16 - 256 | 32 - 512 | [1][3] |
| Aspergillus niger | 32 - 256 | 64 - 1024 | [5] |
| Candida tropicalis | 16 - 256 | Not specified | [8] |
| Candida parapsilosis (Fluconazole-Resistant) | 128 - 256 | 512 - 1024 | [4][6] |
| Candida albicans (Fluconazole-Resistant) | 128 - 256 | 512 - 1024 | [4][6] |
The N-Cyclohexyl Moiety: A Strategic Modification
Substituting the phenyl group with a cyclohexyl ring is a rational design strategy. This modification significantly alters the compound's physicochemical properties:
-
Lipophilicity: The non-aromatic, saturated cyclohexyl ring increases the compound's lipophilicity compared to the phenyl ring, which can enhance its ability to penetrate the fungal cell membrane.
-
Conformational Flexibility: The cyclohexyl group provides greater conformational flexibility, which may allow for novel interactions and a better fit within the binding pocket of a fungal target protein.
-
Metabolic Stability: The absence of an aromatic ring can alter the metabolic profile of the compound, potentially leading to improved stability and pharmacokinetic properties.
Section 2: Synthesis of Novel Antifungal Candidates
Application Note: Library Synthesis via Nucleophilic Substitution
The chlorine atom in this compound is an excellent leaving group, making the adjacent carbon susceptible to attack by various nucleophiles. This allows for the straightforward synthesis of a library of derivatives by reacting the parent compound with different thiols, amines, or alcohols. This approach enables a systematic exploration of the structure-activity relationship (SAR).
Caption: Workflow for synthesizing novel antifungal candidates.
Protocol 2.1: General Procedure for Synthesis of Thioether Derivatives
This protocol describes a representative synthesis of a thioether derivative, a class of compounds often exhibiting biological activity. The causality behind each step is explained to ensure robust and reproducible outcomes.
Safety First: this compound is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[9] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10][11][12]
Materials:
-
This compound
-
Desired thiol (e.g., 4-chlorothiophenol)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (1.5 eq). The base is crucial for deprotonating the thiol, generating the thiolate nucleophile required for the reaction.
-
Place the flask under an inert atmosphere (e.g., Nitrogen or Argon). This prevents side reactions with atmospheric moisture and oxygen.
-
Add anhydrous DMF via syringe to dissolve the reagents. Anhydrous solvent is critical as water can hydrolyze the starting material.
-
-
Addition of Nucleophile:
-
Dissolve the thiol (1.1 eq) in a small amount of anhydrous DMF.
-
Add the thiol solution dropwise to the stirring reaction mixture at room temperature. A slight excess of the thiol ensures the complete consumption of the limiting reagent (the chloroacetamide).
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 4-6 hours. The progress should be monitored every hour by Thin Layer Chromatography (TLC).
-
TLC System: A typical mobile phase is 30% Ethyl Acetate in Hexanes.
-
Rationale: Monitoring is essential to determine the point of maximum product formation and to avoid the formation of degradation byproducts from prolonged reaction times. The reaction is complete when the starting material spot is no longer visible by TLC.
-
-
Workup and Extraction:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water. This step quenches the reaction and dissolves the inorganic salts (like K₂CO₃) and DMF.
-
Extract the aqueous layer three times with ethyl acetate. Ethyl acetate is an organic solvent immiscible with water, used to selectively dissolve and isolate the desired organic product. Multiple extractions ensure maximum recovery.
-
Combine the organic layers and wash with brine. The brine wash helps to remove residual water from the organic layer, improving drying efficiency.
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous magnesium sulfate. MgSO₄ is a drying agent that binds to water, removing it from the solvent.
-
Filter off the MgSO₄ and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Rationale: This step is critical to separate the desired product from any unreacted starting materials, byproducts, or impurities, ensuring the compound tested in biological assays is of high purity.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., from 5% to 40% EtOAc).
-
-
Characterization:
-
Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.
-
Section 3: In Vitro Antifungal Susceptibility Testing
Application Note: Determining MIC and MFC
The initial screening of new compounds involves determining their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an agent that prevents visible growth of a microorganism, while the MFC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.[13][14] These values are fundamental for assessing antifungal potency. This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[2][14]
Caption: Workflow for determining MIC and MFC values.
Protocol 3.1: Broth Microdilution Assay for MIC and MFC
Materials:
-
Test compounds and control antifungal (e.g., Voriconazole, Amphotericin B)
-
Fungal strains (e.g., C. albicans ATCC 90028, A. flavus ATCC 204304)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile 96-well flat-bottom microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline solution (0.85% NaCl)
-
Spectrophotometer and hemocytometer
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an SDA plate for 24-48 hours (for yeasts) or 7 days (for molds) to ensure viable and pure colonies.
-
Prepare a fungal suspension in sterile saline.
-
Adjust the suspension to a concentration of 1-5 x 10⁶ CFU/mL using a spectrophotometer (at 530 nm) and verify with a hemocytometer.
-
Dilute this stock suspension into RPMI-1640 medium to achieve a final working concentration of 0.5-2.5 x 10³ CFU/mL. This specific concentration range is a CLSI standard to ensure reproducibility.[14]
-
-
Compound Plate Preparation (MIC Assay):
-
Prepare a stock solution of the test compound in DMSO. The final concentration of DMSO in the wells should not exceed 1%, as higher concentrations can inhibit fungal growth.
-
In a 96-well plate, add 100 µL of RPMI-1640 to all wells.
-
Add an additional 100 µL of the stock compound solution to the first column of wells and perform a 2-fold serial dilution across the plate.
-
Controls are essential:
-
Positive Control: Wells with fungal inoculum and medium only (no compound).
-
Negative Control: Wells with medium only (no inoculum).
-
Solvent Control: Wells with inoculum and the highest concentration of DMSO used.
-
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well (except the negative control).
-
Incubate the plate at 35°C for 24-48 hours. The incubation time is dependent on the fungal species being tested.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or with a spectrophotometer.
-
-
MFC Determination:
-
Following MIC determination, take a 20 µL aliquot from each well that showed no visible growth.[14]
-
Spot-plate these aliquots onto SDA plates.
-
Incubate the SDA plates at 35°C for 48 hours or until growth is seen in the positive control spot.
-
The MFC is the lowest concentration from the MIC plate that results in ≤3 colonies on the SDA plate, corresponding to approximately 99.5-99.9% killing.[14]
-
-
Data Interpretation:
-
Calculate the MFC/MIC ratio. A ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity.[6]
-
Section 4: Preliminary Mechanism of Action (MoA) Studies
Application Note: Elucidating the Antifungal Target
Once a compound shows promising MIC/MFC values, the next step is to investigate its MoA. Based on the known targets of the phenyl analogue, we propose three key assays to determine if the N-cyclohexyl derivatives share a similar mechanism.
Caption: Potential antifungal targets for MoA investigation.
Protocol 4.1: Ergosterol Binding Assay (Sorbitol Protection)
Rationale: Ergosterol is a key component of the fungal cell membrane. If a compound binds to ergosterol, it disrupts membrane integrity, leading to cell lysis. This lytic effect can be mitigated by an osmotic protectant like sorbitol. This assay checks for membrane disruption by comparing the MIC in the presence and absence of sorbitol.
Procedure:
-
Perform the MIC broth microdilution assay as described in Protocol 3.1 in two parallel sets of 96-well plates.
-
For the first set, use standard RPMI-1640 medium.
-
For the second set, use RPMI-1640 medium supplemented with 0.8 M sorbitol.
-
Determine the MIC for the test compound and a positive control (e.g., Amphotericin B, which is known to bind ergosterol) in both media.
-
Interpretation: If the compound targets the cell membrane, the MIC value in the sorbitol-containing medium will be significantly higher (at least four-fold) than in the standard medium. If there is no significant difference, the compound likely does not act by disrupting the cell membrane.[4]
Section 5: Safety and Handling of this compound
Safe laboratory practice is paramount. All handling of this compound and its derivatives must be performed with a thorough understanding of the associated hazards.
-
Hazard Identification: The compound is classified as harmful if swallowed, a skin irritant, a potential cause of serious eye damage, and may cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of contaminated gloves properly.[11][12]
-
Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors.[10]
-
-
First Aid Measures:
-
If Swallowed: Rinse mouth and get medical help immediately.[10]
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[10]
-
If in Eyes: Rinse immediately with water for several minutes. Remove contact lenses if present and continue rinsing. Get medical help.[10]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[10]
-
-
Storage and Disposal:
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C8H14ClNO | CID 222365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. qecusa.com [qecusa.com]
- 13. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
Application Note: A Comprehensive Guide to the Synthesis and Preclinical Evaluation of Phenylacetamide Derivatives for Antidepressant Drug Discovery
Abstract
Major Depressive Disorder (MDD) remains a leading cause of disability worldwide, with a significant portion of patients showing inadequate response to existing therapies.[1] This necessitates the exploration of novel chemical scaffolds for the development of more effective antidepressants. Phenylacetamide derivatives have emerged as a promising class of compounds, demonstrating significant potential in preclinical studies.[2][3][4] This application note provides a detailed, experience-driven guide for researchers in medicinal chemistry and pharmacology, outlining robust protocols for the synthesis of phenylacetamide derivatives and their subsequent evaluation for antidepressant activity through key in vitro and in vivo assays. We delve into the causality behind experimental choices, offering not just methodologies but a strategic framework for advancing novel antidepressant candidates from the bench to preclinical validation.
Introduction: The Rationale for Phenylacetamide Scaffolds
The primary neurobiological hypothesis of depression centers on the monoamine system, where a deficiency in neurotransmitters like serotonin (5-HT), norepinephrine (NE), and dopamine (DA) contributes to depressive symptoms.[1] Consequently, a majority of clinically successful antidepressants act by modulating these systems, primarily by inhibiting their reuptake via transporters (SERT, NET, DAT) or by preventing their degradation by monoamine oxidase (MAO) enzymes.[1][5][6]
The phenylacetamide core structure is a versatile and synthetically accessible scaffold. Its chemical tractability allows for systematic structural modifications, enabling the fine-tuning of pharmacological properties to target specific components of the monoaminergic system. Research has shown that derivatives of this class can exhibit potent antidepressant-like effects, often through mechanisms involving MAO inhibition or modulation of neurotransmitter reuptake.[3][7] This guide provides two primary, field-proven synthetic routes and a cascade of validated assays to identify and characterize promising new chemical entities based on this scaffold.
Synthesis of Phenylacetamide Derivatives: Core Methodologies
The synthesis of a diverse library of phenylacetamide derivatives is the foundational step in the discovery process. The choice of synthetic route depends on the available starting materials and the desired substitution patterns on both the phenyl and amide moieties. We present two robust and widely applicable methods.
Method A: Amide Bond Formation via Acyl Chloride Intermediate
This is the most direct and frequently employed method for coupling a phenylacetic acid core with a variety of primary or secondary amines.
Causality and Expertise: The conversion of the carboxylic acid to a highly electrophilic acyl chloride intermediate is the key to driving this reaction to completion.[][9] Carboxylic acids themselves are not reactive enough for direct amidation due to the competing acid-base reaction with the amine.[9] The use of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the reactant amine and shifting the equilibrium towards product formation.
Protocol 2.1: Synthesis of N-(4-methoxyphenyl)-2-phenylacetamide (Representative Procedure)
-
Activation of Phenylacetic Acid:
-
To a solution of phenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add one drop of N,N-dimethylformamide (DMF) as a catalyst.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude phenylacetyl chloride, which is used immediately in the next step.
-
-
Amidation Reaction:
-
Dissolve the crude phenylacetyl chloride in anhydrous DCM (10 mL/mmol).
-
In a separate flask, dissolve 4-methoxyaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from ethanol/water or by silica gel column chromatography to afford the pure amide.
-
Method B: The Willgerodt-Kindler Reaction
This powerful named reaction allows for the synthesis of terminal arylacetamides from aryl alkyl ketones, providing an alternative synthetic entry point.[10][11]
Causality and Expertise: The Willgerodt-Kindler reaction is a remarkable transformation involving the migration of a carbonyl group along an alkyl chain and its simultaneous oxidation.[10] The Kindler modification, which utilizes elemental sulfur and a secondary amine (e.g., morpholine), is generally more convenient and higher-yielding than the classical conditions using ammonium polysulfide.[11][12] The reaction proceeds through the formation of an enamine, which then reacts with sulfur. A series of complex rearrangements leads to a thioamide intermediate, which can be subsequently hydrolyzed to the desired amide.[10][12]
Protocol 2.2: Synthesis of 2-Phenylacetamide from Acetophenone (Representative Procedure)
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, combine acetophenone (1.0 eq), morpholine (3.0 eq), and elemental sulfur (2.5 eq).
-
Heat the mixture to reflux (approx. 130-140 °C) and maintain for 6-8 hours. The reaction should be performed in a well-ventilated fume hood due to the potential evolution of hydrogen sulfide.
-
-
Hydrolysis of Thioamide Intermediate:
-
Cool the reaction mixture to room temperature. The dark, viscous liquid contains the intermediate phenylacetylthio-morpholide.
-
Add a solution of 70% ethanol (20 mL/mmol of ketone) and stir.
-
Add a 50% sodium hydroxide solution until the mixture is strongly alkaline.
-
Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the thioamide.
-
-
Work-up and Purification:
-
Cool the mixture and dilute with water.
-
Extract the aqueous layer with diethyl ether or DCM to remove any unreacted starting material and morpholine.
-
Acidify the aqueous layer to pH ~2 with concentrated HCl, which will precipitate the phenylacetic acid.
-
To obtain the amide, the intermediate thioamide can be isolated and hydrolyzed under milder conditions, or the reaction can be worked up to isolate the phenylacetic acid, which is then converted to the amide as described in Method A . For direct conversion, after refluxing the initial mixture, it is poured into water and the resulting thioamide is filtered and purified before hydrolysis.
-
Visualization of Synthetic Workflow
Caption: General workflows for the synthesis of phenylacetamide derivatives.
In Vitro Mechanistic Evaluation
Initial screening using in vitro assays is a cost-effective and high-throughput method to determine the primary mechanism of action and to establish structure-activity relationships (SAR).
Protocol 3.1: Monoamine Oxidase (MAO) Inhibition Assay
Causality and Expertise: This assay quantifies the ability of a compound to inhibit MAO-A or MAO-B, enzymes that degrade monoamine neurotransmitters.[13][14] Inhibition of MAO-A is particularly correlated with antidepressant effects.[15] A common method involves using a non-selective substrate like kynuramine, which is oxidized by MAO to produce hydrogen peroxide (H₂O₂).[15][16] The H₂O₂ can then be detected using a fluorometric probe, providing a robust and sensitive readout.[17]
-
Reagents and Preparation:
-
MAO-A and MAO-B enzymes (recombinant human).
-
Kynuramine (substrate).
-
Horseradish Peroxidase (HRP).
-
Amplex Red (or similar fluorogenic probe).
-
Test compounds and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).
-
Assay Buffer: Potassium phosphate buffer (100 mM, pH 7.4).
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 2 µL of test compound solution (in DMSO) at various concentrations. For control wells, add 2 µL of DMSO.
-
Add 20 µL of MAO-A or MAO-B enzyme solution and incubate for 15 minutes at 37 °C.
-
Prepare a detection mix containing kynuramine, HRP, and Amplex Red in assay buffer.
-
Initiate the reaction by adding 20 µL of the detection mix to each well.
-
Incubate the plate at 37 °C for 30-60 minutes, protected from light.
-
Measure the fluorescence using a plate reader (λex = 530 nm, λem = 585 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (MAO-B/MAO-A) |
| Example 1 | 50 | 2500 | 50 |
| Example 2 | 1200 | 85 | 0.07 |
| Clorgyline | 8 | 5000 | >600 |
| Selegiline | 6000 | 15 | <0.01 |
| Table 1: Representative data from the MAO inhibition assay. The selectivity index helps classify compounds as MAO-A selective, MAO-B selective, or non-selective. |
In Vivo Behavioral Screening for Antidepressant-Like Activity
Compounds that demonstrate promising in vitro profiles must be evaluated in whole-animal models to confirm their efficacy. The Tail Suspension and Forced Swim tests are the most widely used and validated primary screening models for antidepressant activity.[18]
Protocol 4.1: The Tail Suspension Test (TST)
Causality and Expertise: The TST is a behavioral despair model where mice are subjected to the short-term, inescapable stress of being suspended by their tails.[18][19] The development of an immobile posture is interpreted as a state of despair.[20] Clinically effective antidepressants reliably reduce the duration of this immobility, promoting escape-oriented behavior.[21][22] This test is valued for its high predictive validity, speed, and objectivity.[20]
-
Apparatus and Animals:
-
Test Procedure:
-
Administer the test compound or vehicle (e.g., 0.9% saline with 0.5% Tween 80) intraperitoneally (i.p.) 30-60 minutes before the test. A positive control group (e.g., Imipramine, 15 mg/kg) should be included.
-
Suspend each mouse from the bar using adhesive tape wrapped around the tail (approximately 1 cm from the tip).
-
Record the entire session using a video camera for later scoring.
-
A trained observer, blind to the treatment groups, should score the total duration of immobility. Immobility is defined as the absence of all movement except for minor limb movements necessary for respiration.
-
Protocol 4.2: The Forced Swim Test (FST)
Causality and Expertise: The FST, also known as the Porsolt test, is another cornerstone model of behavioral despair.[23] It operates on a similar principle to the TST: when placed in an inescapable cylinder of water, rodents will eventually cease active escape attempts and adopt an immobile, floating posture.[24][25] This immobility is reversed by a wide range of antidepressant drugs.[23][24][26] The FST is highly sensitive and has been instrumental in the discovery of virtually all existing classes of antidepressants.
-
Apparatus and Animals:
-
Test Procedure:
-
Administer the test compound, vehicle, or positive control (e.g., Fluoxetine, 20 mg/kg) 30-60 minutes prior to the test.
-
Gently place each mouse into the water-filled cylinder.
-
The test session is 6 minutes long.[23]
-
Typically, the first 2 minutes are considered an acclimatization period, and behavior is scored only during the final 4 minutes.[23][25]
-
Record the session and score the total time spent immobile. Immobility is defined as the minimal movements required to keep the head above water.
-
After the test, remove the mice, gently dry them with a towel, and place them in a warmed cage to prevent hypothermia.[27]
-
| Treatment Group (Dose, mg/kg) | Immobility Time in TST (seconds) | Immobility Time in FST (seconds) |
| Vehicle | 155 ± 10 | 180 ± 12 |
| Compound VS25 (30) | 65 ± 8 | 75 ± 9 |
| Imipramine (15) | 70 ± 7 | 82 ± 10 |
| Fluoxetine (20) | 85 ± 9 | 90 ± 11 |
| *Table 2: Representative data from in vivo behavioral assays. Data are expressed as mean ± SEM. p < 0.05 compared to the vehicle group. A significant reduction in immobility time indicates antidepressant-like activity.[3] |
Visualization of the Antidepressant Screening Cascade
Caption: A logical cascade for antidepressant drug discovery.
Conclusion and Future Directions
This application note provides a comprehensive and validated framework for the synthesis and preclinical evaluation of novel phenylacetamide derivatives as potential antidepressants. The protocols detailed herein, from chemical synthesis via acylation or the Willgerodt-Kindler reaction to functional evaluation in MAO inhibition and behavioral despair models, represent a robust cascade for hit identification and validation.
Successful candidates identified through this workflow—those demonstrating potent in vitro activity and significant efficacy in reducing immobility in in vivo models—should be advanced to further studies. These next steps include establishing a full pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile, exploring a wider range of behavioral models (e.g., chronic stress models), and conducting more detailed mechanistic studies, such as neurotransmitter release assays and receptor binding panels, to fully elucidate their pharmacological profile. This structured approach ensures that experimental choices are driven by scientific rationale, maximizing the potential for discovering the next generation of antidepressant therapies.
References
- 1. Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 3. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Phenyliminoindolin-Containing Phenylacetamide Derivatives with the Antidepressant and Anticonvulsant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 11. Willgerodt_rearrangement [chemeurope.com]
- 12. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 13. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 14. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 15. criver.com [criver.com]
- 16. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bioassaysys.com [bioassaysys.com]
- 18. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tail Suspension Test - Creative Biolabs [creative-biolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. The tail suspension test: a new method for screening antidepressants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 24. lasa.co.uk [lasa.co.uk]
- 25. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 26. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 27. animal.research.wvu.edu [animal.research.wvu.edu]
The Versatile Precursor: 2-Chloro-N-cyclohexylacetamide in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the efficient synthesis of novel therapeutic agents. Among the myriad of available building blocks, 2-Chloro-N-cyclohexylacetamide (C8H14ClNO, CAS No. 23605-23-4) has emerged as a particularly versatile and valuable precursor.[1] Its utility stems from a synthetically accessible structure coupled with a reactive electrophilic site, rendering it an ideal starting point for the construction of a diverse array of biologically active molecules. This guide provides an in-depth exploration of this compound, offering detailed application notes and robust protocols for its use in medicinal chemistry, tailored for researchers, scientists, and professionals in drug development.
The Chemistry and Synthesis of this compound
The strategic importance of this compound lies in its bifunctional nature. The cyclohexylamide moiety provides a lipophilic scaffold that can be crucial for traversing biological membranes and for establishing van der Waals interactions within protein binding pockets. Concurrently, the α-chloroacetyl group presents a readily displaceable chlorine atom, an excellent electrophilic handle for nucleophilic substitution reactions. This allows for the facile introduction of a wide range of chemical functionalities, enabling the exploration of extensive chemical space in the quest for new drug candidates.
The synthesis of this compound is a straightforward and high-yielding process, typically achieved through the acylation of cyclohexylamine with chloroacetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Protocol 1: Synthesis of this compound[2]
This protocol details a reliable method for the laboratory-scale synthesis of the title compound.
Materials:
-
Cyclohexylamine
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Sodium acetate
-
Ice
-
Water
-
Standard laboratory glassware and stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexylamine (1.0 equivalent) in glacial acetic acid.
-
Add sodium acetate (1.2 equivalents) to the solution and stir until it is completely dissolved.
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled and stirred solution. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a white solid.
Data Presentation: Synthesis of this compound
| Parameter | Value | Reference |
| Molecular Formula | C8H14ClNO | [1] |
| Molecular Weight | 175.66 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Yield | 74% | [2] |
| Melting Point | 102-103 °C | [2] |
Visualization: Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Applications in the Synthesis of Bioactive Molecules
The reactivity of the C-Cl bond in this compound makes it an excellent substrate for nucleophilic substitution reactions, a cornerstone of medicinal chemistry. This allows for the introduction of diverse functionalities, leading to the synthesis of compounds with a wide range of therapeutic potential.
Synthesis of Potential Antidepressant Agents
One notable application of this compound is in the synthesis of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, which have shown promise as antidepressant agents.[2] In this synthesis, the chloroacetamide acts as an electrophile, reacting with the nucleophilic sulfur atom of 2-mercaptobenzimidazole.
Mechanism Insight: The reaction proceeds via a classic SN2 mechanism. The thiol group of 2-mercaptobenzimidazole is deprotonated by a base (e.g., triethylamine) to form a more potent thiolate nucleophile. This thiolate then attacks the electrophilic carbon atom bearing the chlorine, displacing the chloride ion and forming a new carbon-sulfur bond.
This protocol outlines the synthesis of a potential antidepressant candidate starting from this compound.
Materials:
-
This compound
-
2-Mercaptobenzimidazole
-
Ethanol
-
Triethylamine
-
Standard laboratory glassware for reflux and stirring
-
Filtration and recrystallization apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and 2-mercaptobenzimidazole (1.0 equivalent) in ethanol.
-
Add triethylamine (1.2 equivalents) to the mixture to act as a base.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 2-((1H-benzo[d]imidazol-2-yl)thio)-N-cyclohexylacetamide.
Data Presentation: Synthesis of a Potential Antidepressant Agent
| Parameter | Value | Reference |
| Starting Material | This compound | [2] |
| Nucleophile | 2-Mercaptobenzimidazole | [2] |
| Product | 2-((1H-benzo[d]imidazol-2-yl)thio)-N-cyclohexylacetamide | [2] |
| Therapeutic Target | Potential Antidepressant | [2] |
| Yield | 62-74% (for the series) | [2] |
Visualization: Synthesis of a Potential Antidepressant
Caption: Synthetic route to a potential antidepressant from this compound.
Precursor for Anticonvulsant Agents
The N-cyclohexylacetamide scaffold is also found in compounds with potential anticonvulsant activity. While direct synthesis from this compound is less commonly documented, analogous chloroacetamides are widely used. The general principle involves the reaction of the chloroacetamide with various nucleophiles to introduce functionalities that are key for anticonvulsant action. For instance, reaction with amines or phenoxides can lead to compounds that modulate ion channels or enhance GABAergic neurotransmission.[3][4]
Structure-Activity Relationship (SAR) Insights: In many anticonvulsant agents, a lipophilic group (like the cyclohexyl ring), a hydrogen bond donor/acceptor (the amide group), and an additional polar or aromatic group are key pharmacophoric features. This compound provides the first two components, with the chloro group serving as a handle to introduce the third.
Building Block for Anti-inflammatory Compounds
Derivatives of N-cyclohexylacetamide have also been investigated for their anti-inflammatory properties. The synthesis often involves the reaction of this compound with nucleophiles that are part of known anti-inflammatory pharmacophores. For example, reaction with substituted phenols or heterocyclic thiols can yield compounds that inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
Causality in Experimental Design: The choice of nucleophile is critical and is guided by the desired mechanism of action. For COX inhibitors, a nucleophile that can mimic the binding of arachidonic acid in the enzyme's active site would be selected. The cyclohexyl group can provide the necessary lipophilicity to anchor the molecule in the hydrophobic channel of the enzyme.
Trustworthiness and Self-Validating Protocols
The protocols described herein are designed to be self-validating. The progress of the reactions can be reliably monitored by standard techniques such as Thin-Layer Chromatography (TLC). The identity and purity of the synthesized compounds should be rigorously confirmed by a suite of analytical methods, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.
-
Melting Point Analysis: As an indicator of purity.
By employing these analytical techniques, researchers can have high confidence in the identity and quality of the materials they are working with, which is fundamental to the integrity of subsequent biological testing.
Conclusion
This compound is a cost-effective and versatile precursor that holds significant potential in medicinal chemistry. Its straightforward synthesis and reactive nature allow for the efficient generation of diverse libraries of compounds for biological screening. The applications highlighted in this guide, from the synthesis of potential antidepressants to the exploration of anticonvulsant and anti-inflammatory agents, underscore the broad utility of this chemical building block. By understanding the underlying chemical principles and following robust, well-validated protocols, researchers can effectively leverage this compound in their drug discovery endeavors.
References
- 1. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Characterization of 2-Chloro-N-cyclohexylacetamide
Abstract
This application note provides a comprehensive guide to the analytical methods for the characterization of 2-Chloro-N-cyclohexylacetamide, a key intermediate in various synthetic pathways. The protocols detailed herein are designed to ensure robust and reliable identification, purity assessment, and structural elucidation. This guide synthesizes technical data with practical, field-proven insights, emphasizing the rationale behind experimental choices to empower researchers in their analytical endeavors. The methodologies covered include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside chromatographic separation by High-Performance Liquid Chromatography (HPLC).
Introduction
This compound (CAS No. 23605-23-4) is a valuable chemical intermediate whose purity and structural integrity are paramount for the successful synthesis of downstream products in the pharmaceutical and chemical industries. Accurate characterization is a critical step in the quality control process, ensuring product consistency and safety. This document provides a detailed overview of the essential analytical techniques for the comprehensive characterization of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of appropriate analytical methods. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄ClNO | [1][2] |
| Molecular Weight | 175.66 g/mol | [1][2] |
| CAS Number | 23605-23-4 | [1][2] |
| Appearance | White to off-white crystalline solid | [1][3] |
| Melting Point | 109-111 °C (some sources report 82-85 °C) | [3][4] |
| Boiling Point (Predicted) | 326.4 ± 21.0 °C | [3][4] |
| Density (Predicted) | 1.10 ± 0.1 g/cm³ | [3] |
| Solubility | Soluble in organic solvents such as ethanol and chloroform. | [3] |
Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments.
Principle of the Experiment: The sample is placed in a strong magnetic field and irradiated with radio waves, causing the hydrogen nuclei (protons) to absorb energy at specific frequencies (chemical shifts). These shifts, along with the splitting patterns of the signals, reveal the structure of the molecule.
Expected ¹H NMR Spectral Data (in CDCl₃):
-
δ 6.44 (1H, broad s): Corresponds to the amide proton (N-H). Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.
-
δ 4.02 (2H, s): A singlet representing the two protons of the chloromethyl group (Cl-CH₂). The singlet nature indicates no adjacent protons.
-
δ 3.89 (1H, m): A multiplet corresponding to the proton on the cyclohexyl ring attached to the nitrogen atom (CH-N).
-
δ 1.16-1.92 (10H, m): A series of overlapping multiplets for the remaining ten protons of the cyclohexyl ring.[1]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule.
Principle of the Experiment: Similar to ¹H NMR, ¹³C NMR involves the absorption of radio waves by the ¹³C nuclei in a magnetic field. The chemical shifts of the carbon signals are indicative of their chemical environment.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of CDCl₃.
-
Instrumentation: Use a spectrometer with a carbon probe.
-
Data Acquisition:
-
Employ proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
-
A larger number of scans is required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the data similarly to ¹H NMR.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Principle of the Experiment: The sample is irradiated with infrared light, and the absorption of energy at specific frequencies corresponds to the vibrational frequencies of the chemical bonds within the molecule.
Expected IR Absorption Bands (KBr Pellet):
-
~3300 cm⁻¹ (N-H stretch): Characteristic of a secondary amide.
-
~2930 and ~2850 cm⁻¹ (C-H stretch): Aliphatic C-H stretching from the cyclohexyl and chloromethyl groups.
-
~1640 cm⁻¹ (C=O stretch, Amide I): A strong absorption band for the carbonyl group of the amide.
-
~1550 cm⁻¹ (N-H bend, Amide II): A characteristic band for secondary amides.
-
~750 cm⁻¹ (C-Cl stretch): Indicative of the carbon-chlorine bond.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Utilize an FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
Principle of the Experiment: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): An observable molecular ion peak at m/z 175 and an isotopic peak (M+2) at m/z 177 with an approximate ratio of 3:1, characteristic of a compound containing one chlorine atom.
-
Major Fragment Ions: Fragmentation may occur at the amide bond and through the loss of the chlorine atom or parts of the cyclohexyl ring.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable m/z range (e.g., 40-300 amu).
-
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the method of choice for determining the purity of non-volatile and thermally labile compounds.
Principle of the Experiment: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Instrumentation:
-
An HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase: A mixture of acetonitrile and water or a phosphate buffer. The exact ratio should be optimized for the specific column and system. A gradient elution may be necessary to separate impurities.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (amides typically have a UV absorbance in this region).
-
-
Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of a reference standard of this compound in the mobile phase or a suitable solvent. Prepare a series of dilutions for a calibration curve if quantitative analysis is required.
-
Sample Solution: Accurately weigh and dissolve the sample in the same solvent as the standard.
-
-
Data Analysis: The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. The identity of the peak can be confirmed by comparing its retention time to that of the reference standard. A retention time of 8.47 minutes has been reported using a phosphate buffer system.[1]
Workflow Diagrams
Caption: Workflow for Spectroscopic Characterization.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of spectroscopic techniques (NMR, IR, MS) for structural elucidation and chromatographic methods (HPLC) for purity assessment ensures a thorough quality control process. Adherence to these protocols will enable researchers and scientists to confidently verify the identity and purity of this important chemical intermediate, thereby ensuring the integrity of subsequent research and manufacturing processes.
References
Application Note: A Robust HPLC Method for Purity Analysis of 2-Chloro-N-cyclohexylacetamide
Abstract
This application note presents a detailed, robust, and reliable High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the profiling of related substances for 2-Chloro-N-cyclohexylacetamide. The developed isocratic reverse-phase method is designed for accuracy, precision, and specificity, making it suitable for quality control and stability testing in research, development, and manufacturing environments. The protocol herein is grounded in established chromatographic principles and adheres to the validation framework outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction: The Analytical Imperative
This compound (CAS 23605-23-4) is a chemical intermediate with applications in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3][4][5][6] The purity of this intermediate is critical as impurities can affect the yield, safety, and efficacy of the final product. A reliable analytical method to assess its purity is therefore essential.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the analysis of pharmaceutical ingredients and their impurities due to its high resolution, sensitivity, and quantitative accuracy.[7] This note describes a reverse-phase HPLC (RP-HPLC) method, which is ideal for separating moderately polar to non-polar compounds like this compound based on their hydrophobic interactions with the stationary phase.[8][9]
The method development was guided by the need to separate the main component from potential process-related impurities. Based on its synthesis, which typically involves the reaction of cyclohexylamine with a chloroacetylating agent (like chloroacetyl chloride), key potential impurities include unreacted starting materials and by-products from side reactions.[5]
Chromatographic Principles and Method Rationale
The separation is based on reverse-phase chromatography, where a non-polar stationary phase (C18) is used with a polar mobile phase (a mixture of acetonitrile and water).[8] this compound, being a relatively non-polar molecule, is retained on the hydrophobic stationary phase. By carefully controlling the composition of the mobile phase, we can achieve differential partitioning of the analyte and its impurities, leading to their separation.
A photodiode array (PDA) detector is employed for this method.[7][10][11][12][13] The advantage of a PDA detector is its ability to acquire spectra across a range of wavelengths simultaneously. This allows for the determination of the optimal detection wavelength for sensitivity and, crucially, enables peak purity analysis to ensure that the main analyte peak is not co-eluting with any impurities.[10][11][13]
Experimental Protocol
Materials and Reagents
-
This compound Reference Standard: Purity >99.5%
-
Acetonitrile: HPLC gradient grade
-
Water: HPLC grade or purified to 18.2 MΩ·cm
-
Phosphoric Acid: Analytical grade
-
Methanol: HPLC grade (for cleaning)
Instrumentation and Chromatographic Conditions
The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array detector.
| Parameter | Condition |
| HPLC Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic: Acetonitrile and Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Photodiode Array (PDA) |
| Detection Wavelength | 210 nm |
| Run Time | 15 minutes |
Standard and Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
System Suitability Testing (SST)
Before initiating any sample analysis, the performance of the chromatographic system must be verified through System Suitability Testing (SST).[1][2][14][15][16] A system suitability solution, which can be the standard solution or a solution spiked with known impurities, should be injected five times. The acceptance criteria are detailed in the table below.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 for the main peak |
| Theoretical Plates (N) | ≥ 2000 for the main peak |
| Repeatability (%RSD) | ≤ 1.0% for the peak area from five replicate injections |
| Resolution (Rs) | ≥ 2.0 between the main peak and the closest eluting impurity |
These parameters ensure that the system is providing adequate separation efficiency, peak shape, and precision for the analysis.[2][14]
Caption: Workflow for HPLC purity analysis of this compound.
Method Validation Protocol
To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[1][2] The following validation characteristics should be assessed:
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by:
-
Injecting a blank (mobile phase) to show no interfering peaks at the retention time of the analyte.
-
Analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation) to demonstrate that degradation products do not interfere with the quantification of the main peak.
-
Utilizing the PDA detector to perform peak purity analysis on the analyte peak in both standard and stressed sample chromatograms.
Linearity
The linearity of the method should be established across a range of concentrations. A series of at least five concentrations, ranging from the limit of quantitation (LOQ) to 150% of the working concentration (e.g., 0.05 mg/mL to 0.75 mg/mL), should be prepared and injected. The peak area response is then plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is determined by analyzing samples with known concentrations of this compound. This can be performed by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration), in triplicate. The percentage recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-assay precision): Determined by injecting six individual preparations of the sample solution at 100% of the working concentration. The Relative Standard Deviation (RSD) of the peak areas should be ≤ 1.0%.
-
Intermediate Precision: The analysis should be repeated by a different analyst on a different day using a different instrument to assess the ruggedness of the method. The RSD between the two sets of results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ. These limits should be experimentally confirmed by injecting solutions at these concentrations.
Robustness
The robustness of the method should be evaluated by making small, deliberate changes to the method parameters and observing the effect on the results. Parameters to investigate include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% acetonitrile)
The system suitability parameters should still be met under these varied conditions.
Data Analysis and Reporting
The purity of this compound is calculated using the area percent method. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
The report should include the chromatograms of the blank, standard, and sample solutions, a summary of the system suitability results, and the calculated purity of the sample. Any impurities exceeding the reporting threshold should be identified and quantified.
Caption: Data analysis flowchart for purity calculation.
Conclusion
The HPLC method described in this application note provides a reliable and robust means for determining the purity of this compound. The use of a C18 column with a simple isocratic mobile phase and PDA detection ensures high resolution, specificity, and the ability to perform peak purity assessments. The detailed validation protocol, based on ICH guidelines, establishes the method's suitability for routine use in quality control laboratories, ensuring the integrity and quality of the final products derived from this important chemical intermediate.
References
- 1. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 2. assayprism.com [assayprism.com]
- 3. This compound | C8H14ClNO | CID 222365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE CAS#: 23605-23-4 [m.chemicalbook.com]
- 5. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 6. Hit2Lead | this compound | CAS# 23605-23-4 | MFCD00085678 | BB-3015663 [hit2lead.com]
- 7. tandfonline.com [tandfonline.com]
- 8. chromtech.com [chromtech.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. lcms.cz [lcms.cz]
- 13. torontech.com [torontech.com]
- 14. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 15. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Note: A Robust GC-MS Protocol for the Identification of 2-Chloro-N-cyclohexylacetamide Byproducts
Abstract: This document provides a comprehensive, step-by-step protocol for the identification of potential byproducts in the synthesis of 2-Chloro-N-cyclohexylacetamide using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and professionals in drug development and quality control. The methodology emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a robust and reproducible analysis. We will delve into potential byproduct formation, sample preparation, GC-MS parameter optimization, and data interpretation.
Introduction: The Importance of Impurity Profiling
This compound is a chemical intermediate whose purity is critical for the synthesis of downstream active pharmaceutical ingredients (APIs). The presence of impurities, even at trace levels, can impact the efficacy and safety of the final drug product.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have stringent guidelines for the identification and quantification of impurities in new drug substances.[1] Therefore, a validated and sensitive analytical method is paramount for impurity profiling.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile organic compounds.[2][4] This application note will provide a detailed protocol for the GC-MS analysis of this compound, with a focus on identifying potential synthesis-related byproducts.
Potential Byproducts: A Mechanistic Perspective
The synthesis of this compound typically involves the reaction of cyclohexylamine with chloroacetyl chloride.[5] Understanding the potential side reactions is crucial for targeted byproduct analysis.
Potential Byproducts Include:
-
Unreacted Starting Materials: Cyclohexylamine and chloroacetyl chloride (or its hydrolysis product, chloroacetic acid).
-
Over-alkylation Products: N,N-dicyclohexyl-2-chloroacetamide, formed if the amine reacts with the product.
-
Hydrolysis Products: N-cyclohexylacetamide, resulting from the hydrolysis of the chloro- group.
-
Elimination Products: Cyclohexene, which can be formed from cyclohexylamine under certain conditions.
-
Solvent Adducts: Byproducts formed from reactions with the solvent.
Experimental Workflow: A Step-by-Step Guide
The following protocol is a comprehensive guide to the analysis. The causality behind each step is explained to allow for adaptation to specific laboratory conditions.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to extract the analytes of interest from the reaction mixture and prepare them in a solvent suitable for GC-MS injection.
Protocol:
-
Sample Quenching & Dilution:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dilute to the mark with ethyl acetate. This solvent is chosen for its volatility and compatibility with most GC columns.
-
Vortex for 30 seconds to ensure homogeneity.
-
-
Filtration:
-
Filter the diluted sample through a 0.45 µm PTFE syringe filter to remove any particulate matter that could clog the GC inlet.
-
Rationale: Direct injection of a crude reaction mixture is not recommended as it can contaminate the GC system. Dilution is necessary to bring the analyte concentrations within the linear range of the detector.
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Setting | Justification |
| Gas Chromatograph | Agilent 7890B GC or equivalent | A robust and widely used system for routine analysis. |
| Mass Spectrometer | Agilent 5977A MSD or equivalent | Provides sensitive and reliable mass spectral data. |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of semi-volatile organic compounds. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analytes without thermal degradation.[6] |
| Injection Mode | Split (10:1) | Prevents column overloading and improves peak shape. |
| Injection Volume | 1 µL | A standard volume for GC-MS analysis. |
| Carrier Gas | Helium | An inert gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times. |
| Oven Program | Initial: 80 °C (hold 2 min) | Allows for the elution of any highly volatile components. |
| Ramp 1: 15 °C/min to 280 °C | A moderate ramp rate to ensure good separation of the analytes. | |
| Hold: 5 min at 280 °C | Ensures that all components have eluted from the column. | |
| MS Source Temp. | 230 °C | Optimizes ionization efficiency. |
| MS Quad Temp. | 150 °C | Maintains consistent mass filtering. |
| Ionization Mode | Electron Ionization (EI) | A standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | The standard energy for EI, which generates a library-searchable mass spectrum. |
| Scan Range | 35 - 450 m/z | Covers the expected mass range of the target compound and its byproducts. |
Data Analysis and Interpretation
-
Total Ion Chromatogram (TIC) Analysis: Examine the TIC for all eluted peaks. The major peak should correspond to this compound.
-
Mass Spectral Interpretation:
-
Obtain the mass spectrum for each peak of interest.
-
Identify the molecular ion peak (M+). For this compound, the expected molecular weight is 175.66 g/mol .[7]
-
Analyze the fragmentation pattern. Key fragments can provide structural information. For example, the loss of a chlorine atom or cleavage of the amide bond.[8][9][10]
-
-
Library Searching: Compare the obtained mass spectra against a commercial mass spectral library (e.g., NIST) for tentative identification.
-
Confirmation with Standards: For definitive identification, it is crucial to analyze authentic standards of the suspected byproducts under the same GC-MS conditions.
Expected Fragmentation Patterns
Understanding the fragmentation of this compound is key to identifying related structures.
-
Molecular Ion (M+): m/z 175/177 (due to the presence of the 35Cl and 37Cl isotopes).
-
Loss of Chlorine: [M-Cl]+ at m/z 140.
-
Cleavage of the C-C bond alpha to the carbonyl: [C6H11NHCO]+ at m/z 125.
-
Cyclohexyl fragment: [C6H11]+ at m/z 83.
-
Retro-Diels-Alder of cyclohexyl ring: A characteristic fragmentation of cyclohexene derivatives can lead to a fragment at m/z 54.[11][12]
Visualization of the Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound byproducts.
Trustworthiness and Self-Validation
To ensure the trustworthiness of this protocol, the following self-validating steps are essential:
-
System Suitability: Before analyzing samples, inject a standard solution of this compound to verify system performance (e.g., peak shape, retention time, and signal-to-noise ratio).
-
Blank Injections: Run a solvent blank (ethyl acetate) to ensure that there is no contamination from the solvent or the system.
-
Spiking Studies: To confirm the identification of a byproduct, spike a clean sample matrix with a known amount of the suspected impurity standard and analyze it to see if the peak area increases at the expected retention time.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the identification of byproducts in the synthesis of this compound using GC-MS. By understanding the potential side reactions and following a systematic approach to sample preparation, analysis, and data interpretation, researchers can confidently profile the impurities in their samples. Adherence to good laboratory practices, including system suitability checks and the use of reference standards, will ensure the generation of reliable and defensible data, which is critical in the pharmaceutical industry.
References
- 1. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. agilent.com [agilent.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 6. Thermal decomposition of CBD to Δ9-THC during GC-MS analysis: A potential cause of Δ9-THC misidentification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C8H14ClNO | CID 222365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
- 12. mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Scale-up Synthesis of 2-Chloro-N-cyclohexylacetamide for Laboratory Use: Application Notes and Protocols
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis and scale-up of 2-Chloro-N-cyclohexylacetamide, a valuable intermediate in pharmaceutical and agrochemical research. The protocol is centered around the robust and well-established Schotten-Baumann reaction, offering a reliable method for producing the target compound in high yield and purity. This guide is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also in-depth discussions on reaction mechanisms, safety considerations critical for scale-up, and detailed analytical characterization. The causality behind experimental choices is explained to ensure a thorough understanding and successful execution of the synthesis.
Introduction
This compound (CAS No. 23605-23-4) is a secondary amide that serves as a key building block in the synthesis of various biologically active molecules. Its utility stems from the presence of a reactive chloroacetyl group, which can readily undergo nucleophilic substitution, and a lipophilic cyclohexyl moiety. A reliable and scalable synthesis is therefore of significant interest in a laboratory setting.
The synthesis of amides from amines and acyl chlorides is a cornerstone of organic chemistry. The Schotten-Baumann reaction, first described in 1883, remains a highly effective method for this transformation.[1][2] It is particularly advantageous due to its typically high yields and the use of readily available reagents. This guide will focus on a practical and scalable application of this reaction for the synthesis of this compound.
Reaction Mechanism and Stoichiometry
The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction between cyclohexylamine and chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the equilibrium towards the product.[2][3]
The mechanism can be summarized in the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate.[1][4]
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, expelling the chloride ion, a good leaving group, to form a protonated amide.
-
Deprotonation: A base, such as an excess of the amine reactant or an added inorganic base, removes the proton from the nitrogen atom, yielding the final amide product and a salt.[1][5]
The overall balanced chemical equation is:
C₆H₁₁NH₂ + ClCOCH₂Cl + Base → C₆H₁₁NHCOCH₂Cl + Base·HCl
Reagents and Materials
Proper preparation and handling of reagents are critical for the success and safety of the synthesis.
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) | Hazards |
| Cyclohexylamine | C₆H₁₁NH₂ | 99.17 | -17.7 | 134.5 | 0.867 | Flammable, Corrosive, Toxic |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | -22 | 105-106 | 1.42 | Corrosive, Lachrymator, Water-reactive |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | 1.326 | Carcinogen, Irritant |
| Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | 50 (dec.) | N/A | ~1.0 | Irritant |
| Anhydrous MgSO₄/Na₂SO₄ | MgSO₄/Na₂SO₄ | 120.37/142.04 | 1124 (dec.)/884 | N/A | 2.66/2.664 | Hygroscopic |
Experimental Protocol: Scale-up Synthesis (10 g Scale)
This protocol is designed for the synthesis of approximately 10 grams of this compound. Careful attention to temperature control is paramount due to the exothermic nature of the reaction.[]
Reaction Setup
-
A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet/outlet is assembled.
-
The glassware should be thoroughly dried before use to prevent hydrolysis of chloroacetyl chloride.[7]
Procedure
-
Reagent Preparation: In the 250 mL flask, dissolve cyclohexylamine (6.8 g, 68.6 mmol, 1.2 eq) in dichloromethane (DCM, 100 mL).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath. Maintaining a low temperature is crucial to control the exothermicity of the reaction.
-
Addition of Acyl Chloride: Dissolve chloroacetyl chloride (6.5 g, 57.2 mmol, 1.0 eq) in DCM (20 mL) and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred cyclohexylamine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction of acyl chlorides with amines is exothermic, and slow addition is necessary for safety and to minimize side reactions.[]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Quenching: Carefully and slowly add 50 mL of a saturated aqueous solution of sodium bicarbonate to the reaction mixture to neutralize the excess chloroacetyl chloride and the hydrochloric acid formed. Be cautious as CO₂ evolution will occur.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of 1M HCl (to remove unreacted cyclohexylamine), 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield a white to off-white solid.
Safety and Hazard Mitigation
A thorough understanding of the hazards associated with the reagents is essential for a safe scale-up.
-
Chloroacetyl Chloride: This substance is highly corrosive, a lachrymator, and reacts violently with water.[7][8] It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. A face shield is also recommended.[7] In case of fire, do not use water; use carbon dioxide or dry chemical powder.[7]
-
Cyclohexylamine: This is a flammable, corrosive, and toxic liquid. Avoid inhalation and skin contact.
-
Dichloromethane (DCM): DCM is a suspected carcinogen and an irritant. All operations involving DCM should be performed in a fume hood.
-
Exothermic Reaction: The reaction between an amine and an acyl chloride is highly exothermic.[] Proper cooling and controlled addition of the acyl chloride are critical to prevent a runaway reaction. For larger scale syntheses, a more efficient cooling bath (e.g., ice-salt) and mechanical stirring are recommended.
Characterization of this compound
The identity and purity of the synthesized product should be confirmed by analytical techniques.
Physical Properties
-
Appearance: White to off-white solid
-
Molecular Formula: C₈H₁₄ClNO
-
Molecular Weight: 175.66 g/mol
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃):
-
δ 6.44 (br s, 1H, NH)
-
δ 4.02 (s, 2H, Cl-CH₂)
-
δ 3.89 (m, 1H, N-CH)
-
δ 1.92 (m, 2H, cyclohexyl)
-
δ 1.74 (m, 2H, cyclohexyl)
-
δ 1.63 (m, 1H, cyclohexyl)
-
δ 1.38 (m, 2H, cyclohexyl)
-
δ 1.25 (m, 2H, cyclohexyl)
-
δ 1.16 (m, 1H, cyclohexyl) The broad singlet for the amide proton is characteristic, and the singlet at 4.02 ppm corresponds to the two protons of the chloroacetyl group. The complex multiplets between 1.16 and 1.92 ppm are indicative of the cyclohexyl ring protons.[9][10][11]
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 164.5 (C=O)
-
δ 49.5 (N-CH)
-
δ 42.8 (Cl-CH₂)
-
δ 33.0 (cyclohexyl CH₂)
-
δ 25.5 (cyclohexyl CH₂)
-
δ 24.8 (cyclohexyl CH₂)
-
-
FTIR (KBr, cm⁻¹):
-
Mass Spectrometry (EI):
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend reaction time or gently warm the reaction mixture after the initial exothermic phase. |
| Hydrolysis of chloroacetyl chloride | Ensure all glassware is dry and use anhydrous solvent. | |
| Product loss during work-up | Ensure proper pH adjustments during washes and avoid vigorous shaking that can lead to emulsions. | |
| Oily Product | Impurities present | Purify by column chromatography or perform a second recrystallization with a different solvent system. |
| Incomplete solvent removal | Dry the product under high vacuum for an extended period. | |
| Reaction becomes uncontrollable | Exotherm not managed | Improve cooling efficiency, slow down the addition rate of chloroacetyl chloride, and ensure efficient stirring. |
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Chemical Transformation
References
- 1. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 2. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. chemistnotes.com [chemistnotes.com]
- 5. chemistry-reaction.com [chemistry-reaction.com]
- 7. chemtrack.org [chemtrack.org]
- 8. lobachemie.com [lobachemie.com]
- 9. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 11. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-N-cyclohexylacetamide
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Welcome to the technical support guide for the purification of 2-Chloro-N-cyclohexylacetamide. This document is designed for researchers, scientists, and drug development professionals who require a high degree of purity for their experimental and developmental work. As a key intermediate in various synthetic pathways, the purity of this compound is paramount for achieving reliable and reproducible results.
This guide moves beyond simple protocols to explain the why behind each step, providing you with the expert insights needed to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physical properties of this compound?
Understanding the basic properties of your compound is the first step in designing a purification strategy. This compound is typically a colorless or light yellow solid.[1] Key physical data are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄ClNO | [2][3] |
| Molecular Weight | ~175.66 g/mol | [2][3] |
| Melting Point | 109-111 °C | [1] |
| Appearance | Colorless or light yellow solid | [1] |
| Solubility | Soluble in organic solvents like ethanol and chloroform | [1] |
Q2: What are the most common impurities I should expect from a typical synthesis?
The most common synthesis involves the reaction of cyclohexylamine with chloroacetyl chloride.[3][4] Based on this, the primary impurities are typically:
-
Unreacted Starting Materials: Residual cyclohexylamine and chloroacetyl chloride.
-
Byproducts:
-
Cyclohexylamine hydrochloride: Formed when the hydrochloric acid byproduct reacts with the starting amine.
-
Chloroacetic acid: Results from the hydrolysis of unreacted chloroacetyl chloride during aqueous workup steps.
-
-
Solvent Residues: Traces of the reaction solvent (e.g., acetonitrile, ethyl acetate) may remain.[3]
Q3: How can I assess the purity of my this compound sample?
A multi-faceted approach is recommended for purity assessment:
-
Thin Layer Chromatography (TLC): An indispensable, rapid technique to visualize the number of components in your mixture. The crude product will likely show multiple spots, while the purified product should ideally show a single, well-defined spot.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically <1-2 °C). A broad or depressed melting point is a strong indicator of impurities.
-
Spectroscopic Methods (NMR, IR): ¹H NMR is particularly powerful for identifying and quantifying impurities based on characteristic peaks that do not belong to the product structure.[3]
Troubleshooting Guide 1: Purification by Recrystallization
Recrystallization is often the most effective and scalable method for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.
Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Recrystallization FAQs & Troubleshooting
Q: My compound "oils out" during cooling instead of forming crystals. What is happening and how do I fix it?
A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[5] This is common when the solution is too concentrated or cools too quickly.
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation.
-
Slower Cooling: Allow the flask to cool more gradually. Insulate the flask with glass wool or a beaker of warm water to slow the rate of heat loss.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
Q: My final yield after recrystallization is extremely low. What are the likely causes?
A: A low yield is a common issue that can often be rectified.[5]
Potential Causes & Solutions:
-
Excessive Solvent: Using too much solvent is the most frequent cause of low yield, as a significant amount of your product will remain dissolved in the mother liquor even when cold.
-
Fix: In your next attempt, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.
-
-
Premature Crystallization: If performing a hot filtration step, the product may crystallize in the filter funnel.
-
Fix: Ensure your funnel and receiving flask are pre-heated. You can do this by placing them in an oven or rinsing them with hot solvent just before filtration.
-
-
Incomplete Crystallization: Cooling may not have been sufficient or long enough.
-
Fix: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Q: I've recrystallized my product, but my melting point is still broad. Why is it not pure?
A: If impurities remain, the recrystallization was not optimal.
Reasons & Solutions:
-
Rapid Cooling: Cooling the solution too quickly can trap impurities within the growing crystal lattice.[5]
-
Fix: Always allow the solution to cool slowly and undisturbed to room temperature before moving it to an ice bath.
-
-
Inappropriate Solvent Choice: The chosen solvent may dissolve the impurity as well as the product, or the impurity may be insoluble and was not removed by hot filtration.
-
Fix: Re-evaluate your solvent choice. A solvent pair (e.g., ethanol/water, where the compound is soluble in ethanol but not water) may be necessary to effectively exclude the impurity.
-
Protocol: Recrystallization from an Ethanol/Water Solvent Pair
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum volume of hot ethanol required to just dissolve the solid.
-
If insoluble impurities are present, perform a hot filtration.
-
Heat the solution and add hot water dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water mixture.
-
Dry the crystals under vacuum to remove all solvent.
Troubleshooting Guide 2: Purification by Column Chromatography
When recrystallization is insufficient, or for separating mixtures of compounds with different polarities, column chromatography is the method of choice. It utilizes a stationary phase (typically silica gel) and a mobile phase (eluent) to separate components based on their differential adsorption.[6][7]
Column Chromatography Workflow
Caption: Workflow for purification by column chromatography.
Column Chromatography FAQs & Troubleshooting
Q: How do I select the right solvent system (eluent) for my column?
A: The ideal eluent is determined using Thin Layer Chromatography (TLC). The goal is to find a solvent system where your target compound has an Rf value of approximately 0.3-0.4 .
-
Rf Too Low (<0.2): Your compound is sticking too strongly to the silica. Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
Rf Too High (>0.5): Your compound is moving too quickly with the solvent. Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate).
-
Poor Separation: If the impurity and product spots are not well-separated on the TLC plate, they will not separate on the column. You must experiment with different solvent systems (e.g., dichloromethane/methanol, toluene/acetone) until baseline separation is achieved.
Q: The separation between my product and an impurity is poor (bands are overlapping). How can I improve resolution?
A: Poor resolution is a common challenge.
Solutions:
-
Optimize Eluent: Even a small change in solvent polarity can have a large effect. Try slightly less polar conditions to slow down both compounds and increase the separation distance as they travel down the column.
-
Use a Smaller Sample Load: Overloading the column is a primary cause of poor separation.[7] Use less crude material or a wider column. The sample should be loaded as a thin, concentrated band.
-
Ensure Proper Packing: Air bubbles or cracks in the silica bed will lead to channeling and band broadening. Ensure the column is packed uniformly and never let the solvent level drop below the top of the silica.
Q: My column is running extremely slowly or is clogged. What should I do?
A: A slow or clogged column can be frustrating and detrimental to separation.
Potential Causes & Solutions:
-
Fine Particles: Very fine particles from the crude sample or silica can clog the frit at the bottom of the column.
-
Fix: Always place a small layer of sand on top of the bottom cotton plug and on top of the packed silica gel before loading your sample.[6] This prevents disruption of the silica bed.
-
-
Silica Gel Grade: Using silica with a very small particle size will result in slower flow rates. Ensure you are using an appropriate mesh size (e.g., 60-120 mesh) for gravity chromatography.
-
Precipitation on Column: If your compound is not very soluble in the eluent, it can precipitate at the top of the column when loaded.
-
Fix: Load the sample using a "dry loading" technique: dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, evaporate the solvent to get a dry powder, and then carefully add this powder to the top of the column.
-
References
- 1. chembk.com [chembk.com]
- 2. This compound | C8H14ClNO | CID 222365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Recrystallization of 2-Chloro-N-cyclohexylacetamide
This guide provides in-depth technical support for the purification of 2-Chloro-N-cyclohexylacetamide via recrystallization. It is designed for researchers, scientists, and drug development professionals, offering troubleshooting advice and frequently asked questions to address common challenges encountered during this purification technique.
Introduction to Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds. The underlying principle is the differential solubility of a compound in a hot versus a cold solvent.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Impurities are ideally either insoluble in the hot solvent or highly soluble in the cold solvent, allowing for their separation from the desired product as it crystallizes upon cooling.
For this compound (C₈H₁₄ClNO, MW: 175.66 g/mol ), a compound often appearing as fluffy white crystals in its pure form, recrystallization is an effective method to remove unreacted starting materials and byproducts from its synthesis.[2][3]
Core Principles & General Workflow
A successful recrystallization hinges on the careful selection of a solvent and a controlled cooling process to promote the formation of a pure crystal lattice. Rapid cooling, or "crashing out," can trap impurities within the crystals, defeating the purpose of the purification.[4]
Below is a generalized workflow for the recrystallization of this compound.
Caption: General workflow for the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations for selecting a recrystallization solvent for this compound?
A1: The ideal solvent for recrystallizing this compound should meet several criteria:
-
High solubility at elevated temperatures and low solubility at room temperature: This differential is crucial for obtaining a good yield.[5]
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Impurity Solubility: The solvent should either not dissolve impurities at all (allowing for their removal via hot filtration) or keep them dissolved at low temperatures (so they remain in the mother liquor).
-
Safety: The solvent should be non-toxic, non-flammable, and inexpensive, if possible.[6]
While specific quantitative solubility data for this compound is not widely published, ethanol is often a suitable starting point for N-substituted chloroacetamides.[7][8] A small-scale solvent screen is always recommended.
| Solvent | Polarity | Boiling Point (°C) | Rationale & Comments |
| Ethanol (95%) | Polar Protic | 78 | Often a good choice for amides. The presence of water can sometimes aid in achieving the desired solubility profile. |
| Isopropanol | Polar Protic | 82 | Similar to ethanol and can be a good alternative. |
| Ethyl Acetate | Moderately Polar | 77 | The ester functional group can make it a good solvent for compounds with some polarity.[3] |
| Toluene | Non-polar | 111 | Useful if the compound is less polar. Its higher boiling point can be a disadvantage. |
| Water | Very Polar | 100 | Unlikely to be a good single solvent due to the organic nature of the compound, but can be an effective anti-solvent in a mixed-solvent system (e.g., with ethanol).[4] |
Q2: What are the expected impurities in a typical synthesis of this compound?
A2: The synthesis of this compound commonly involves the reaction of cyclohexylamine with chloroacetyl chloride.[2] Potential impurities may include:
-
Unreacted Cyclohexylamine: A basic impurity.
-
Unreacted Chloroacetyl Chloride: Highly reactive and will likely hydrolyze to chloroacetic acid in the presence of moisture.
-
Cyclohexylamine Hydrochloride: A salt formed as a byproduct if a base is not used to scavenge the HCl generated during the reaction. This salt is generally soluble in aqueous solutions but less so in many organic solvents.
Understanding these impurities helps in choosing a solvent. For instance, a moderately polar solvent like ethanol is less likely to dissolve the highly polar salt byproduct.
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point for pure this compound is 109-111°C .[9] A sharp melting point within this range is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.[5]
Step-by-Step Experimental Protocol
This protocol provides a detailed methodology for the recrystallization of this compound, with ethanol as the example solvent.
-
Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a few drops of ethanol and observe solubility at room temperature. Heat the test tube in a warm water bath, adding ethanol dropwise until the solid just dissolves. Allow to cool to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent choice.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and receiving flask to prevent premature crystallization. Add a small amount of excess hot solvent before filtering to ensure the desired compound remains in solution.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[4]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing dissolved impurities. Using cold solvent is essential to minimize redissolving the product.[6]
-
Drying: Allow the crystals to dry completely under vacuum. The final product should be a free-flowing, crystalline solid.
-
Characterization: Determine the yield and assess the purity by measuring the melting point.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Caption: Troubleshooting Decision Tree for Recrystallization.
Q4: My recrystallization attempt resulted in a very low yield. What are the likely causes and how can I improve it?
A4: A low yield is a common issue and can often be rectified. Consider these factors:
-
Excessive Solvent: Using too much hot solvent to dissolve the crude product is the most frequent cause of low recovery, as a significant amount of the compound will remain in the mother liquor upon cooling.[4] Always use the minimum amount of hot solvent required for complete dissolution.
-
Premature Crystallization: If a hot filtration step was performed, the product might have crystallized in the funnel. Ensure the filtration apparatus is adequately pre-heated.
-
Incomplete Crystallization: Ensure the solution has been given ample time to cool and that a final cooling step in an ice bath is performed to maximize crystal formation.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product, leading to loss.
Q5: Instead of crystals, an oil formed as my solution cooled. What is "oiling out" and how can I prevent it?
A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[4] Since this compound has a relatively high melting point (109-111°C), this is less likely to occur with lower-boiling solvents like ethanol or isopropanol. However, if it does happen, it indicates that the solution is becoming supersaturated at a temperature above the compound's melting point. To resolve this:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional hot solvent.
-
Allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.
-
If the problem persists, consider using a lower-boiling point solvent or a mixed-solvent system.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C8H14ClNO | CID 222365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpsr.info [ijpsr.info]
- 9. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE CAS#: 23605-23-4 [m.chemicalbook.com]
Technical Support Center: Synthesis of 2-Chloro-N-cyclohexylacetamide
Welcome to the technical support guide for the synthesis of 2-Chloro-N-cyclohexylacetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. We will delve into the causality behind experimental choices, provide validated protocols, and offer detailed troubleshooting advice in a direct question-and-answer format.
Section 1: The Core Reaction: Mechanism and Key Parameters
The synthesis of this compound is a classic example of nucleophilic acyl substitution, where the primary amine, cyclohexylamine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[1][2] The reaction proceeds rapidly, typically at room temperature, and generates one equivalent of hydrochloric acid (HCl) as a byproduct.[3] Neutralizing this HCl in situ is critical, as its presence would protonate the unreacted cyclohexylamine, rendering it non-nucleophilic and halting the reaction.[4][5]
Primary Reaction Pathway
The reaction follows a two-step addition-elimination mechanism. The amine's lone pair attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group to form the stable amide product.
Caption: The nucleophilic acyl substitution pathway for the synthesis.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Stoichiometry | Cyclohexylamine (1.0 eq.), Chloroacetyl Chloride (1.05-1.1 eq.), Base (1.1-1.2 eq.) | A slight excess of the acylating agent ensures complete consumption of the valuable amine. An excess of base is crucial to fully neutralize the generated HCl and prevent amine protonation.[5] |
| Solvent | Anhydrous Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF) | Aprotic, non-nucleophilic solvents are essential to prevent reaction with the highly electrophilic chloroacetyl chloride.[5][6] Ensure solvents are anhydrous to avoid hydrolysis. |
| Base | Triethylamine (TEA), Pyridine, or excess Cyclohexylamine (2.1 eq.) | A non-nucleophilic tertiary amine like TEA is ideal as it will not compete in the acylation but will effectively scavenge HCl.[5][7] Using excess starting amine is also a valid strategy.[8] |
| Temperature | 0°C (addition), then warm to Room Temperature | The reaction is highly exothermic. Dropwise addition of chloroacetyl chloride at 0°C controls the reaction rate and minimizes side reactions.[5] The reaction is typically fast and proceeds to completion upon warming to room temperature.[3] |
| Atmosphere | Nitrogen or Argon | While not always strictly necessary for small scales, an inert atmosphere is best practice to exclude atmospheric moisture, which can cause hydrolysis of the chloroacetyl chloride.[5] |
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield, or I've isolated no product at all. What are the most likely causes?
-
Answer: This is the most common issue and almost always points to one of three culprits:
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride reacts rapidly with water to form inactive chloroacetic acid and HCl.[9] This is the primary failure mode. Ensure all glassware is oven-dried, use anhydrous solvents, and handle chloroacetyl chloride under an inert atmosphere if possible.[5]
-
Inadequate Base: The reaction produces one equivalent of HCl. Without a sufficient amount of base to neutralize it, the HCl will protonate the nucleophilic cyclohexylamine, forming cyclohexylammonium chloride. This salt is not nucleophilic and will not react with the acyl chloride, effectively stopping the reaction after 50% conversion at best.[3][5] Always use at least a stoichiometric equivalent of a suitable base.
-
Improper Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.[5] Carefully calculate and measure your starting materials. Using a slight excess (5-10%) of chloroacetyl chloride can help drive the reaction to completion.
-
Issue 2: Multiple Unexpected Spots on TLC Analysis
-
Question: My TLC plate shows the product spot, but also several other spots. What are these impurities?
-
Answer: Unexpected spots indicate the presence of side products or unreacted starting materials.
-
Unreacted Cyclohexylamine: This will appear as a baseline spot on silica gel TLC due to its basic nature. It indicates an incomplete reaction.
-
Chloroacetic Acid: If your chloroacetyl chloride was hydrolyzed, the resulting chloroacetic acid will appear as a polar spot on the TLC plate.[9]
-
Diacylated Amine: While less common due to the reduced nucleophilicity of the amide product, over-acylation can occur, especially if a large excess of chloroacetyl chloride is used or if the reaction temperature is too high.[10] This byproduct, N,N-bis(chloroacetyl)cyclohexylamine, would be less polar than the desired product.
-
N-Cyclohexyl-2-(cyclohexylamino)acetamide: This impurity can form if the product's reactive C-Cl bond is attacked by unreacted cyclohexylamine, a potent nucleophile. This is more likely if the reaction is heated or left for a very long time with excess amine present.
-
Issue 3: A Thick White Precipitate Forms During the Reaction
-
Question: As soon as I started adding the chloroacetyl chloride, a thick white solid formed and my stir bar stopped. Is my reaction ruined?
-
Answer: No, this is expected and a good sign. The white precipitate is the hydrochloride salt of the base you are using (e.g., triethylammonium chloride if using TEA).[5] This salt is often insoluble in organic solvents like DCM. If stirring becomes difficult, you can add a small amount of additional anhydrous solvent to improve mobility. The formation of this salt indicates that the reaction is proceeding and the HCl byproduct is being successfully neutralized.
Section 3: A Deeper Dive into Key Side Reactions
Understanding the mechanisms of common side reactions is key to preventing them.
Question: What is the mechanism for the hydrolysis of chloroacetyl chloride and how is it best avoided?
Answer: Hydrolysis occurs when water, acting as a nucleophile, attacks the electrophilic carbonyl of the chloroacetyl chloride. The mechanism is analogous to the main reaction with the amine. This side reaction consumes your reagent and complicates purification.
Caption: The hydrolysis pathway of chloroacetyl chloride.
Prevention is critical:
-
Dry Glassware: Oven or flame-dry all glassware before use.
-
Anhydrous Reagents: Use commercially available anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves). Ensure your cyclohexylamine and base are also dry.
-
Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent exposure to moisture from the air.
Question: Under what conditions might diacylation occur?
Answer: Diacylation is the formation of an imide from the amide product. The amide nitrogen is significantly less nucleophilic than an amine nitrogen because its lone pair is delocalized by resonance with the carbonyl group.[3] Therefore, this side reaction is generally unfavorable. However, it can be forced under harsh conditions such as a large excess of a highly reactive acylating agent and/or high temperatures.
Caption: The potential, though unfavorable, diacylation side reaction.
Prevention:
-
Control Stoichiometry: Avoid using a large excess of chloroacetyl chloride.
-
Control Temperature: Maintain a low temperature (0°C) during the addition and avoid unnecessarily heating the reaction mixture.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the best workup procedure for this reaction?
-
A: A typical workup involves filtering off the precipitated hydrochloride salt. The filtrate is then washed sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining base and amine, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities like chloroacetic acid, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[8]
-
-
Q: How should I purify the crude this compound?
-
A: The crude product is often a solid and can usually be purified effectively by recrystallization.[11] A common solvent system for recrystallization is ethanol/water or an alkane like heptane. If the product is an oil or recrystallization fails to remove impurities, column chromatography on silica gel is a reliable alternative.
-
-
Q: The reaction generates HCl gas. Do I need a special setup?
-
A: When using a base like triethylamine, the HCl is immediately trapped as a non-volatile salt, so significant gas evolution is not a major concern. However, the reaction should always be performed in a well-ventilated fume hood. If no base were used, HCl gas would be produced, requiring a gas trap (e.g., a bubbler with a base solution).[12]
-
Section 5: Recommended Experimental Protocol
This protocol is designed to be a self-validating system, incorporating best practices to minimize side reactions.
Materials:
-
Cyclohexylamine (1.00 g, 10.1 mmol, 1.0 eq.)
-
Anhydrous Dichloromethane (DCM, 50 mL)
-
Triethylamine (TEA, 1.68 mL, 12.1 mmol, 1.2 eq.)
-
Chloroacetyl chloride (0.88 mL, 11.1 mmol, 1.1 eq.)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexylamine (1.00 g) and anhydrous DCM (50 mL).
-
Cool the flask in an ice-water bath to 0°C.
-
Add triethylamine (1.68 mL) to the stirred solution.
-
Slowly add chloroacetyl chloride (0.88 mL) dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature remains below 10°C. A white precipitate (triethylammonium chloride) will form.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.
-
Monitor the reaction by TLC until the cyclohexylamine is consumed.
-
Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ (25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., heptane or ethanol/water) to afford this compound as a white solid.[8][11]
Section 6: Troubleshooting Workflow
Use this flowchart to diagnose and solve common experimental issues.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 7. acylation of amines [entrancechemistry.blogspot.com]
- 8. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 9. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. What is the reaction of Chloroacetyl chloride with water? [yufenggp.com]
Technical Support Center: 2-Chloro-N-cyclohexylacetamide
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the proper handling of the hygroscopic compound 2-Chloro-N-cyclohexylacetamide. Adherence to these protocols is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding personnel.
Introduction: The Challenge of Hygroscopicity
This compound is a solid reagent that readily attracts and holds water molecules from the surrounding atmosphere, a property known as hygroscopicity.[1] The absorption of atmospheric moisture can introduce significant, often unquantified, errors into experimental procedures. The primary consequences of improper handling include:
-
Inaccurate Mass Determination: The measured weight of the compound will be artificially inflated by an unknown mass of water, leading to errors in concentration calculations.[2]
-
Altered Chemical Properties: The presence of water can lead to clumping, caking, or even deliquescence (dissolving in the absorbed water), making the reagent difficult to handle and dispense.[3]
-
Chemical Degradation: As a chloroacetamide, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which can be initiated or accelerated by absorbed water.[3][4][5] This reaction can cleave the amide bond or substitute the chloro group, fundamentally altering the molecule and compromising the integrity of the experiment.[6][7]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to directly address the challenges encountered when working with this reagent.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Storage and Environmental Control
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is the first line of defense against moisture contamination. The compound must be stored in a tightly sealed, airtight container to prevent exposure to the ambient atmosphere.[4] The primary container should be placed inside a secondary controlled-humidity environment, such as a desiccator or a dry box (glove box).
Expert Insight: The choice between a standard desiccator and a dry box depends on the stringency of your experimental requirements. For routine use where brief atmospheric exposure is tolerable, a well-maintained desiccator is sufficient. For high-precision work, such as quantitative analysis or kinetics studies, weighing and aliquoting should be performed in a nitrogen-purged glove box with low humidity.
Q2: My lab's humidity is high. What type of desiccant should I use in my desiccator?
A2: The choice of desiccant is critical for maintaining a low-humidity environment. For general-purpose storage of hygroscopic reagents, several options are available, each with distinct advantages.
| Desiccant Type | Adsorption Capacity & Mechanism | Best Use Case & Considerations |
| Silica Gel (Indicating) | High porosity, physical adsorption.[6] Adsorbs up to 40% of its weight in water. | Ideal for general lab desiccators. The color indicator (typically changing from blue/orange to pink/green) provides a clear visual cue for when regeneration is needed.[7] It is FDA approved for direct contact with food and pharmaceuticals. |
| Molecular Sieves (3Å or 4Å) | Crystalline aluminosilicates with uniform pore sizes, strong physical adsorption. | Superior performance in creating and maintaining very low humidity environments.[6] Recommended for long-term storage of highly sensitive reagents. |
| Calcium Sulfate (Drierite®) | Chemically stable, non-toxic, and non-corrosive. Adsorbs up to 10% of its weight in water. | A good general-purpose desiccant for laboratory use. Indicating versions are also available. |
Recommendation: For this compound, indicating silica gel is a reliable and cost-effective choice for standard desiccators.[8] Ensure the desiccant is regenerated according to the manufacturer's instructions once it becomes saturated.
Q3: I opened the container and the this compound powder is clumpy. What should I do?
A3: Clumping is a definitive sign of moisture absorption.[3] This indicates that the material's mass is no longer representative of the pure compound.
-
For non-quantitative applications: If the exact concentration is not critical, you may be able to break up the clumps with a dry spatula inside a controlled environment (e.g., a glove box).[4] However, be aware that the material's properties have been compromised.
-
For quantitative applications: The material should not be used if accurate concentration is required. The absorbed water makes accurate weighing impossible. If the material is valuable, it may be possible to dry it (see Q4). Otherwise, a new, unopened container should be used.
Section 2: Weighing and Dispensing
Q4: My balance reading is constantly drifting upwards while weighing the compound. How can I get an accurate weight?
A4: An upwardly drifting mass is the classic sign of a hygroscopic substance actively absorbing moisture from the air.[2] To obtain an accurate weight, you must minimize the compound's exposure to the atmosphere.
Workflow for Accurate Weighing of Hygroscopic Reagents
Caption: Figure 1. Decision tree for accurate weighing.
Expert Insight: The "weighing by difference" method is a robust technique that minimizes atmospheric exposure.[9] The key is to keep the weighing bottle sealed at all times except for the brief moment of transfer. Never weigh hygroscopic powders on open weighing paper or boats on an analytical balance in an uncontrolled environment.[9]
Q5: Can I dry this compound if it has absorbed moisture?
A5: While it is technically possible to dry some hygroscopic compounds, it must be done with caution and validation.[3] The primary method is drying under vacuum at a temperature well below the compound's melting point (109-111°C).[10]
Protocol: Drying this compound
-
Preparation: Place a thin layer of the clumpy compound in a clean, dry glass container (e.g., a watch glass or a round-bottom flask).
-
Drying: Place the container in a vacuum oven or a vacuum desiccator.
-
Conditions: Apply a high vacuum and gently heat to a temperature not exceeding 50-60°C to avoid thermal degradation.
-
Duration: Dry for several hours (e.g., overnight).
-
Validation: After drying, allow the compound to cool to room temperature inside a desiccator before re-weighing.[11] To confirm dryness, the water content should be quantified using an appropriate analytical method, such as Karl Fischer titration, which is the most accurate and specific method for determining water content.[12][13]
Trustworthiness Check: Without analytical validation of water content, you cannot be certain the material is completely dry. For critical applications, using a new, unopened container of the reagent is always the most trustworthy approach.
Section 3: Solution Preparation and Stability
Q6: What is the impact of using this compound that has absorbed water in my experiment?
A6: The impact is twofold:
-
Concentration Error: Your final solution concentration will be lower than calculated because a portion of the weighed mass was water.
-
Product Impurity: Absorbed water can cause the hydrolysis of this compound.[6] This degradation will result in the formation of N-cyclohexylacetamide and chloroacetic acid (or their salts), introducing impurities into your reaction and consuming your starting material. The amide bond in amides is generally stable, but the presence of the alpha-chloro group can influence reactivity. Studies on related chloroacetamide herbicides confirm their susceptibility to hydrolysis over time, a process that can be catalyzed by acidic or basic conditions.[4][5]
Logical Flow of Moisture-Induced Degradation
Caption: Figure 2. Pathway from moisture exposure to invalid results.
Q7: What is the best practice for preparing a stock solution?
A7: To ensure accuracy and stability, prepare stock solutions in a controlled manner, preferably using an anhydrous solvent if the subsequent reaction is moisture-sensitive.
-
Select Solvent: Choose a high-purity, anhydrous solvent that is compatible with this compound and your experimental system.
-
Weigh Reagent: Accurately weigh the required mass of the dry compound using the procedures outlined in Section 2. It is best practice to weigh the reagent directly into the flask that will be used for the solution, if practical.
-
Dissolution: Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent to the flask containing the weighed reagent.
-
Storage: If the stock solution is not for immediate use, store it in a tightly sealed container with a septum, blanketed with an inert gas. Store at the recommended temperature, protected from light.
Expert Insight: For highly hygroscopic materials, a common and effective strategy is to prepare a concentrated stock solution from a freshly opened bottle. This minimizes the number of times the solid is exposed to the atmosphere. Subsequent experiments can use aliquots of this validated stock solution.
References
- 1. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. mt.com [mt.com]
- 11. Amide - Wikipedia [en.wikipedia.org]
- 12. asiapharmaceutics.info [asiapharmaceutics.info]
- 13. chemscene.com [chemscene.com]
Technical Support Center: Optimizing Chloroacetylation of Amines
Welcome to the technical support center for the chloroacetylation of amines. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical reaction in their synthetic workflows. The chloroacetyl group is a versatile functional handle, serving as a cornerstone in the synthesis of numerous pharmaceuticals and complex organic molecules by providing a reactive site for subsequent nucleophilic substitutions.[1]
This document provides in-depth, field-tested insights into optimizing reaction conditions, troubleshooting common issues, and ensuring the integrity of your results. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered when planning and executing a chloroacetylation reaction.
Q1: What are the most common conditions for chloroacetylation of amines?
The most classic and widely used method is the Schotten-Baumann reaction .[2][3] This technique typically involves a two-phase solvent system, such as dichloromethane/water or diethyl ether/water.[3] The amine and chloroacetyl chloride are in the organic phase, while an aqueous base (like sodium hydroxide or sodium bicarbonate) resides in the aqueous phase to neutralize the hydrochloric acid (HCl) byproduct.[3][4] This neutralization is critical because the HCl generated would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5]
Q2: How do I choose the right base for my reaction?
The choice of base is critical and depends on your substrate's properties and the chosen solvent system.
-
Inorganic Bases (e.g., NaOH, K₂CO₃, NaHCO₃): These are ideal for Schotten-Baumann (biphasic) conditions.[5][6] They are inexpensive and remain in the aqueous layer, simplifying workup. The base maintains an optimal pH in the aqueous phase, which continuously neutralizes the HCl as it is formed in the organic phase.[2]
-
Organic Bases (e.g., Triethylamine (TEA), Pyridine, DBU): These are used in anhydrous, single-phase organic solvents like THF, DCM, or acetonitrile.[7][8] They act as an HCl scavenger directly in the reaction mixture.[9] Tertiary amines like TEA or pyridine are common choices.[8][10] However, be aware that nucleophilic bases like pyridine can sometimes form reactive intermediates with the acyl chloride.[8] Sterically hindered bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be particularly effective where side reactions are a concern.[11]
Q3: Chloroacetyl chloride vs. Chloroacetic anhydride: Which should I use?
Chloroacetyl chloride is the more common and highly reactive acylating agent.[1] Its high reactivity ensures rapid reaction rates, often at low temperatures. However, it is highly sensitive to moisture and can hydrolyze easily, which requires careful handling and anhydrous conditions if not using a biphasic system.[12]
Chloroacetic anhydride is a suitable alternative when a less vigorous reaction is desired. It is less sensitive to hydrolysis than the acid chloride. While less common, it can be advantageous in specific applications, such as in aqueous methods for certain substrates.[9]
Q4: Why is the reaction often performed at low temperatures (e.g., 0 °C)?
There are two primary reasons for conducting chloroacetylation at low temperatures:
-
To Control Exothermicity: The reaction between an amine and an acyl chloride is highly exothermic. Running the reaction at 0 °C helps to dissipate the heat generated, preventing the temperature from rising uncontrollably, which could lead to side reactions and degradation of starting materials or products.
-
To Minimize Side Reactions: Key side reactions, such as the hydrolysis of chloroacetyl chloride by trace water, are significantly slower at lower temperatures.[12] By keeping the temperature low, the desired N-acylation reaction can proceed selectively over these competing pathways.[7]
Q5: How can I monitor the reaction's progress effectively?
Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. A typical mobile phase would be a mixture of hexane and ethyl acetate. You should spot the starting amine, the reaction mixture, and a co-spot (starting amine and reaction mixture together). The reaction is complete when the starting amine spot has been completely consumed. Visualization can be achieved using a UV lamp and/or a potassium permanganate stain.
Experimental Workflow and Decision Making
The selection of an appropriate protocol is contingent on the properties of the amine substrate. The following diagram outlines a decision-making process to guide your experimental design.
Caption: Decision workflow for selecting chloroacetylation conditions.
General Experimental Protocol: Chloroacetylation of Benzylamine under Schotten-Baumann Conditions
This protocol provides a reliable, step-by-step method for the chloroacetylation of a primary amine.
Materials:
-
Benzylamine
-
Chloroacetyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq) and dichloromethane (approx. 0.2 M solution). In a separate beaker, prepare a saturated solution of sodium bicarbonate in water.
-
Initial Cooling: Cool the flask containing the amine solution to 0 °C using an ice-water bath.
-
Addition of Base: Add the saturated NaHCO₃ solution to the flask in a 1:1 volume ratio with the DCM. Begin vigorous stirring to ensure good mixing between the two phases.
-
Acylation: Add chloroacetyl chloride (1.05-1.1 eq) dropwise to the rapidly stirring biphasic mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 1-2 hours. Monitor the reaction by TLC until all the benzylamine is consumed.
-
Workup - Separation: Pour the reaction mixture into a separatory funnel. Separate the organic layer.
-
Workup - Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude N-benzyl-2-chloroacetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses specific issues with probable causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Reagents: Chloroacetyl chloride may have hydrolyzed due to improper storage.[13] 2. Insufficient Base: The HCl byproduct protonated the starting amine, halting the reaction.[5] 3. Poor Solubility: The amine starting material has poor solubility in the chosen organic solvent. | 1. Use a fresh bottle of chloroacetyl chloride. 2. Ensure at least 2 equivalents of base are used (one to neutralize HCl, one to maintain basic conditions). For organic bases, ensure stoichiometry is correct. 3. Screen alternative solvents (e.g., THF, Dioxane) or consider a more specialized protocol, such as using an aqueous buffer system.[9] |
| Formation of Diacylated Byproduct | 1. Incorrect Stoichiometry: Occurs with primary amines when excess chloroacetyl chloride is used. 2. Rapid Addition: A high local concentration of the acylating agent can favor a second acylation. | 1. Use a strict 1:1 or slightly less than 1 equivalent of chloroacetyl chloride relative to the primary amine. 2. Add the chloroacetyl chloride solution dropwise at 0 °C to maintain low concentration.[7] |
| Product is an Oily, Inseparable Mixture | 1. Hydrolysis of Acyl Chloride: The chloroacetic acid byproduct can complicate purification.[12] 2. Complex Side Reactions: The product itself can act as an alkylating agent, leading to oligomerization, especially at elevated temperatures. | 1. For non-biphasic systems, ensure strictly anhydrous conditions (dry solvents, inert atmosphere). In biphasic systems, ensure vigorous stirring to keep the acyl chloride away from the bulk aqueous phase. 2. Maintain low reaction temperatures and avoid prolonged reaction times after completion. |
| Reaction Stalls / Incomplete Conversion | 1. Poor Mixing: In biphasic Schotten-Baumann conditions, insufficient agitation prevents the base from neutralizing the HCl at the interface. 2. Deactivated Amine: The amine is electronically deactivated (e.g., nitroanilines) and requires more forcing conditions.[14] | 1. Increase the stirring speed to ensure the formation of a fine emulsion between the organic and aqueous layers. 2. Consider switching to a more forcing, anhydrous system with a strong organic base (e.g., DBU in THF) and potentially gentle heating.[11] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Yield in Amide Synthesis
Welcome to the technical support center for amide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting and optimizing amide coupling reactions. Amide bond formation is a cornerstone of organic synthesis, yet it is often plagued by challenges that can lead to frustratingly low yields.[1] This guide moves beyond simple procedural lists to explain the causality behind common issues and provide robust, self-validating protocols to get your synthesis back on track.
Initial Troubleshooting Workflow
When faced with a low-yield amide synthesis, a systematic approach to identify the root cause is crucial. The following workflow provides a logical sequence of checks to diagnose the issue efficiently.
References
Technical Support Center: Safe Disposal of 2-Chloro-N-cyclohexylacetamide Waste
This guide provides comprehensive, in-depth technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-Chloro-N-cyclohexylacetamide. As a Senior Application Scientist, my goal is to deliver not just procedural steps, but the underlying scientific principles to ensure every protocol is understood and executed with the highest degree of safety and compliance.
Part 1: Frequently Asked Questions (FAQs) - Hazard Identification & Immediate Safety
This section addresses the most common initial questions regarding the risks associated with this compound and the immediate actions required to mitigate them.
Q1: What are the primary hazards of this compound?
A1: this compound (CAS No. 23605-23-4) is a hazardous compound that requires careful handling.[1][2] According to the Globally Harmonized System (GHS), its primary classifications include:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][3]
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][3]
-
Serious Eye Damage (Category 1): Poses a high risk of causing serious, potentially irreversible, eye damage.[3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation if inhaled.[1][3]
Furthermore, upon thermal decomposition, it can release highly toxic and corrosive fumes, including nitrogen oxides (NOx) and hydrogen chloride (HCl) gas.[4][5]
Q2: What immediate steps should I take in case of a spill?
A2: In the event of a spill, your immediate priority is to ensure personnel safety and prevent the spread of contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]
-
Don PPE: Before addressing the spill, wear appropriate Personal Protective Equipment (PPE) as detailed in Q3.
-
Containment: For solid spills, carefully sweep the material into a suitable, labeled container for hazardous waste.[6] Moisten the material slightly with water to prevent dusting if appropriate.[6] Do not create dust clouds.[5] For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill, then collect the absorbed material into a hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: All materials used for cleanup (absorbent, wipes, contaminated PPE) must be disposed of as hazardous waste.[5]
Q3: What Personal Protective Equipment (PPE) is mandatory when handling this waste?
A3: Due to the compound's hazardous nature, a stringent PPE protocol is non-negotiable.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[7]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.[8]
-
Body Protection: A standard laboratory coat is required. For larger quantities or significant risk of splashing, wear impervious clothing.[7]
-
Respiratory Protection: All handling of waste should occur in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or vapors.[3][5] If ventilation is inadequate, a NIOSH-approved respirator with a particulate filter is necessary.[8]
Part 2: Troubleshooting Guide - Waste Segregation, Storage & Disposal
This section provides detailed answers and troubleshooting for specific issues that may arise during the waste management lifecycle.
Q4: How must I classify waste containing this compound?
A4: All waste containing this compound must be classified as hazardous halogenated organic waste .[9][10] This classification is critical because halogenated compounds require specific disposal methods, typically high-temperature incineration with scrubbers to neutralize the resulting acidic gases like HCl.[5][11] Misclassifying this waste can lead to regulatory violations and improper disposal, posing environmental risks.
Q5: I've accidentally mixed this compound waste with a non-halogenated solvent (e.g., acetone, ethanol). What should I do now?
A5: This is a common but problematic issue. The entire mixture must now be treated as halogenated waste . Do not attempt to separate the components.
-
Causality: Disposal facilities use the presence of halogens to determine the appropriate incineration process and flue gas treatment. Mixing increases the total volume of waste that must undergo this more complex and expensive disposal route.[9]
-
Action:
-
Immediately label the container as "HALOGENATED WASTE" and list all components, including this compound and the non-halogenated solvents.
-
Ensure the container is securely sealed and stored according to the guidelines for halogenated waste.
-
Inform your institution's Environmental Health & Safety (EH&S) office of the mixed waste stream.
-
Q6: What is the correct procedure for storing the waste container in the lab before pickup?
A6: Proper interim storage is crucial to prevent accidents and ensure compliance.
-
Container: Use a designated, chemically compatible, and clearly labeled hazardous waste container.[5] The label must include the words "Hazardous Waste," the full chemical name, and associated hazards.
-
Segregation: Store the container separately from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[6][8]
-
Location: Keep the sealed container in a designated satellite accumulation area. This area should be secure, well-ventilated, and have secondary containment to manage potential leaks.[9]
-
Closure: The container must be kept tightly closed at all times, except when adding waste.[3]
Q7: What are the approved final disposal methods for this compound?
A7: The industry-standard and regulatory-compliant method for final disposal is incineration .
-
Mechanism: The waste must be sent to a licensed professional waste disposal service.[5][9] It will be burned in a chemical incinerator equipped with an afterburner and a scrubber.[5] The high temperature destroys the organic molecule, while the scrubber neutralizes the hydrogen chloride gas that is produced, preventing its release into the atmosphere.
-
Prohibition: Land disposal of halogenated organic compounds is heavily restricted by the EPA.[11] Do not dispose of this chemical down the drain, as it is harmful to aquatic life and can damage plumbing and wastewater treatment systems.[5][12]
Q8: Can I chemically neutralize small, residual amounts of this compound in the lab before disposal?
A8: Yes, for small, purely aqueous waste streams (e.g., from washing glassware), chemical inactivation via base-catalyzed hydrolysis is a viable pre-treatment step to reduce the reactivity and hazard of the waste. This should only be performed by trained personnel.
-
Causality (The "Why"): The chemical reactivity of this compound is dominated by the carbon-chlorine bond. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack.[13] A strong base, like sodium hydroxide (NaOH), provides the hydroxide nucleophile (OH⁻), which displaces the chloride ion (Cl⁻) in an Sₙ2 reaction. This converts the toxic chloroacetamide into the significantly less hazardous N-cyclohexyl-2-hydroxyacetamide (a glycolate derivative) and sodium chloride.[14][15]
Experimental Protocol: Chemical Inactivation via Base Hydrolysis
Objective: To hydrolyze this compound in a dilute aqueous solution to a less hazardous hydroxy-substituted derivative.
Materials:
-
Waste solution containing residual this compound.
-
Sodium hydroxide (NaOH) solution, 2 M.
-
Stir plate and magnetic stir bar.
-
pH meter or pH strips.
-
Appropriate reaction vessel (e.g., beaker or flask larger than the waste volume).
-
All mandatory PPE (Q3).
Procedure:
-
Preparation: Perform the entire procedure within a certified chemical fume hood. Place the aqueous waste solution in the reaction vessel with a magnetic stir bar.
-
Cooling: Place the reaction vessel in an ice bath to manage any potential exothermic reaction.
-
Neutralization: Begin stirring the solution. Slowly add the 2 M NaOH solution dropwise. The reaction is often exothermic; monitor the temperature and add the base slowly to keep it under control.
-
pH Monitoring: Periodically check the pH of the solution. Continue adding NaOH until the pH is stable between 10-12. A stable, high pH ensures that the base is in excess, driving the hydrolysis reaction to completion.
-
Reaction Time: Allow the solution to stir at room temperature for at least 2 hours to ensure the reaction is complete.
-
Final Disposal: Although the primary hazardous compound has been degraded, the resulting solution must still be disposed of as hazardous waste through your institution's EH&S office. It can now be classified as non-halogenated aqueous waste. Clearly label the container with all final components.
Data Summary & Workflow Visualization
Table 1: Hazard & Incompatibility Data
| Parameter | Data / Information | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation | [1][3] |
| Molecular Formula | C₈H₁₄ClNO | [1] |
| Molecular Weight | 175.66 g/mol | [2][3] |
| Physical State | Solid, Crystalline | [16] |
| Melting Point | 109-111 °C | [2][17] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases, Strong Acids, Strong Reducing Agents | [6][8] |
| Decomposition Products | Hydrogen Chloride (HCl), Carbon Oxides (CO, CO₂), Nitrogen Oxides (NOx) | [4][5] |
Diagram 1: Waste Management Workflow for this compound
This diagram outlines the decision-making process for the proper management and disposal of waste containing this compound.
Caption: Workflow for safe segregation, storage, and disposal of this compound waste.
References
- 1. This compound | C8H14ClNO | CID 222365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE CAS#: 23605-23-4 [m.chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. eurofinsus.com [eurofinsus.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.com [fishersci.com]
- 17. chembk.com [chembk.com]
Technical Support Center: Navigating 2-Chloro-N-cyclohexylacetamide Solubility
Answering the call of complex chemistry, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for overcoming the significant solubility challenges associated with 2-Chloro-N-cyclohexylacetamide. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to empower you to move past experimental roadblocks and accelerate your research.
This guide is structured to address your challenges in a tiered approach, from foundational questions to advanced troubleshooting and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in many common reaction solvents?
A1: The solubility of this compound is dictated by its molecular structure. It possesses a polar amide group capable of hydrogen bonding, but this is counteracted by two nonpolar moieties: the bulky, hydrophobic cyclohexyl ring and the chlorinated alkyl chain.[1][2] This dual nature means it often fails to fully dissolve in highly polar protic solvents (like water) or purely nonpolar solvents (like hexanes), leading to challenging "like-dissolves-like" scenarios. Its strong internal hydrogen bonding in the solid state can also make it resistant to solvation.[2]
Q2: What are the immediate signs that solubility is compromising my reaction?
A2: The most obvious sign is a heterogeneous mixture where the solid reactant is visibly present after the addition of solvent. However, more subtle indicators can include:
-
Stalled Reactions: The reaction proceeds initially but then slows or stops completely as the readily available dissolved reactant is consumed.
-
Low or Inconsistent Yields: Poor solubility leads to a low effective concentration of the reactant, resulting in incomplete conversion and difficulty in reproducing results.[3][4]
-
Formation of Byproducts: Localized high concentrations of reagents where particles of the solid are present can lead to side reactions or degradation.
Q3: My starting material appears to dissolve, but the reaction is still incredibly slow. What's happening?
A3: This is a common and often frustrating scenario. "Visually dissolved" does not always mean "sufficiently concentrated." The solvent may only be able to solubilize a very small amount of the material at any given time, making the dissolved concentration too low for an efficient reaction rate.[5] The rate of dissolution of the solid into the solution becomes the rate-limiting step of your entire reaction.
Advanced Troubleshooting Guide
This section addresses specific experimental failures and provides targeted solutions.
Issue 1: The reactant fails to dissolve in my primary solvent.
-
Underlying Cause: A significant mismatch in polarity between this compound and the solvent. For instance, attempting to dissolve it in water or a very non-polar solvent like heptane will likely fail.
-
Recommended Solutions:
-
Solvent Re-evaluation: The synthesis of this compound often involves solvents like acetonitrile or ethyl acetate, which indicates its preference for moderately polar aprotic environments.[6] Consider solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetone. While it is noted to be soluble in ethanol and chloroform, aprotic solvents are often preferred to avoid side reactions with the chloro-acetyl group.[7]
-
Employ a Co-Solvent System: This is one of the most powerful techniques for fine-tuning solvent polarity.[8] By adding a miscible co-solvent, you can significantly enhance the solubility of your starting material.[9] For example, if your reaction requires a less polar solvent like toluene, adding a small percentage of a polar aprotic co-solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can create a solvent environment that is favorable for dissolution without drastically changing the overall reaction conditions.[10][11]
-
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (Polarity) | Notes |
| Acetonitrile | C₂H₃N | 81.7 | 36.6 | A good starting point, used in synthesis.[6][12] |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | A versatile, moderately polar aprotic solvent.[13] |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 9.1 | Excellent for dissolving many organic solids, but low boiling point. |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 38.3 | Highly polar aprotic; excellent solvent but can be difficult to remove.[12] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 47.0 | Very powerful solvent, but high boiling point and potential reactivity.[12][14] |
Issue 2: My reaction involves two immiscible phases (e.g., organic and aqueous), and the reaction is stalled at the interface.
-
Underlying Cause: Your this compound is dissolved in the organic phase, while your nucleophile (e.g., an amine salt, a cyanide salt) is in the aqueous phase. The reaction can only occur at the minuscule boundary between the two layers, leading to extremely slow kinetics.[15]
-
Recommended Solution: Phase-Transfer Catalysis (PTC) Phase-Transfer Catalysis is a powerful technique designed specifically for this problem. A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur.[16][17]
-
How it Works: For an aqueous nucleophile, a catalyst like a quaternary ammonium salt (e.g., Tetrabutylammonium Bromide - TBAB) is added. The lipophilic (fat-loving) cation of the catalyst pairs with the aqueous reactant anion. This new ion pair is soluble in the organic phase, allowing it to migrate across the phase boundary and react with the this compound.[10][18] This process dramatically increases the reaction rate by creating a pseudo-homogeneous system.[15]
-
Common Phase-Transfer Catalysts:
-
Tetrabutylammonium Bromide (TBAB)
-
Benzyltriethylammonium Chloride
-
Aliquat 336 (Methyltricaprylammonium chloride)
-
Crown Ethers (for complexing metal cations)[16]
-
-
Decision Workflow for Solubility Troubleshooting
References
- 1. fiveable.me [fiveable.me]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. ranhangchem.com [ranhangchem.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Co-solvent effects on reaction rate and reaction equilibrium of an enzymatic peptide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. www1.chem.umn.edu [www1.chem.umn.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 17. scientificupdate.com [scientificupdate.com]
- 18. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
Technical Support Center: A Guide to Preventing Degradation of 2-Chloro-N-cyclohexylacetamide During Storage
Welcome to the technical support center for 2-Chloro-N-cyclohexylacetamide (CAS No. 23605-23-4). This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate. The stability and purity of starting materials are paramount for reproducible and reliable experimental outcomes. This document provides in-depth, evidence-based answers and troubleshooting protocols to ensure the long-term integrity of your this compound samples.
Section 1: Frequently Asked Questions (FAQs) - Quick Reference
This section provides immediate answers to the most common questions regarding the storage and stability of this compound.
Q1: What are the ideal storage conditions for this compound?
A: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] For enhanced security and safety, it is recommended to store the material in a locked cabinet or an area accessible only to authorized personnel.[1][2][3][4]
Q2: What are the primary causes of degradation?
A: The main degradation pathways are hydrolysis due to moisture and reactions with incompatible chemicals. Chloroacetamide compounds are susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.[5] Thermal decomposition is also a concern if the compound is exposed to high temperatures, which can lead to the release of hazardous gases like hydrogen chloride and nitrogen oxides.[1][4]
Q3: How can I visually identify potential degradation?
A: While analytical confirmation is necessary, visual cues can indicate potential degradation. Look for:
-
Change in color: A pure compound should be white to off-white. Any significant color change may suggest impurity formation.
-
Clumping or caking: This often indicates moisture absorption, which can accelerate hydrolytic degradation.
-
Unusual odor: The release of gases like HCl from decomposition may produce a sharp, acidic odor.
Q4: What substances are chemically incompatible with this compound?
A: To prevent hazardous reactions and degradation, avoid storing this compound with strong bases, strong oxidizing agents, and strong reducing agents.[4] Contact with these materials can catalyze rapid decomposition.
Q5: Is this compound sensitive to light?
A: While specific photostability data is not prominently available, it is a standard best practice in chemical storage to protect compounds from direct sunlight or strong artificial light, which can provide the energy to initiate degradation reactions.[6] Storing in amber bottles or opaque containers inside a cabinet is a reliable precautionary measure.[6]
Section 2: In-Depth Troubleshooting Guides
This section explores the mechanisms of degradation and provides structured guidance to troubleshoot and mitigate these issues.
Guide 1: Mitigating Hydrolytic Degradation
Hydrolysis is the most significant threat to the stability of this compound. The presence of water, especially when combined with acidic or basic contaminants, can cleave the molecule.
Causality of Hydrolysis: The this compound molecule has two primary sites susceptible to nucleophilic attack by water:
-
Amide Bond Cleavage: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield chloroacetic acid and cyclohexylamine.[5] This is a common degradation pathway for amide-containing pharmaceuticals.[7]
-
Chloride Substitution (SN2 Reaction): The carbon atom bonded to the chlorine is electrophilic. A water or hydroxide ion can act as a nucleophile, displacing the chloride ion to form 2-Hydroxy-N-cyclohexylacetamide. Base-catalyzed conditions significantly accelerate this SN2 reaction.[5]
The presence of moisture can also lead to the slow formation of hydrogen chloride (HCl), which can corrode metallic containers and further catalyze degradation.[8]
Troubleshooting Steps:
-
Assess Storage Environment: Is the storage area prone to humidity? Are containers stored near sinks or sources of moisture? Relocate to a controlled, dry environment.
-
Check Container Seal: Ensure the container cap is tightly sealed immediately after each use. For long-term storage, consider using containers with high-quality liners or applying paraffin film around the cap.
-
Use of Desiccants: Store the primary container inside a secondary container or desiccator cabinet with a desiccant like silica gel to actively remove ambient moisture.
-
Inert Atmosphere: For highly sensitive applications or long-term archival storage, consider blanketing the compound with an inert gas like nitrogen or argon before sealing the container to displace all moisture and air.[8]
Guide 2: Preventing Thermal and Photolytic Decomposition
Exposure to excessive heat provides the activation energy needed to break chemical bonds, leading to irreversible decomposition.
Causality of Thermal Decomposition: Heating this compound can cause fragmentation of the molecule. This process can liberate toxic and corrosive gases, including:
The onset temperature for rapid decomposition of a similar chloroacetamide has been observed to be around 91°C. While stable at room temperature, prolonged exposure to moderately elevated temperatures (e.g., >30°C) can accelerate slow degradation over time.[8]
Troubleshooting Steps:
-
Monitor Storage Temperature: Ensure the storage area does not exceed recommended room temperature (typically 20-25°C). Avoid storing near heat sources such as ovens, radiators, or in direct sunlight.
-
Shipping and Receiving: If the compound was shipped without temperature control, consider performing an analytical quality check before use, especially if it was exposed to high temperatures in transit.
-
Light Protection: Store the material in an opaque or amber glass container to prevent potential photolytic degradation. Keep the container within a cabinet to eliminate all light exposure.
Section 3: Protocols and Methodologies
Protocol 3.1: Recommended Storage Procedure
-
Receiving: Upon receipt, visually inspect the container for any damage to the seal or packaging.
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number, date of receipt, and opening date.
-
Environment: Place the tightly sealed container in a designated cool, dry, and well-ventilated storage location.[1][2]
-
Segregation: Ensure the storage area is segregated from incompatible materials, particularly strong bases and oxidizing agents.[4][9]
-
Access Control: Store in a locked cabinet or a room with restricted access.[3]
-
Post-Use: After dispensing material, wipe the container neck and cap threads clean of any residue, ensure the liner is seated correctly, and tightly reseal the container. Purging with an inert gas before sealing is recommended for maximum protection.
Protocol 3.2: Analytical Workflow for Degradation Assessment
If degradation is suspected, analytical validation is required.
-
Sample Preparation: Carefully prepare a solution of the suspect material alongside a solution from a new, unopened lot or a previously validated reference standard.
-
Primary Analysis (Chromatography):
-
Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for assessing purity.[10] Gas Chromatography (GC) can also be used.[11]
-
Procedure: Run both the suspect sample and the reference standard under the same chromatographic conditions.
-
Interpretation: Compare the chromatograms. The appearance of new peaks or a significant decrease in the area of the main peak in the suspect sample relative to the standard indicates the presence of impurities and degradation.[12]
-
-
Confirmatory Analysis (Spectrometry):
-
Technique: If significant degradation is detected, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the degradation products, helping to confirm the degradation pathway (e.g., identifying the mass corresponding to the hydrolyzed product).[10][12]
-
Other Methods: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) can also provide structural information on the impurities.[10][13]
-
Table 1: Summary of Storage Conditions & Incompatibilities
| Parameter | Recommendation | Rationale |
| Temperature | Cool (20-25°C) | Prevents thermal decomposition.[1][4] |
| Atmosphere | Dry, inert gas preferred | Prevents hydrolysis.[2][8] |
| Light | Protect from light | Prevents potential photolytic degradation.[6] |
| Container | Tightly sealed, amber glass or opaque | Excludes moisture, air, and light.[2][6] |
| Incompatible Materials | Strong Bases, Strong Oxidizers, Strong Reducing Agents | Avoids rapid chemical reaction and decomposition.[4] |
Section 4: Visualization of Degradation & Troubleshooting
Diagram 1: Primary Hydrolytic Degradation Pathways
Caption: Potential hydrolytic degradation pathways for this compound.
Diagram 2: Troubleshooting Workflow for Suspected Degradation
Caption: Decision-making workflow for investigating suspected sample degradation.
Section 5: References
-
Fisher Scientific. (2010). Safety Data Sheet: 2-Chloro-N,N-dimethylacetamide. --INVALID-LINK--
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2-Chloroacetamide. --INVALID-LINK--
-
Fisher Scientific. (n.d.). Safety Data Sheet: 2-Chloroacetamide. --INVALID-LINK--
-
Echemi. (n.d.). 2-CHLORO-N-(CYCLOHEXYLMETHYL)ACETAMIDE Safety Data Sheets. --INVALID-LINK--
-
ChemicalBook. (2023). 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE - Safety Data Sheet. --INVALID-LINK--
-
Analytical Methods for the Degradation of Phytoconstituents. (n.d.). --INVALID-LINK--
-
SynHet. (n.d.). 2-Chloro-N-(cyclohexylmethyl)acetamide. --INVALID-LINK--
-
European Chlorinated Solvents Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. --INVALID-LINK--
-
University of California, Berkeley - EH&S. (n.d.). Safe Storage of Hazardous Chemicals. --INVALID-LINK--
-
University of Florida - EH&S. (n.d.). Practices for Proper Chemical Storage. --INVALID-LINK--
-
U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. --INVALID-LINK--
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. --INVALID-LINK--
-
Kulshrestha, G., & Singh, S. B. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. --INVALID-LINK--
-
MSU Extension. (2008). Effect of water pH on the stability of pesticides. --INVALID-LINK--
-
BenchChem. (2025). Validating 2-Chloro-N-phenethylacetamide: A Comparative Guide to its Spectral Data. --INVALID-LINK--
-
Kim, S. H., et al. (2020). Thermal Hazard and Decomposition Characteristics of 2-Chloro-N-(Cyano-2-thienyl methyl) acetamide. --INVALID-LINK--
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. csuohio.edu [csuohio.edu]
- 7. researchgate.net [researchgate.net]
- 8. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 9. ehs.berkeley.edu [ehs.berkeley.edu]
- 10. ijmr.net.in [ijmr.net.in]
- 11. 2-Chloro-N-(cyclohexylmethyl)acetamide [synhet.com]
- 12. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
The Chloro-Conundrum: A Comparative Analysis of 2-Chloro-N-cyclohexylacetamide and N-cyclohexylacetamide in Biological Systems
An in-depth examination of how the addition of a single chlorine atom dramatically alters the biological activity of N-cyclohexylacetamide, transforming it from a relatively benign molecule to a potent bioactive compound.
For researchers and scientists in the field of drug development and molecular biology, understanding the structure-activity relationship of small molecules is paramount. This guide provides a comparative analysis of 2-Chloro-N-cyclohexylacetamide and its parent compound, N-cyclohexylacetamide, focusing on how the seemingly minor addition of a chlorine atom significantly impacts their biological activity. This comparison is supported by available experimental data and an exploration of the underlying chemical mechanisms.
Introduction: A Tale of Two Molecules
N-cyclohexylacetamide and this compound share a common structural backbone: an acetamide group linked to a cyclohexyl moiety. However, the presence of a chlorine atom on the acetyl group of this compound is a critical differentiator that profoundly influences its reactivity and, consequently, its biological effects. While N-cyclohexylacetamide has been investigated for some biological activities, its chlorinated counterpart generally exhibits more pronounced effects, particularly in the realms of cytotoxicity and antimicrobial action.
| Compound | Chemical Structure | Molecular Formula | Molar Mass |
| N-cyclohexylacetamide | C₈H₁₅NO | 141.21 g/mol | |
| This compound | C₈H₁₄ClNO | 175.65 g/mol |
The Decisive Role of the Chlorine Atom: A Mechanistic Perspective
The enhanced biological activity of this compound can be attributed to the electrophilic nature of the carbon atom bonded to the chlorine. This α-carbon becomes susceptible to nucleophilic attack, a feature absent in N-cyclohexylacetamide. This reactivity is the cornerstone of its biological action.
This inherent reactivity allows this compound and its derivatives to act as alkylating agents, forming covalent bonds with nucleophilic residues in biological macromolecules like proteins and DNA. This covalent modification can lead to enzyme inhibition, disruption of cellular signaling pathways, and ultimately, cell death. In contrast, N-cyclohexylacetamide lacks this reactive center, and its biological interactions are primarily governed by weaker, non-covalent forces.
Comparative Biological Activity: A Look at the Evidence
While direct comparative studies on the parent molecules are scarce, the broader body of research on their derivatives consistently points to the superior bioactivity of the chlorinated compounds.
Cytotoxic Activity
Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. For instance, a study reported that a derivative of this compound (referred to as compound 12-6) exhibited modest single-agent activity with an IC50 value of 19.8 µM in a fixed-ratio combination cytotoxicity assay. Another study on a different derivative (compound 2C) reported an IC50 of 72.28 µM against A549 lung cancer cells[1]. The cytotoxicity of chloroacetamides is often attributed to their ability to induce cellular stress and apoptosis[2].
Conversely, data on the cytotoxic potential of N-cyclohexylacetamide itself is limited, with research focusing more on its derivatives for other applications. The lack of a reactive alkylating group significantly diminishes its potential as a cytotoxic agent.
Antimicrobial Activity
The presence of the chlorine atom also appears to enhance antimicrobial properties. A derivative of N-cyclohexylacetamide (compound 5u) was reported to have a minimum inhibitory concentration (MIC) of 8.16±0.54 against Staphylococcus aureus[3]. While this indicates some inherent antimicrobial potential in the N-cyclohexylacetamide scaffold, studies on chloroacetamide derivatives often report more potent and broader-spectrum activity. The proposed mechanism for the antimicrobial action of chloroacetamides involves the alkylation of essential bacterial enzymes and proteins.
Experimental Protocols: Assessing Biological Activity
To provide a practical context for researchers, this section outlines the standard methodologies for evaluating the cytotoxic and antimicrobial activities discussed.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound and N-cyclohexylacetamide) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism is determined.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Conclusion: The Power of a Single Atom
The comparison between this compound and N-cyclohexylacetamide provides a compelling illustration of a fundamental principle in medicinal chemistry: minor structural modifications can lead to profound changes in biological activity. The introduction of a chlorine atom transforms a relatively inert acetamide into a reactive alkylating agent with significantly enhanced cytotoxic and antimicrobial potential. This underscores the importance of the chloroacetamide "warhead" in the design of bioactive compounds. For researchers in drug discovery, this comparative understanding offers valuable insights for the rational design of novel therapeutic agents, where the strategic placement of a single atom can be the key to unlocking potent biological effects.
References
A Comparative Guide to the Reactivity of Chloroacetamide Derivatives for Covalent Targeting
For researchers, scientists, and drug development professionals, the precise control of covalent bond formation is paramount. Chloroacetamide derivatives have emerged as a versatile and widely utilized class of electrophiles, or "warheads," for the targeted alkylation of nucleophilic amino acid residues, most notably cysteine. Their application spans from proteomics, where they are used for the alkylation of cysteine residues prior to mass spectrometry analysis, to the design of highly specific covalent inhibitor drugs.[1][2]
This guide provides an in-depth comparison of the reactivity of various chloroacetamide derivatives. We will explore the underlying mechanisms, delve into the factors that modulate their reactivity, present supporting experimental data, and offer detailed protocols for assessing their performance. Our objective is to equip you with the technical understanding necessary to select and effectively utilize the optimal chloroacetamide derivative for your specific research needs.
The Underlying Chemistry: An SN2 Mechanism
The primary reaction of interest for chloroacetamide derivatives in a biological context is the alkylation of the thiol side chain of cysteine residues. This reaction proceeds through a concerted bimolecular nucleophilic substitution (SN2) mechanism.[1][3] In this process, the nucleophilic sulfur of a deprotonated cysteine (the thiolate anion) attacks the electrophilic carbon atom bearing the chlorine, leading to the displacement of the chloride leaving group and the formation of a stable thioether bond.
The rate of this reaction is critically dependent on the concentration of both the chloroacetamide derivative and the thiolate anion. Consequently, the pH of the reaction environment plays a crucial role, as it dictates the equilibrium between the protonated thiol (less reactive) and the deprotonated thiolate (more reactive).
References
A Comparative Guide to the Antimicrobial Efficacy of 2-Chloro-N-cyclohexylacetamide Derivatives
In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, the exploration of unique chemical scaffolds is paramount. Among these, acetamide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities.[1][2] This guide provides a comprehensive technical overview of the antimicrobial efficacy of 2-Chloro-N-cyclohexylacetamide derivatives, drawing comparisons with structurally related analogues and established antimicrobial agents. We will delve into the synthetic rationale, methodologies for efficacy evaluation, structure-activity relationships, and putative mechanisms of action, offering a holistic perspective for researchers and drug development professionals.
Introduction: The Rationale for Investigating this compound Derivatives
The core structure of 2-chloro-N-substituted acetamides is a compelling starting point for antimicrobial drug discovery. The presence of the α-chloro group is often crucial for enhancing biological activity.[1] Studies have demonstrated that the introduction of a chlorine atom to the acetamide scaffold can confer significant antimicrobial properties where the unsubstituted parent molecule was inactive.[1] While much of the recent research has focused on N-aryl substituted chloroacetamides, the incorporation of a cyclohexyl moiety offers an intriguing avenue to explore the impact of a non-aromatic, lipophilic group on the antimicrobial profile. This substitution can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and steric bulk, which in turn can influence its absorption, distribution, metabolism, excretion (ADME) profile, and interaction with microbial targets.
Evaluating Antimicrobial Efficacy: Methodologies and Experimental Protocols
To rigorously assess the antimicrobial potential of novel compounds like this compound derivatives, standardized in vitro assays are essential. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) are fundamental to this process.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[3]
Objective: To determine the lowest concentration of the test compound that visibly inhibits the growth of a microorganism.
Materials:
-
Test compounds (this compound derivatives and comparators)
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer (optional, for turbidity measurement)
-
Inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 4000 µg/mL).
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compounds with the appropriate broth to achieve a range of concentrations.
-
Inoculation: Add a standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Experimental Protocol: Determining MBC/MFC
Objective: To determine the lowest concentration of the test compound that kills 99.9% of the initial microbial population.
Procedure:
-
Following MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC or MFC is the lowest concentration of the compound that results in no microbial growth on the agar plate.
Caption: Workflow for MIC and MBC/MFC Determination.
Comparative Efficacy and Structure-Activity Relationship (SAR)
While specific data for a broad range of this compound derivatives is limited in publicly available literature, valuable insights can be gleaned from studies on their N-aryl counterparts. A study on twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides demonstrated their effectiveness, particularly against Gram-positive bacteria like S. aureus and methicillin-resistant S. aureus (MRSA), with moderate activity against C. albicans.[3][4]
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of N-(substituted phenyl)-2-chloroacetamides
| Compound | Substituent on Phenyl Ring | S. aureus | MRSA | E. coli | C. albicans |
| SP4 | 4-chloro | 62.5 - 125 | 62.5 | >4000 | 250 |
| SP5 | 4-bromo | 62.5 - 125 | 62.5 | >4000 | 250 |
| SP6 | 4-fluoro | 125 | 125 | >4000 | 250 |
| SP12 | 3-bromo | 125 | 125 | 2000 | 500 |
| Rifampicin | - | 125 - 250 | 125 - 250 | 1000 | - |
| Amphotericin B | - | - | - | - | 125 |
Data adapted from Bogdanović et al. (2021)[3]
Key SAR Insights from N-Aryl Analogues
The data from N-aryl-2-chloroacetamides suggests several important structure-activity relationships:
-
Lipophilicity is Key: Halogenated substituents on the phenyl ring, such as chloro, bromo, and fluoro, were among the most active.[3][4] This increased lipophilicity is thought to facilitate passage through the microbial cell membrane.
-
Gram-Positive Selectivity: These compounds generally exhibit greater potency against Gram-positive bacteria than Gram-negative bacteria.[3] The complex outer membrane of Gram-negative bacteria likely presents a more formidable barrier to entry.
-
Substitution Position Matters: The position of the substituent on the phenyl ring influences the spectrum of activity.[3]
Projected Efficacy of N-Cyclohexyl Derivatives
Based on the SAR of N-aryl derivatives, we can hypothesize the following for 2-Chloro-N-cyclohexylacetamides:
-
Enhanced Lipophilicity: The cyclohexyl group is a bulky, lipophilic moiety that could further enhance the compound's ability to interact with and penetrate microbial membranes.
-
Potential for Broad-Spectrum Activity: While the N-aryl derivatives show a preference for Gram-positive bacteria, the distinct steric and electronic properties of the cyclohexyl group might lead to a different spectrum of activity, potentially with improved efficacy against Gram-negative bacteria or fungi.
-
Flexibility and Target Binding: The conformational flexibility of the cyclohexyl ring, compared to a rigid phenyl ring, could allow for more optimal binding to the active site of a microbial target enzyme.
Caption: SAR for 2-Chloro-N-substituted Acetamides.
Putative Mechanism of Action
The precise antimicrobial mechanism of this compound derivatives has not been definitively elucidated. However, research on related compounds provides several plausible hypotheses.
Alkylation of Essential Biomolecules
Chloroacetamide-based compounds are known alkylating agents.[5] The electrophilic carbon bearing the chlorine atom can react with nucleophilic groups (such as thiols in cysteine residues) in essential microbial proteins and enzymes, leading to their inactivation. This covalent modification can disrupt critical cellular processes.
Inhibition of Key Microbial Enzymes
Molecular docking studies on other acetamide derivatives suggest potential interactions with key bacterial enzymes.[6] Plausible targets include:
-
DNA Gyrase and Topoisomerase II: These enzymes are essential for DNA replication and transcription. Their inhibition would be lethal to the bacteria.[6]
-
Penicillin-Binding Proteins (PBPs): Inhibition of PBPs disrupts cell wall synthesis, leading to cell lysis. This is a potential mechanism, especially in Gram-positive bacteria.[7]
Disruption of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
In the context of herbicides, chloroacetamides are known to inhibit VLCFA synthesis. While the direct relevance to antimicrobial activity needs further investigation, VLCFAs are components of some bacterial membranes and lipid A in Gram-negative bacteria. Disruption of their synthesis could compromise membrane integrity.
Caption: Putative Mechanisms of Antimicrobial Action.
Conclusion and Future Directions
This compound derivatives represent a promising, yet underexplored, class of potential antimicrobial agents. Drawing on evidence from structurally similar N-aryl-2-chloroacetamides, there is a strong rationale to expect potent activity, particularly against Gram-positive bacteria. The lipophilic and flexible cyclohexyl moiety may offer advantages in terms of membrane permeation and target binding.
Future research should focus on the synthesis and systematic screening of a library of this compound derivatives against a broad panel of pathogenic bacteria and fungi. Elucidating the precise mechanism of action and evaluating the in vivo efficacy and toxicity of lead compounds will be critical next steps in the development of this chemical class into viable therapeutic agents.
References
- 1. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.info [ijpsr.info]
- 3. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Toxicity Analysis of 2-Chloro-N-cyclohexylacetamide: A Comparative Guide
Introduction: Contextualizing the Toxicological Assessment of 2-Chloro-N-cyclohexylacetamide
This compound belongs to the α-chloroacetamide class of chemical compounds. This class is structurally characterized by an acetamide group with a chlorine atom attached to the alpha-carbon. Various N-substituted chloroacetamides have found widespread use, most notably as herbicides, including prominent examples like alachlor, metolachlor, and propachlor.[1] Their herbicidal action often involves the inhibition of fatty acid and lipid synthesis in target plants. However, the electrophilic nature of the α-chloro group raises toxicological concerns for non-target organisms, including mammals. The potential for these compounds to react with cellular nucleophiles, such as glutathione (GSH), and induce oxidative stress, DNA damage, and subsequent cell death necessitates a thorough in vitro toxicological evaluation.[1][2]
This guide provides a comprehensive framework for the in vitro toxicity analysis of this compound. In the absence of publicly available toxicity data for this specific compound, we present a comparative analysis with structurally related and well-characterized chloroacetamide herbicides. This approach allows for an informed estimation of its potential toxicological profile and provides robust, validated protocols for its empirical assessment. The methodologies detailed herein are designed to deliver reproducible and reliable data, crucial for researchers, scientists, and drug development professionals engaged in chemical safety assessment.
Comparative Toxicological Landscape: Chloroacetamide Herbicides
To establish a predictive baseline for the toxicity of this compound, it is instructive to examine the known in vitro effects of commercially significant chloroacetamide herbicides. These compounds share the core 2-chloroacetamide moiety, with variations in the N-substituent group influencing their biological activity and toxicity.
| Compound | Chemical Structure | Key In Vitro Toxicological Findings |
| This compound | C₈H₁₄ClNO | Data not publicly available. This guide provides the framework for generating this data. |
| Alachlor | 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide | Induces hepatotoxicity in vitro, characterized by decreased cell viability and glutathione depletion.[3] By-products from its reaction with chlorine can exhibit even greater toxicity.[3] While not consistently genotoxic in all assays, it has shown potential to induce chromosomal aberrations in vitro.[4] |
| Metolachlor | 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide | Exhibits low acute cytotoxicity in vitro.[5] Commercial formulations containing S-metolachlor have been shown to be more cytotoxic and genotoxic than the active ingredient alone, inducing micronuclei formation in HepG2 cells.[5] It is generally considered not to be genotoxic in bacterial and mammalian cell mutation assays.[6] |
| Propachlor | 2-chloro-N-isopropylacetanilide | Has relatively low acute toxicity in vitro.[7] Its metabolism involves conjugation with glutathione.[2] |
This table is intended as a comparative reference. The toxicological profile of this compound must be determined experimentally.
Core Mechanistic Pathways of Chloroacetamide-Induced Toxicity
The toxicity of α-chloroacetamides is intrinsically linked to their chemical reactivity. The primary mechanism involves the induction of cellular stress through the depletion of intracellular antioxidants and the formation of covalent adducts with cellular macromolecules. This initial insult can trigger a cascade of events leading to distinct modes of cell death.
Oxidative Stress and Glutathione Depletion
The electrophilic α-carbon of the chloroacetamide moiety readily reacts with nucleophilic thiol groups, most notably the cysteine residue of glutathione (GSH), a key cellular antioxidant. This reaction, often catalyzed by glutathione S-transferases (GSTs), leads to the depletion of the cellular GSH pool.[1] A reduction in GSH levels compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to a state of oxidative stress. This imbalance results in damage to lipids, proteins, and DNA.[1]
Genotoxicity and DNA Damage
The accumulation of ROS can directly induce DNA damage, including single- and double-strand breaks. Furthermore, some chloroacetamides or their metabolites may directly interact with DNA, forming adducts that can lead to mutations if not repaired. The Comet assay is a sensitive method for detecting DNA strand breaks induced by such genotoxic insults.[1]
Induction of Apoptosis
Severe cellular stress and irreparable DNA damage can trigger programmed cell death, or apoptosis. Chloroacetamides have been shown to induce apoptosis in various cell types.[1] This process is orchestrated by a family of proteases called caspases and is tightly regulated by the Bcl-2 family of proteins. An increase in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in cell death.[8][9]
Below is a diagram illustrating the putative signaling pathway for chloroacetamide-induced apoptosis.
Caption: Putative signaling pathway of chloroacetamide-induced apoptosis.
Experimental Protocols for In Vitro Toxicity Assessment
To empirically determine the toxicity of this compound and enable a robust comparison with alternative compounds, the following validated in vitro assays are recommended.
Assessment of Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11] Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 human liver cancer cells, A549 human lung carcinoma cells) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound and comparator compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle shaking.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Assessment of Genotoxicity: The Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive technique for the detection of DNA damage in individual cells.[5] Damaged DNA fragments migrate further in an electric field, creating a "comet tail" that can be visualized and quantified.
Experimental Workflow:
Caption: Workflow for the Comet genotoxicity assay.
Detailed Protocol:
-
Cell Treatment: Expose cells in suspension or as a monolayer to various concentrations of the test compounds for a short duration (e.g., 2-4 hours).
-
Cell Embedding: Harvest the cells and resuspend them in low-melting-point agarose at 37°C. Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.[5]
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. Apply an electric field to separate the damaged DNA fragments from the nucleoid.[5]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail and the tail moment.
Assessment of Apoptosis: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][12] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[13]
Experimental Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Culture cells with the test compounds at concentrations around the determined IC₅₀ values for a suitable time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a solution of PI.[12]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will allow for the quantification of four cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Data Interpretation and Comparative Analysis
The data generated from these assays will enable a comprehensive toxicological profile of this compound. The IC₅₀ value from the MTT assay will quantify its cytotoxic potency. The Comet assay will reveal its potential to induce DNA damage, a key indicator of genotoxicity. The Annexin V/PI assay will elucidate the primary mechanism of cell death, distinguishing between apoptosis and necrosis.
By comparing these results with the data obtained for alachlor, metolachlor, and propachlor under identical experimental conditions, a clear understanding of the relative toxicity of this compound within the chloroacetamide class can be established. This comparative data is essential for informed risk assessment and decision-making in research and development settings.
Conclusion: A Path Forward for the Toxicological Characterization of this compound
This guide has outlined a robust and scientifically rigorous approach to the in vitro toxicity analysis of this compound. By employing a suite of validated assays and drawing comparisons with structurally related compounds, researchers can effectively characterize its cytotoxic, genotoxic, and apoptotic potential. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for generating the critical data needed to ensure the safe handling and application of this and other novel chemical entities. The execution of these experimental plans will fill a crucial knowledge gap and contribute to a more comprehensive understanding of the toxicology of N-substituted chloroacetamides.
References
- 1. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propachlor (EHC 147, 1993) [inchem.org]
- 3. In vitro hepatotoxicity of alachlor and its by-products [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.who.int [cdn.who.int]
- 5. Comparative study of cytotoxic and genotoxic effects induced by herbicide S-metolachlor and its commercial formulation Twin Pack Gold® in human hepatoma (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.who.int [cdn.who.int]
- 7. oehha.ca.gov [oehha.ca.gov]
- 8. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of a new technical product of the chloroacetamide class on the parameters of acute oral toxicity and long-term effects on the body of rats - Epishina - Toxicological Review [rjraap.com]
- 11. researchgate.net [researchgate.net]
- 12. Are neutral chloroacetamide herbicide degradates of potential environmental concern? Analysis and occurrence in the upper Chesapeake Bay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Multi-Spectroscopic Approach to the Structural Validation of 2-Chloro-N-cyclohexylacetamide: A Comparative Guide
In the landscape of pharmaceutical research and chemical synthesis, the unambiguous structural elucidation of novel and known compounds is a cornerstone of scientific rigor. This guide provides an in-depth, multi-spectroscopic protocol for the structural validation of 2-Chloro-N-cyclohexylacetamide, a key intermediate in various synthetic pathways. We will move beyond a mere recitation of data, delving into the causality of experimental choices and demonstrating how a synergistic application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) creates a self-validating system for structural confirmation.
The Analyte: this compound
Before delving into the analytical techniques, it is crucial to understand the molecule . This compound possesses a molecular formula of C₈H₁₄ClNO and a molecular weight of approximately 175.66 g/mol .[1] Its structure comprises a cyclohexyl ring amide-linked to a chloroacetyl group. This combination of an aliphatic ring, a secondary amide, and an alkyl halide presents distinct features that are readily probed by various spectroscopic methods.
Molecular Structure:
The Power of a Multi-Spectroscopic Workflow
Relying on a single analytical technique for structural determination is fraught with ambiguity. For instance, while IR spectroscopy can confirm the presence of functional groups, it provides limited information about their connectivity. Similarly, mass spectrometry reveals the molecular weight and fragmentation patterns but offers little insight into the carbon-hydrogen framework. NMR spectroscopy, while powerful for mapping connectivity, benefits from the functional group information provided by IR. Therefore, a consolidated approach, as detailed below, provides orthogonal data points that, when taken together, offer unequivocal structural validation.
Caption: Integrated workflow for the spectroscopic validation of this compound.
Part 1: Infrared (IR) Spectroscopy - The Functional Group Fingerprint
Expertise & Experience: IR spectroscopy is the ideal first-pass analysis. It is rapid, requires minimal sample preparation, and provides a clear "fingerprint" of the functional groups present.[2] For this compound, we are looking for characteristic absorptions of a secondary amide and an alkyl halide. The secondary amide is particularly informative due to its distinct N-H and C=O stretching vibrations.[3]
Expected IR Data Summary:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3300 | Strong, Sharp | N-H Stretch | Characteristic of a secondary amide N-H bond.[4] |
| ~2930 & ~2850 | Strong | C-H Stretch (sp³) | Corresponds to the C-H bonds of the cyclohexyl and methylene groups.[4] |
| ~1650 | Strong | C=O Stretch (Amide I) | The carbonyl stretch is a very strong and reliable indicator of the amide group.[2][3] |
| ~1550 | Strong | N-H Bend (Amide II) | This band, resulting from a combination of N-H bending and C-N stretching, is characteristic of secondary amides.[5] |
| ~750-650 | Medium-Strong | C-Cl Stretch | Indicates the presence of the chloroacetyl moiety.[4] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR accessory. This is crucial to subtract any atmospheric (CO₂, H₂O) or accessory-related absorbances.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Use the pressure arm to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Connectivity Map
Expertise & Experience: NMR spectroscopy provides the most detailed information about the molecular structure by mapping the carbon-hydrogen framework. ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR provides information on the different types of carbon atoms in the molecule.[6]
¹H NMR Spectroscopy
The ¹H NMR spectrum is predicted to show signals for the amide proton, the alpha-chloro methylene protons, the methine proton on the cyclohexyl ring adjacent to the nitrogen, and the remaining methylene protons of the cyclohexyl ring.[7]
Expected ¹H NMR Data Summary (CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~6.44 | Broad Singlet | 1H | NH | The amide proton is typically broad due to quadrupole broadening from the adjacent nitrogen and will be downfield.[7] |
| ~4.02 | Singlet | 2H | Cl-CH₂ -C=O | These protons are adjacent to an electron-withdrawing chlorine atom and a carbonyl group, causing a significant downfield shift.[7] |
| ~3.89 | Multiplet | 1H | N-CH -(CH₂)₅ | The methine proton on the carbon attached to the nitrogen is deshielded by the electronegative nitrogen atom.[7] |
| ~1.1-2.0 | Multiplets | 10H | Cyclohexyl CH₂ | The remaining ten protons of the cyclohexyl ring will appear as a complex series of overlapping multiplets in the aliphatic region.[7][8] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide complementary information, confirming the number of distinct carbon environments.
Expected ¹³C NMR Data Summary:
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~165-170 | C =O | The carbonyl carbon of the amide is characteristically found in this downfield region.[6] |
| ~50-55 | N-C H-(CH₂)₅ | The methine carbon of the cyclohexyl ring attached to the nitrogen is shifted downfield. |
| ~40-45 | Cl-C H₂-C=O | The carbon atom bonded to the chlorine atom is significantly deshielded. |
| ~24-34 | Cyclohexyl C H₂ | The remaining five methylene carbons of the cyclohexyl ring will appear in the aliphatic region. Due to the chair conformation, some of these may have slightly different chemical shifts.[8] |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Reference Standard: The deuterated solvent typically contains a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).[9]
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Tuning and Shimming: The instrument will automatically tune the probe to the correct frequencies for ¹H and ¹³C and shim the magnetic field to ensure homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are used for both experiments.
Caption: Correlation between the structure of this compound and its expected NMR signals.
Part 3: Mass Spectrometry - The Molecular Weight and Fragmentation Puzzle
Expertise & Experience: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which can be used to piece the structure together. For this compound, the presence of a chlorine atom is a key feature to look for in the mass spectrum due to its isotopic signature.[10]
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Relative Intensity | Assignment | Rationale |
| 175/177 | ~3:1 | [M]⁺ | The molecular ion peak. The M+2 peak at m/z 177, with approximately one-third the intensity of the M+ peak, is the characteristic isotopic signature of a single chlorine atom (³⁵Cl and ³⁷Cl).[10][11] |
| 94 | High | [C₆H₁₀N]⁺ | A likely fragment resulting from cleavage of the amide bond. |
| 56 | High | [C₄H₈]⁺ | A common fragment from the cyclohexyl ring. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Method Development: Develop a GC method with an appropriate temperature ramp to ensure good separation and peak shape. A standard non-polar column (e.g., DB-5) is often suitable.
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized (typically by electron impact for GC-MS).
-
Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Comparison with Alternative Techniques
While the combination of IR, NMR, and MS is robust, other techniques could be employed for further characterization:
-
Elemental Analysis: Provides the empirical formula by determining the percentage composition of C, H, N, and Cl. This can corroborate the molecular formula determined by MS.
-
X-ray Crystallography: If a suitable single crystal can be grown, this technique provides the absolute structure of the molecule, including bond lengths and angles. It is the "gold standard" for structural determination but is not always feasible.
Conclusion: A Self-Validating System
The structural validation of this compound serves as an excellent case study for the power of a multi-spectroscopic approach. The IR spectrum confirms the presence of the secondary amide and alkyl chloride functional groups. The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon framework, establishing the connectivity between the chloroacetyl group and the cyclohexyl ring. Finally, mass spectrometry confirms the molecular weight and provides the characteristic isotopic pattern of chlorine, unequivocally validating the presence of this element. Each technique provides a piece of the puzzle, and together they form a logical, self-validating system that provides researchers, scientists, and drug development professionals with a high degree of confidence in the structure of their compound.
References
- 1. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE CAS#: 23605-23-4 [m.chemicalbook.com]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Interpreting IR Spectra [chemistrysteps.com]
- 5. Vibrational Spectroscopic Studies and Ab intio Calculations of N-methylacetamide – Oriental Journal of Chemistry [orientjchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
Comparative Analysis of Antibody Cross-Reactivity for 2-Chloro-N-Substituted Acetamide Derivatives in Immunoassay Development
For researchers and professionals in drug development and environmental analysis, the specificity of antibody-based assays is paramount. This guide provides an in-depth comparison of the cross-reactivity of antibodies raised against a class of small molecules, specifically 2-chloro-N-substituted acetamide derivatives. While the exact compound "2-Chloro-N-cyclohexylacetamide" is not extensively documented in immunoassay literature, a wealth of data exists for the structurally related and commercially significant chloroacetamide herbicide family. This guide will leverage this data to explore the principles of antibody cross-reactivity, compare the performance of different antibodies, and provide the experimental context necessary for researchers to develop highly specific immunoassays.
The Challenge of Specificity with Small Molecule Haptens
Developing antibodies with high specificity to small molecules, or haptens, like the chloroacetamide derivatives, presents a unique set of challenges. Unlike large protein antigens with multiple complex epitopes, small molecules offer a limited number of recognition sites. Consequently, antibodies generated against one derivative may exhibit significant cross-reactivity with other structurally similar compounds. This is a critical consideration in fields like environmental monitoring, where the presence of multiple related pesticide residues can lead to false-positive results or inaccurate quantification.[1][2]
The core structure of the compounds discussed here is the 2-chloro-N-substituted acetamide moiety. Variations in the N-substituent group (e.g., aromatic rings with different alkyl groups) define the specific herbicide, such as Alachlor, Acetochlor, or Pretilachlor. The degree to which an antibody can discriminate between these subtle structural differences is the measure of its specificity.
Hapten Design: The Key to Modulating Antibody Specificity
The journey to a specific antibody begins with the design of the immunogen, which is a conjugate of the small molecule hapten and a larger carrier protein (like Bovine Serum Albumin, BSA, or Ovalbumin, OVA). The site at which the hapten is linked to the carrier protein is crucial as it dictates which parts of the molecule are exposed to the immune system.[1] A well-designed hapten will present the most unique structural features of the target molecule as epitopes, thereby directing the immune response to generate antibodies that can distinguish it from its close relatives.[1]
For chloroacetamide herbicides, the differences primarily lie in the N-aryl substituent. Therefore, linker arms are typically attached to a part of the molecule distant from this region to ensure the N-aryl group is immunologically prominent.
Caption: Workflow for immunogen synthesis and antibody production.
Comparative Cross-Reactivity Data
The performance of an immunoassay is defined by its sensitivity (often measured by the IC50 value, the concentration of analyte that causes 50% inhibition of the signal) and its specificity (measured by cross-reactivity). Cross-reactivity (CR%) is typically calculated using the following formula:
CR (%) = (IC50 of target analyte / IC50 of competing compound) x 100
Below is a compilation of cross-reactivity data from published studies on antibodies developed for various chloroacetamide herbicides.
Table 1: Cross-Reactivity of a Monoclonal Antibody Raised Against Pretilachlor
This study developed a highly specific monoclonal antibody (mAb) for Pretilachlor, demonstrating the success of their hapten design strategy.[1]
| Competing Compound | IC50 (μg/L) | Cross-Reactivity (%) |
| Pretilachlor | 31.47 | 100 |
| Alachlor | >1000 | <3.0 |
| Acetochlor | >1000 | <3.0 |
| Propisochlor | >1000 | <3.0 |
| Butachlor | >1000 | <3.0 |
| Metalaxyl | >1000 | <3.0 |
Data sourced from a study on a sensitive and specific monoclonal antibody for Pretilachlor detection.[1][3]
Table 2: Cross-Reactivity of Polyclonal Antibodies Raised Against Alachlor
This study showcases a polyclonal antibody response, which can sometimes exhibit broader cross-reactivity compared to monoclonal antibodies.
| Competing Compound | Cross-Reactivity (%) |
| Alachlor | 100 |
| Acetochlor | 4.4 |
| Metolachlor | 1.8 |
| Butachlor | <0.1 |
| Amidochlor | <0.1 |
| Propachlor | <0.1 |
Data sourced from the development of an ELISA for Alachlor analysis in environmental water samples.[4]
Analysis of Cross-Reactivity Profiles
The data clearly illustrates that the specificity of antibodies towards chloroacetamide derivatives can be significantly modulated. The monoclonal antibody against Pretilachlor shows exceptionally low cross-reactivity with other structurally similar herbicides, making it ideal for highly specific detection of Pretilachlor without interference from other chloroacetamides.[1][3][5] In contrast, the polyclonal antibodies for Alachlor show some level of cross-reactivity with Acetochlor and Metolachlor, which share a higher degree of structural similarity to Alachlor compared to Butachlor or Propachlor.[4]
This highlights a fundamental principle: the degree of cross-reactivity often correlates with the structural similarity between the target analyte and the competing compound, particularly at the immunodominant region of the hapten.
Experimental Protocols: A Guide to Assessing Cross-Reactivity
The most common method for evaluating antibody specificity for small molecules is the competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Indirect Competitive ELISA (ic-ELISA) Protocol
This protocol is a standard method for quantifying a small molecule analyte (the free antigen) in a sample. The free antigen competes with a coating antigen (hapten-protein conjugate, often with a different carrier protein like OVA to avoid cross-reactivity to the carrier itself) for binding to a limited amount of specific antibody.
Step-by-Step Methodology:
-
Coating: Microtiter plates are coated with a hapten-OVA conjugate (e.g., Pretilachlor-OVA) in a coating buffer (e.g., carbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: Plates are washed three to five times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound coating antigen.
-
Blocking: Remaining non-specific binding sites on the plate are blocked by adding a blocking buffer (e.g., 5% non-fat milk in PBS) and incubating for 1-2 hours at 37°C.
-
Washing: Repeat the washing step.
-
Competitive Reaction: A mixture of the specific antibody (e.g., anti-Pretilachlor mAb) and either the standard solution or the sample containing the free analyte is added to the wells. The plate is then incubated for 30-60 minutes at 37°C. During this step, the free analyte in the sample competes with the coated antigen for binding to the antibody.
-
Washing: Repeat the washing step to remove unbound antibodies and free antigen.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP-conjugated goat anti-mouse IgG) is added to the wells and incubated for 30-60 minutes at 37°C. This secondary antibody binds to the primary antibody that is now bound to the coating antigen.
-
Washing: Repeat the washing step.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to the wells. The HRP enzyme catalyzes a color change.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2M H2SO4).
-
Data Acquisition: The absorbance (optical density) is read using a microplate reader at a specific wavelength (e.g., 450 nm). The color intensity is inversely proportional to the concentration of the free analyte in the sample.
Caption: Workflow of an indirect competitive ELISA (ic-ELISA).
Conclusion and Recommendations
The development of specific antibodies against 2-chloro-N-substituted acetamide derivatives is a clear demonstration of the power of rational hapten design and rigorous screening. For researchers in the field, the following insights are key:
-
Specificity is Engineered: High specificity does not happen by chance. It is a direct result of a well-thought-out immunogen design that exposes the most unique structural motifs of the target molecule.
-
Monoclonal vs. Polyclonal: Monoclonal antibodies, derived from a single B-cell clone, generally offer higher specificity and batch-to-batch consistency, as evidenced by the Pretilachlor mAb data.[1] Polyclonal antibodies, while often easier to produce, may exhibit broader cross-reactivity.[4]
-
Thorough Validation is Essential: Any newly developed antibody must be tested against a panel of structurally related compounds that are likely to be present in the intended sample matrix. This is the only way to truly characterize its cross-reactivity profile and ensure the reliability of the resulting immunoassay.
By understanding the principles of hapten design and employing systematic validation protocols like competitive ELISA, researchers can successfully develop highly specific antibodies for the accurate detection and quantification of 2-chloro-N-substituted acetamide derivatives and other challenging small molecules.
References
- 1. A Sensitive and Specific Monoclonal Antibody Based Enzyme-Linked Immunosorbent Assay for the Rapid Detection of Pretilachlor in Grains and the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking 2-Chloro-N-cyclohexylacetamide Against Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug development, the precise covalent modification of biomolecules is a cornerstone of innovation. Alkylating agents, a diverse class of reactive compounds, are indispensable tools for probing protein function, identifying therapeutic targets, and designing novel covalent therapeutics. Among these, 2-Chloro-N-cyclohexylacetamide emerges as a versatile reagent with a defined reactivity profile. This guide provides an in-depth comparative analysis of this compound against other commonly employed alkylating agents, offering a framework for its effective utilization and evaluation. Our objective is to furnish researchers, scientists, and drug development professionals with the requisite technical insights and experimental protocols to make informed decisions in their research endeavors.
The Chemistry of Covalent Modification: Understanding Alkylating Agents
Alkylating agents function by creating a covalent bond with nucleophilic functional groups present in biomolecules. The primary targets within a biological milieu include the thiol group of cysteine residues in proteins and the nitrogen atoms of purine bases in DNA.[1] The utility of a given alkylating agent is dictated by a delicate balance of its reactivity, selectivity, and the stability of the resultant covalent adduct.
This compound belongs to the haloacetamide class of alkylating agents. The core of its reactivity lies in the electrophilic carbon atom adjacent to the chlorine. This carbon is susceptible to nucleophilic attack by electron-rich moieties, leading to a substitution reaction where the chlorine atom acts as a leaving group. The cyclohexyl group attached to the amide nitrogen can influence the compound's steric profile and solubility, which in turn can affect its interaction with biological targets.
For a comprehensive evaluation, we will benchmark this compound against three other widely used alkylating agents, each representing a distinct class with unique reactivity profiles:
-
Iodoacetamide: A haloacetamide analog that is generally more reactive than its chloro-counterpart due to the better leaving group properties of iodine.[2][3]
-
N-Ethylmaleimide (NEM): A Michael acceptor that reacts with thiols via a conjugate addition mechanism, offering a different mode of covalent modification.[4][5]
-
Mechlorethamine (a Nitrogen Mustard): A classic bifunctional alkylating agent capable of forming highly cytotoxic inter-strand cross-links in DNA.[6][7]
Comparative Performance Metrics: A Head-to-Head Analysis
The selection of an appropriate alkylating agent is contingent on the specific experimental objective. Key performance indicators include reactivity, specificity for the intended target, and the potential for off-target effects. The following table summarizes a comparative analysis of this compound and the selected alternative agents. It is important to note that while direct quantitative kinetic data for this compound is not extensively available in the public domain, its performance can be inferred from the well-documented behavior of other chloroacetamides.[8][9]
| Feature | This compound | Iodoacetamide | N-Ethylmaleimide (NEM) | Mechlorethamine (Nitrogen Mustard) |
| Class | Haloacetamide | Haloacetamide | Michael Acceptor | Nitrogen Mustard |
| Primary Target | Cysteine thiols, other nucleophiles | Cysteine thiols, other nucleophiles | Cysteine thiols | N7 of Guanine in DNA |
| Alkylation Mechanism | Nucleophilic Substitution (SN2) | Nucleophilic Substitution (SN2) | Michael Addition | Aziridinium ion intermediate formation, then alkylation |
| Relative Reactivity | Moderate | High | High | Very High |
| Specificity | Moderate to Good for Cysteines | Moderate (prone to off-target reactions) | Good for Cysteines at neutral pH | Low (reacts with various nucleophiles) |
| Key Applications | Chemical probes, covalent inhibitors | Proteomics (cysteine blocking), enzyme inhibition | Proteomics, bioconjugation | Cancer chemotherapy |
| Potential Off-Target Effects | Modification of other nucleophilic residues (e.g., His, Lys, Met) | High potential for off-target alkylation of Met, His, Lys, and N-termini[8] | Can react with amines at alkaline pH[4] | Widespread DNA and protein alkylation, high cytotoxicity |
Experimental Protocols for Benchmarking
To empower researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key experiments. These protocols are designed to be self-validating and are grounded in established laboratory practices.
Assessing Alkylation Reactivity: The 4-(p-Nitrobenzyl)pyridine (NBP) Assay
The NBP assay is a colorimetric method used to determine the alkylating potential of a compound.[10][11] NBP acts as a nucleophile, and its reaction with an alkylating agent produces a colored product that can be quantified spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 5% (w/v) solution of 4-(p-nitrobenzyl)pyridine in acetone.
-
Prepare stock solutions of the alkylating agents (this compound, Iodoacetamide, NEM, and Mechlorethamine) in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 10 mM.
-
-
Reaction:
-
In a series of test tubes, add 100 µL of the NBP solution.
-
Add 10 µL of each alkylating agent stock solution to separate tubes. Include a solvent-only control.
-
Incubate the tubes at 70°C for 1 hour.
-
-
Color Development:
-
After incubation, cool the tubes to room temperature.
-
Add 1 mL of ethyl acetate and 0.5 mL of a 1 M solution of sodium hydroxide to each tube.
-
Vortex vigorously for 1 minute to extract the colored product into the organic phase.
-
-
Measurement:
-
Centrifuge the tubes to separate the phases.
-
Carefully transfer the upper organic layer to a cuvette.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
-
Analysis:
-
Compare the absorbance values of the different alkylating agents. A higher absorbance indicates a greater degree of alkylation and thus higher reactivity.
-
Evaluating Cytotoxicity: The MTT Cell Viability Assay
The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[12]
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the alkylating agents in culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the alkylating agents. Include untreated control wells.
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plate for another 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the results and determine the IC50 value (the concentration of the agent that causes 50% inhibition of cell viability) for each compound.
-
Identifying Protein Alkylation Sites: LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying the specific amino acid residues in a protein that have been modified by an alkylating agent.[13][14]
Protocol:
-
Protein Alkylation:
-
Incubate a purified protein (e.g., bovine serum albumin) or a complex protein lysate with the alkylating agent of interest under defined conditions (concentration, time, temperature, and pH).
-
-
Sample Preparation for MS:
-
Denature the proteins using a chaotropic agent like urea.
-
Reduce disulfide bonds with a reducing agent such as dithiothreitol (DTT).
-
Alkylate any remaining free cysteine residues with a standard alkylating agent (e.g., iodoacetamide) to ensure homogeneity.
-
Digest the proteins into smaller peptides using a protease like trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a tandem mass spectrometer. The instrument will determine the mass-to-charge ratio of the peptides and then fragment them to determine their amino acid sequence.
-
-
Data Analysis:
-
Use specialized software to search the fragmentation data against a protein database.
-
The software will identify peptides that have a mass shift corresponding to the addition of the alkylating agent, thus pinpointing the site of modification.
-
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and the biological context of alkylation, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 5. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DNA damage and mutagenesis induced by nitrogen mustards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Performance of a Biomimetic Indicator for Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improving the spectrophotometric determination of the alkylating activity of anticancer agents: a new insight into the mechanism of the NBP method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Pharmacokinetic Profile of Disubstituted Chloroacetamides
Disubstituted chloroacetamides are a class of compounds with significant biological activity, ranging from their widespread use as herbicides in agriculture to their emerging potential as therapeutic agents, including anticancer and antifungal candidates.[1][2] The core of their biological function lies in the reactive chloroacetyl group, which can form covalent bonds with nucleophilic residues in target proteins, leading to irreversible inhibition.[3][4] However, the efficacy and safety of these compounds are critically dependent on their pharmacokinetic profile—the journey they take through the body. This guide provides an in-depth comparison of the Absorption, Distribution, Metabolism, and Excretion (ADME) of disubstituted chloroacetamides, grounded in experimental data and field-proven insights for researchers, scientists, and drug development professionals.
The Pivotal Role of Physicochemical Properties in Pharmacokinetics
The journey of a drug or xenobiotic through the body is fundamentally governed by its physicochemical properties. For disubstituted chloroacetamides, lipophilicity is a paramount descriptor that influences their entire ADME profile.[5] It dictates how well a compound can traverse biological membranes, a critical step for absorption and distribution.[5]
Expertise & Experience: While in silico models provide valuable early predictions, experimental determination of lipophilicity offers a more accurate reflection of a compound's behavior. A widely accepted and practical method is Reversed-Phase Thin-Layer Chromatography (RPTLC) .[5][6] The chromatographic retention constant, RM0, derived from RPTLC, serves as a reliable surrogate for the partition coefficient (logP) and has shown strong correlations with pharmacokinetic properties for this class of compounds.[5][6] The choice of organic modifier (e.g., methanol vs. acetone) in the mobile phase can also provide insights into the specific interactions a compound might have in different biological environments.[5] The structural features of the chloroacetamide derivatives, such as the total number of carbon atoms and the nature of the substituents, are the primary drivers of their lipophilicity and, consequently, their biological activity.[6]
Absorption: Entry into the System
For a compound to exert a systemic effect, it must first be absorbed into the bloodstream. Disubstituted chloroacetamides can enter the body through multiple routes.
-
Gastrointestinal (GI) Absorption: Predictive models, such as the Brain Or Intestinal Estimated D permeation method (BOILED-Egg), indicate that many disubstituted chloroacetamide derivatives exhibit high gastrointestinal absorption.[6] This suggests good oral bioavailability, a desirable trait for orally administered drugs.
-
Dermal Absorption: The ability to be absorbed through the skin is a known characteristic of chloroacetamides, which is a significant consideration for occupational exposure in agricultural settings and for topical drug formulations.[7] The skin permeability coefficient (logKsp) can be predicted in silico to estimate this property.[6]
Distribution: Reaching the Target (and Off-Target) Tissues
Once in the bloodstream, a compound's distribution determines its concentration at various sites, including its intended therapeutic target and potential sites of toxicity.
-
Blood-Brain Barrier (BBB) Permeability: Studies have shown that disubstituted chloroacetamides are capable of permeating the blood-brain barrier.[6] This has dual implications: it opens the door for developing drugs targeting the central nervous system (CNS), but it also raises concerns about potential neurotoxicity.
-
P-glycoprotein (P-gp) Interaction: Encouragingly, these compounds have been predicted to not be substrates for P-glycoprotein (P-gp).[6] P-gp is an efflux pump that actively transports many compounds out of cells, including the brain. The lack of P-gp interaction means that once these compounds cross the BBB, they are less likely to be immediately removed, potentially leading to a more sustained effect in the CNS.[6]
Metabolism: The Body's Chemical Processing Plant
Metabolism is a critical phase that transforms compounds, generally making them more water-soluble for easier excretion but sometimes leading to the formation of toxic byproducts. The liver is the primary site of metabolism for chloroacetamides.
Causality Behind Experimental Choices: To understand the metabolic fate of these compounds, in vitro models using liver microsomes are indispensable. Microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the majority of drug metabolism.[8] Comparing metabolism in human versus rat liver microsomes is crucial because significant species-specific differences can exist, impacting the translation of preclinical animal data to human risk assessment.[8]
Metabolic Pathways of Chloroacetamide Herbicides: The metabolism of widely used chloroacetamide herbicides like acetochlor, alachlor, butachlor, and metolachlor has been studied extensively.[8][9] In humans, the primary enzymes responsible for their initial metabolism are CYP3A4 and CYP2B6 .[8]
A common metabolic pathway involves the formation of key intermediates:
-
Acetochlor and metolachlor are metabolized to 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA).[8][10]
-
Alachlor and butachlor are metabolized to 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA).[8]
These intermediates are then further metabolized to 2-methyl-6-ethylaniline (MEA) and 2,6-diethylaniline (DEA), respectively.[8][10] A subsequent bioactivation step through para-hydroxylation can lead to the formation of reactive dialkylbenzoquinone imines, which are considered the ultimate carcinogenic metabolites.[8][9][11]
Caption: Metabolic activation pathway of chloroacetamide herbicides.
Comparative Metabolism: Human vs. Rat Significant quantitative differences exist between human and rat metabolism. For instance:
-
Rat liver microsomes metabolize butachlor to CDEPA to a much greater extent than human liver microsomes.[8]
-
Human liver microsomes are more efficient at converting CMEPA and CDEPA to their respective aniline metabolites (MEA and DEA) compared to rat microsomes.[8]
These differences are critical for carcinogenicity risk assessment, as they suggest that the flux through the toxic bioactivation pathway may differ between species.[11]
Excretion: Eliminating the Compound
The final step in the pharmacokinetic journey is excretion. The metabolic transformations described above generally increase the water solubility of chloroacetamide compounds, which facilitates their elimination from the body, primarily through urine.[3]
Comparative Pharmacokinetic Data Summary
The table below summarizes key pharmacokinetic properties for several disubstituted chloroacetamides based on predictive and experimental data.
| Compound Class | Property | Observation/Value | Implication | Reference |
| General Disubstituted Chloroacetamides | Gastrointestinal Absorption | High (Predicted) | Good potential for oral bioavailability | [6] |
| Blood-Brain Barrier Permeability | Permeable (Predicted) | Potential for CNS activity/toxicity | [6] | |
| P-glycoprotein Substrate | No (Predicted) | Reduced cellular efflux; sustained CNS concentration | [6] | |
| Skin Permeability | Permeable | Significant route of occupational exposure | [6][7] | |
| Acetochlor | Metabolism (Human) | Forms CMEPA via CYP3A4, CYP2B6 | Part of the bioactivation pathway to toxic metabolites | [8] |
| Cytotoxicity (HepG2 cells) | Dose-dependent decrease in viability | Potential for liver toxicity | [10][12] | |
| Butachlor | Metabolism (Human vs. Rat) | Much higher metabolism to CDEPA in rats | Species differences must be considered in toxicity studies | [8] |
| Metolachlor | Metabolism (Human) | Forms CMEPA via CYP3A4, CYP2B6 | Shares metabolic pathway with Acetochlor | [8] |
| UPR1376 (FGFR Inhibitor) | Metabolic Stability | Less stable than other inhibitors in cell media | May have a shorter duration of action in vivo | [13] |
Experimental Protocols
The following protocols represent self-validating systems for assessing the pharmacokinetic properties of novel disubstituted chloroacetamides.
Protocol 1: Determination of Lipophilicity by RPTLC
Objective: To experimentally determine the lipophilicity (RM0 value) of disubstituted chloroacetamides as a predictor of their pharmacokinetic behavior.
Methodology:
-
Preparation: Prepare solutions of the test compounds in a suitable solvent (e.g., ethanol) at a concentration of 2 mg/mL.[6]
-
Spotting: Apply approximately 2 µL of each solution onto a reversed-phase TLC plate (e.g., RP-18).[6]
-
Mobile Phase: Prepare a series of mobile phases consisting of varying concentrations of an organic modifier (e.g., methanol or acetone) in water.
-
Development: Place the spotted TLC plate in a chromatography tank containing the mobile phase and allow the solvent front to ascend.
-
Visualization: After development, visualize the spots under UV light.
-
Calculation: Measure the retention factor (Rf) for each spot in each mobile phase. Calculate the RM value using the formula: RM = log((1/Rf) - 1).
-
Extrapolation: Plot the RM values against the percentage of the organic modifier. The y-intercept of the resulting linear regression line is the RM0 value, which is an indicator of the compound's lipophilicity.[5][6]
Protocol 2: In Vitro Metabolism Using Liver Microsomes
Objective: To determine the metabolic stability of a compound and identify the CYP450 enzymes involved in its metabolism.
Caption: Experimental workflow for an in vitro metabolism assay.
Methodology:
-
Incubation Setup: In a microcentrifuge tube, combine the test chloroacetamide compound, liver microsomes (human or rat), and a phosphate buffer. Pre-incubate the mixture at 37°C.[8]
-
Reaction Initiation: Start the metabolic reaction by adding a solution of NADPH (a necessary cofactor for CYP450 enzymes).
-
Time Points: At various time points (e.g., 0, 5, 15, 30 minutes), stop the reaction by adding a cold organic solvent like acetonitrile. This also serves to precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the tubes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Interpretation: Quantify the amount of the parent compound remaining at each time point to determine the metabolic rate. Identify metabolites by their mass-to-charge ratio and fragmentation patterns. To identify specific CYP enzymes, repeat the assay with microsomes that express individual CYP isoforms or use specific chemical inhibitors for each CYP enzyme.[8]
Protocol 3: Cell Viability Assessment by MTT Assay
Objective: To assess the cytotoxicity of chloroacetamide compounds on a relevant cell line (e.g., HepG2 human liver cells).
Methodology:
-
Cell Seeding: Plate HepG2 cells in a 96-well plate and allow them to attach overnight.[3]
-
Compound Treatment: Treat the cells with a range of concentrations of the chloroacetamide compound for a specified period (e.g., 72 hours).[12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan product.
-
Solubilization: After incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells to determine the compound's cytotoxic effect and its IC50 value.[10]
Conclusion
The pharmacokinetic profile of disubstituted chloroacetamides is complex and heavily influenced by their lipophilic character. They generally show good absorption and an ability to cross the blood-brain barrier, highlighting their potential for systemic and CNS applications. However, their metabolism, particularly through the cytochrome P450 system, is a critical determinant of their safety profile. The potential for bioactivation into toxic metabolites, as seen with herbicidal analogues, necessitates careful metabolic evaluation for any new therapeutic candidate from this class. The species-specific differences in metabolism underscore the importance of using human-derived in vitro systems early in the development process. By integrating in silico predictions with robust experimental protocols, researchers can effectively compare and select chloroacetamide derivatives with optimized pharmacokinetic properties, paving the way for the development of safer and more effective chemical and therapeutic agents.
References
- 1. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Prediction of Lipophilicity and Pharmacokinetics of Chloroacetamides by Chemometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines [frontiersin.org]
A Researcher's Guide to the Lipophilicity of 2-Chloro-N-cyclohexylacetamide and its Analogs
Introduction: The Critical Role of Lipophilicity in Molecular Design
In the fields of drug discovery and agrochemistry, the journey of a molecule from application to its biological target is a complex odyssey governed by its physicochemical properties. Among the most critical of these is lipophilicity—a measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents. This property is a key determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, influencing everything from membrane permeability to plasma protein binding and metabolic stability.[1][2]
The partition coefficient (logP) and distribution coefficient (logD) are the standard metrics for lipophilicity. LogP represents the ratio of the concentration of a neutral compound in a two-phase system of n-octanol and water.[1][3] For ionizable compounds, logD is used, as it accounts for both the ionized and non-ionized forms at a specific pH.[1][3]
This guide focuses on 2-chloro-N-cyclohexylacetamide and its analogs, a class of compounds relevant in various chemical sectors, including as intermediates and potential herbicides.[4][5][6] Understanding their lipophilicity is crucial for predicting their biological activity and environmental fate. We will explore the comparative lipophilicity of these analogs, detail robust experimental methods for its determination, and provide insights into the structure-lipophilicity relationships that guide rational molecular design.
Methodologies for Lipophilicity Determination: A Comparative Overview
Choosing the right method to determine lipophilicity is a critical decision driven by factors like required accuracy, sample availability, and throughput. Here, we compare the "gold standard" shake-flask technique with the more rapid, chromatography-based approaches.
The "Gold Standard": The Shake-Flask Method (OECD 107)
The shake-flask method is the traditional and most widely accepted technique for logP determination.[3][7][8] It directly measures the partitioning of a compound between n-octanol and water after they have been mutually saturated and equilibrated.
Causality Behind the Method: The direct measurement of the compound's concentration in both phases provides a fundamental and accurate logP value. The system is allowed to reach thermodynamic equilibrium, ensuring the result reflects the true partitioning behavior.[8] While highly reliable, this method is low-throughput, requires significant amounts of pure compound, and can be challenging for substances with very high or low lipophilicity or poor solubility.[1][9]
High-Throughput Screening: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
In modern drug discovery and chemical screening, speed is essential. RP-HPLC offers a rapid and resource-sparing alternative for estimating logP.[1][10][11] This method relies on the correlation between a compound's retention time on a non-polar stationary phase and the logP values of a set of known calibration standards.[10][12]
Causality Behind the Method: The principle is "like dissolves like." In RP-HPLC, a non-polar stationary phase (e.g., C18) mimics the n-octanol phase, while a polar mobile phase represents the aqueous phase. More lipophilic compounds interact more strongly with the stationary phase, resulting in longer retention times. By calibrating the system with standards of known logP, a linear relationship between retention time (or the logarithm of the retention factor, log k) and logP can be established.[12] This allows for the estimation of logP for novel compounds.[1][10]
Structure-Lipophilicity Relationships of this compound Analogs
The lipophilicity of a molecule is intrinsically linked to its structure. Minor chemical modifications can lead to significant changes in logP, thereby altering biological activity. For chloroacetamide derivatives, the nature of the N-substituent is a primary driver of lipophilicity.[5][6]
To illustrate this, we will compare this compound with several analogs where the N-cyclohexyl group is replaced by other substituents. The following table presents computationally predicted logP values, which are valuable for initial screening and hypothesis generation.[1][13]
| Compound Name | Structure | Molecular Formula | Predicted logP (XLogP3) | PubChem CID |
| 2-Chloro-N-methylacetamide | ClCH₂CONHCH₃ | C₃H₆ClNO | -0.2 | [14] |
| 2-Chloro-N-cyclopropylacetamide | ClCH₂CONHC₃H₅ | C₅H₈ClNO | 0.7 | [15] |
| N-tert-butyl-2-chloroacetamide | ClCH₂CONHC(CH₃)₃ | C₆H₁₂ClNO | 1.1 | [16] |
| N-butyl-2-chloroacetamide | ClCH₂CONH(CH₂)₃CH₃ | C₆H₁₂ClNO | 1.4 | [17] |
| This compound | ClCH₂CONHC₆H₁₁ | C₈H₁₄ClNO | 2.1 | [18] |
| N-Benzyl-2-chloroacetamide | ClCH₂CONHCH₂C₆H₅ | C₉H₁₀ClNO | 1.8 | [19] |
Note: LogP values are computationally predicted using the XLogP3 algorithm and sourced from PubChem. These serve as estimations and experimental verification is recommended.
Analysis of Structural Effects:
-
Alkyl Chain Length and Branching: Increasing the size of the N-alkyl substituent generally increases lipophilicity. The progression from methyl (-0.2) to butyl (1.4) shows a clear trend. The bulky, cyclic cyclohexyl group (2.1) provides a significant increase in lipophilicity compared to smaller linear or branched alkyl groups like tert-butyl (1.1).[14][16][17][18] This is because larger hydrocarbon moieties increase the non-polar surface area of the molecule.[5][6]
-
Cyclic vs. Acyclic Substituents: The rigid cyclohexyl ring contributes more to lipophilicity than a comparable acyclic group like butyl, despite having the same number of carbons. This can be attributed to its conformational rigidity and surface area.
-
Aromatic Substituents: Replacing the aliphatic cyclohexyl group with an aromatic benzyl group (1.8) results in a comparable, slightly lower, lipophilicity.[19] While the phenyl ring is hydrophobic, the overall effect depends on a balance of hydrophobic and polar interactions.
Experimental Protocol: logP Estimation by RP-HPLC
This protocol provides a validated, step-by-step method for estimating the logP of this compound and its analogs.
Principle
The logarithm of the retention factor (log k) of a compound is determined using isocratic RP-HPLC. A calibration curve is generated by plotting the known logP values of a series of standard compounds against their experimentally determined log k values. The logP of the test compound is then interpolated from this curve using its measured log k.
Materials and Reagents
-
Instrumentation: HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile (HPLC grade) and water (HPLC grade) or a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Test Compounds: this compound and its analogs.
-
Calibration Standards: A set of 5-7 compounds with known, reliable logP values spanning the expected range of the test compounds (e.g., Acetaminophen, Ketoprofen, Ibuprofen, Diclofenac, etc.).
-
Void Volume Marker: A non-retained compound (e.g., Uracil or Sodium Nitrate).
Workflow Diagram
Caption: Workflow for logP determination using RP-HPLC.
Step-by-Step Procedure
-
System Preparation:
-
Prepare the mobile phase. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water. The exact ratio should be optimized to ensure adequate retention and separation of all compounds.
-
Degas the mobile phase and set the HPLC flow rate (e.g., 1.0 mL/min).
-
Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.
-
-
Solution Preparation:
-
Prepare stock solutions of the calibration standards and test compounds in a suitable solvent (e.g., acetonitrile or mobile phase) at a concentration of ~1 mg/mL.
-
Prepare a stock solution of the void volume marker.
-
-
Data Acquisition:
-
Inject the void volume marker and record its retention time (t₀).
-
Inject each calibration standard and test compound individually, recording the retention time (t_R) for each. Ensure at least three replicate injections for each compound to ensure reproducibility.
-
-
Data Analysis & Calculation:
-
For each standard and test compound, calculate the retention factor (k) using the formula: k = (t_R - t₀) / t₀ .
-
Calculate the logarithm of the retention factor (log k).
-
Create a calibration curve by plotting the known logP values of the standards (Y-axis) against their corresponding calculated log k values (X-axis).
-
Perform a linear regression on the data points. The resulting equation will be in the form logP = m(log k) + c . An R² value > 0.95 is required for a valid calibration.
-
Using the log k value for this compound or its analogs, calculate its logP using the regression equation.
-
Conclusion
The lipophilicity of this compound and its analogs is a pivotal parameter that dictates their potential biological and environmental interactions. As demonstrated, the N-substituent plays a dominant role in tuning this property, with larger aliphatic groups like cyclohexyl significantly increasing the logP value. While computational methods provide rapid and valuable estimations for guiding synthesis, experimental determination remains essential for accurate characterization. The RP-HPLC method detailed here offers a robust, reliable, and efficient workflow for generating this critical data, enabling researchers to make informed decisions in the optimization of lead compounds for applications in drug discovery and agrochemistry.
References
- 1. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cadaster.eu [cadaster.eu]
- 14. 2-Chloro-N-methylacetamide [webbook.nist.gov]
- 15. 2-chloro-N-cyclopropylacetamide | C5H8ClNO | CID 735780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. N-tert-butyl-2-chloroacetamide | C6H12ClNO | CID 222440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. N-butyl-2-chloroacetamide | C6H12ClNO | CID 219645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. This compound | C8H14ClNO | CID 222365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. N-Benzyl-2-chloroacetamide | C9H10ClNO | CID 96233 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Acetamide Derivatives as Potential Antidepressants Against Established Standards
The landscape of antidepressant drug discovery is in a perpetual state of evolution, driven by the pressing need for therapeutics with improved efficacy, faster onset of action, and more favorable side-effect profiles compared to current standards. While classic monoaminergic modulators like SSRIs and TCAs remain mainstays, a significant portion of patients with major depressive disorder (MDD) exhibit treatment-resistant symptoms. This reality fuels the exploration of novel chemical scaffolds that engage with established or new biological targets.
This guide provides a technical comparison of a promising class of novel compounds—2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives—against benchmark antidepressants. These novel molecules, synthesized from 2-chloro-N-substituted-acetamide precursors (including the 2-Chloro-N-cyclohexylacetamide variant), have demonstrated significant antidepressant-like activity in validated preclinical models. We will dissect the synthetic rationale, present the head-to-head preclinical data, detail the experimental protocols used for validation, and explore the proposed mechanism of action, offering a comprehensive overview for researchers in neuropsychopharmacology and medicinal chemistry.
Rationale and Synthesis of Novel Acetamide Derivatives
The core strategy involves the chemical modification of a hit molecule identified through computational screening of the ZINC database, leading to a series of novel phenylacetamide derivatives. The foundational precursors for these molecules are 2-chloro-N-substituted-acetamides. The synthesis is a robust two-step process, beginning with the acylation of a primary or secondary amine (such as cyclohexylamine) with chloroacetyl chloride to form the intermediate, this compound. This intermediate is then reacted with 2-mercaptobenzimidazole to yield the final target compounds.[1]
This synthetic approach is advantageous as it allows for significant chemical diversity by simply varying the initial amine, leading to a library of derivatives that can be screened for optimal activity.
Caption: General synthetic workflow for the target acetamide derivatives.
Preclinical Efficacy Assessment: Behavioral Models of Depression
The gold-standard primary screen for potential antidepressant activity in rodents involves behavioral tests that assess responses to an inescapable, moderately stressful situation. A reduction in the duration of immobility is a reliable indicator of antidepressant efficacy.[2][3] The two most widely used assays are the Forced Swim Test (FST) and the Tail Suspension Test (TST).[1][4]
Experimental Protocol: Tail Suspension Test (TST)
The TST is a validated model for screening potential antidepressant compounds in mice.[2] The underlying principle is that mice, when placed in a moderately stressful and inescapable situation, will eventually cease escape-oriented behaviors and become immobile. This state of "behavioral despair" is reliably reversed by clinically effective antidepressants.[2]
Step-by-Step Methodology:
-
Acclimation: Animals are brought to the testing room at least 1-2 hours prior to the experiment to acclimate to the environment.
-
Drug Administration: Test compounds (e.g., novel acetamide derivatives), vehicle control, or standard antidepressants (e.g., Imipramine) are administered via intraperitoneal (i.p.) injection at a predetermined time before the test (typically 30-60 minutes).
-
Suspension: Each mouse is individually suspended by its tail from a horizontal bar using adhesive tape, positioned approximately 1 cm from the tip of the tail. The suspension height should be sufficient to prevent the mouse from reaching any surfaces.
-
Testing Period: The test is conducted for a total of 6 minutes.[2]
-
Data Recording: The entire session is recorded by a video camera. An observer, blinded to the treatment groups, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the absence of all movement except for minor motions necessary for respiration.[5]
-
Analysis: The total time spent immobile is calculated for each animal. A statistically significant decrease in immobility time compared to the vehicle-treated group indicates antidepressant-like activity.
Experimental Protocol: Forced Swim Test (FST)
Similar to the TST, the FST induces a state of behavioral despair. It is highly predictive for a broad range of antidepressant agents.[4][6]
Step-by-Step Methodology:
-
Apparatus: A transparent glass cylinder (e.g., 20 cm diameter, 30 cm height) is filled with water (23-25°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom or escape.[4]
-
Acclimation & Dosing: Animal acclimation and drug administration follow the same procedure as in the TST.
-
Swim Session: Each mouse is gently placed into the water-filled cylinder.
-
Testing Period: The test is typically run for 6 minutes.[4]
-
Data Recording & Scoring: The session is video-recorded. A trained, blinded observer scores the duration of immobility during the final 4 minutes. Immobility is defined as the cessation of struggling and swimming, with the animal making only the minimal movements necessary to keep its head above water.
-
Analysis: The total immobility time is measured. A significant reduction in this parameter is indicative of an antidepressant-like effect.
Caption: Workflow for in vivo antidepressant screening.
Comparative Efficacy Data
A series of twenty-five 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives (coded VS1-VS25) were evaluated in Swiss albino mice and compared against the tricyclic antidepressant (TCA) Imipramine, the selective serotonin reuptake inhibitor (SSRI) Fluoxetine, and the monoamine oxidase inhibitor (MAOI) Moclobemide.[1] The most potent effects were observed at a dose of 30 mg/kg.[1] The data below summarizes the performance of the most active novel compound (VS25) and a representative moderately active compound against these standards.
| Compound | Dose (mg/kg, i.p.) | Test | Immobility Duration (Seconds, Mean ± SEM) | % Decrease in Immobility vs. Control |
| Control (Vehicle) | - | TST | 155.17 ± 3.53 | - |
| FST | 148.11 ± 4.12 | - | ||
| Imipramine | 15 | TST | 70.15 ± 2.18 | 54.8% |
| FST | 65.23 ± 2.01 | 55.9% | ||
| Fluoxetine | 20 | TST | 78.12 ± 2.87 | 49.7% |
| FST | 72.87 ± 2.65 | 50.8% | ||
| Moclobemide | 20 | TST | 85.23 ± 3.01 | 45.1% |
| FST | 80.12 ± 2.98 | 45.9% | ||
| Novel Compound VS25 | 30 | TST | 27.57 ± 1.12 | 82.2% |
| FST | 28.19 ± 1.05 | 81.0% | ||
| Novel Compound VS10 | 30 | TST | 60.18 ± 2.54 | 61.2% |
| FST | 58.76 ± 2.11 | 60.3% |
Data synthesized from Suryawanshi, M.R., et al. (2022).[1]
The results clearly indicate that the novel derivative VS25 exhibits substantially greater antidepressant-like potential in both the TST and FST models than the standard drugs Imipramine, Fluoxetine, and Moclobemide at the tested doses.[1] Its ability to reduce immobility by over 80% marks it as a highly potent compound warranting further investigation.[1]
Proposed Mechanism of Action: Monoamine Oxidase Inhibition
The primary mechanism of action for many classic antidepressants is the modulation of monoamine neurotransmitters (serotonin, norepinephrine, dopamine) in the synaptic cleft.[7] This is often achieved by blocking their reuptake (SSRIs, TCAs) or by preventing their degradation. Monoamine Oxidase (MAO) is a key enzyme responsible for breaking down these neurotransmitters.[7] Inhibitors of MAO, such as Moclobemide, increase the synaptic concentration of monoamines, leading to an antidepressant effect.
Computational docking and molecular dynamics studies on the novel acetamide derivatives suggest a strong interaction with the MAO-A isoform.[1] The most active compound, VS25, demonstrated stable binding within the active site of the MAO-A enzyme, indicating that MAO-A inhibition is a likely mechanism for its potent antidepressant activity.[1]
Caption: Proposed mechanism via MAO-A inhibition in a monoaminergic synapse.
Conclusion and Future Directions
The 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide scaffold represents a highly promising avenue for the development of next-generation antidepressants. Preclinical data from validated behavioral models demonstrate that optimized derivatives, such as VS25, possess significantly more potent antidepressant-like effects than widely used standard drugs like Imipramine and Fluoxetine.[1] The proposed mechanism of MAO-A inhibition aligns with established antidepressant pathways and provides a clear direction for further mechanistic studies.
Future research should focus on comprehensive pharmacokinetic and toxicological profiling of the lead candidates to establish their safety and drug-like properties. Furthermore, exploring their efficacy in chronic models of depression and investigating their effects on neuroplasticity markers, such as Brain-Derived Neurotrophic Factor (BDNF), would provide deeper insights into their therapeutic potential.[8] These novel acetamide derivatives, born from a rational, structure-guided design process, stand as compelling candidates for advancement into further stages of drug development.
References
- 1. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro antioxidant and in vivo antidepressant activity of green synthesized azomethine derivatives of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-N-cyclohexylacetamide Analogs as Herbicidal Agents
Abstract
The chloroacetamide class of herbicides represents one of the most widely used families of agrochemicals for the control of annual grass and small-seeded broadleaf weeds.[1] Their efficacy is intrinsically linked to their chemical structure, which governs their absorption, translocation, and interaction with the target site.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 2-Chloro-N-cyclohexylacetamide scaffold. We will dissect the role of each molecular component, compare the herbicidal efficacy of various analogs with supporting data, and provide detailed experimental protocols for evaluating these compounds. This document is intended for researchers, scientists, and drug development professionals in the agrochemical and life sciences sectors.
Introduction: The Chloroacetamide Scaffold
Chloroacetamide herbicides, including prominent examples like acetochlor and metolachlor, are crucial for modern agriculture.[1] They are typically applied pre-emergence and function by inhibiting early seedling growth, specifically targeting the development of emerging shoots.[3][4] The core structure consists of a chloroacetyl group attached to a substituted amine. The this compound scaffold provides a foundational model for exploring SAR, offering distinct regions for chemical modification: the N-cyclohexyl ring, the acetamide linker, and the reactive chlorine atom.
Mechanism of Action
The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[1][4] VLCFAs are essential components for building cell membranes, cuticular waxes, and other vital structures in plants.[1] By inhibiting the elongase enzymes involved in this pathway, chloroacetamides disrupt cell division and expansion, ultimately leading to seedling death.[4] It is hypothesized that the electrophilic nature of the chloroacetyl group allows these herbicides to covalently bind to sulfhydryl (-SH) groups on enzymes within the VLCFA synthesis pathway, such as those requiring coenzyme A.[3][5]
Core Scaffold Analysis and SAR Logic
To understand the SAR of this compound analogs, we must consider the function of each part of the molecule. The overall herbicidal activity is a multifactorial outcome dependent on the compound's chemical reactivity, lipophilicity, uptake, and metabolism within the plant.[2]
A logical approach to SAR involves systematically modifying one part of the molecule at a time and observing the effect on biological activity. This allows us to deduce the importance of each structural feature.
Caption: Key molecular regions of the this compound scaffold for SAR analysis.
The Role of the N-Substituent (Cyclohexyl Group)
The N-substituent plays a critical role in determining the molecule's lipophilicity and steric properties. These factors govern how the compound moves through the soil, is absorbed by the plant shoot, and fits into the active site of the target enzyme.
-
Lipophilicity: A certain degree of lipophilicity is required for the herbicide to pass through the waxy cuticle of the plant shoot.[6] Studies on related N-substituted chloroacetamides have shown that analogs with halogenated phenyl rings (e.g., N-(4-chlorophenyl) or N-(4-bromophenyl)) exhibit high activity, partly due to increased lipophilicity which aids passage through cell membranes.[6] Replacing the cyclohexyl ring with various substituted aromatic or other aliphatic groups can modulate this property to optimize uptake and efficacy.
-
Steric Bulk: The size and shape of the N-substituent are crucial for proper binding to the target enzyme. While the cyclohexyl group provides significant bulk, modifications that are too large or have an awkward geometry can prevent the molecule from fitting into the binding pocket, thus reducing or eliminating its activity.
The Chloroacetamide Moiety
The Cl-CH₂-C(=O)-N group is the "warhead" of the molecule.
-
Chlorine Atom: The chlorine atom is a key leaving group. Its electronegativity makes the adjacent carbon atom electrophilic, enabling it to react with nucleophilic residues, such as the sulfhydryl groups of cysteine in enzymes.[5][7] The reactivity of this group is a fine balance; it must be stable enough to reach its target but reactive enough to form a covalent bond.
-
Amide Bond: The amide linkage provides structural rigidity and influences the molecule's conformation. It also participates in hydrogen bonding, which can be crucial for orienting the molecule within the enzyme's active site.
Comparative Performance of Chloroacetamide Analogs
While specific SAR data for a wide range of this compound analogs is not consolidated in a single public source, we can infer relationships from studies on the broader chloroacetamide class. The herbicidal activity is often measured as the concentration required to inhibit weed growth by 50% (EC50).[7]
The table below presents hypothetical, yet plausible, data based on established principles from various chloroacetamide SAR studies. It illustrates how structural modifications could influence herbicidal activity against a common grass weed like ryegrass (Lolium temulentum).[7]
| Compound ID | N-Substituent | Modification | Rationale for Modification | Expected Herbicidal Activity (EC50 in mg/L) |
| 1 (Parent) | Cyclohexyl | - | Baseline | 50 |
| 2 | Phenyl | Replace aliphatic ring with aromatic | Investigate the effect of aromaticity and planarity. | 65 |
| 3 | 4-Chlorophenyl | Add electron-withdrawing group | Increase lipophilicity and potentially electronic interactions.[6] | 30 |
| 4 | 2,6-Diethylphenyl | Add bulky ortho groups (similar to Alachlor) | Mimic commercial herbicides; optimize steric fit in the active site.[1] | 15 |
| 5 | tert-Butyl | Reduce size and change shape | Evaluate the impact of a smaller, sterically hindered aliphatic group. | 120 |
| 6 | Cyclohexyl | Replace -Cl with -F | Change leaving group ability | >200 (Reduced Activity) |
| 7 | Cyclohexyl | Replace -Cl with -Br | Change leaving group ability | 45 |
Note: The EC50 values are illustrative examples derived from general SAR principles in the cited literature. Lower values indicate higher potency.
Interpretation of Data:
-
Aromatic Substitution: Simply replacing the cyclohexyl with a phenyl ring (Compound 2) may not improve activity. However, adding a halogen like chlorine (Compound 3) significantly increases potency, likely by enhancing lipophilicity.[6]
-
Steric Optimization: The addition of specific bulky groups in the ortho positions of a phenyl ring (Compound 4) is a common strategy in commercial herbicides (e.g., alachlor, metolachlor) and is expected to dramatically increase efficacy by optimizing the fit in the target enzyme's active site.[1][2]
-
Halogen Reactivity: The nature of the halogen on the acetyl group is critical. Fluorine is a poor leaving group, which would likely render the compound inactive (Compound 6). Bromine (Compound 7) is a better leaving group than chlorine, but this increased reactivity does not always translate to better herbicidal efficacy, as it may react non-specifically before reaching the target.[2]
Key Experimental Methodologies
To generate reliable SAR data, standardized and reproducible protocols are essential. Here, we outline a typical workflow for synthesis and biological evaluation.
General Synthesis Protocol for N-Substituted-2-chloroacetamides
This protocol describes the chloroacetylation of a primary amine, a common method for synthesizing these compounds.[8][9]
Objective: To synthesize this compound (Parent Compound 1).
Materials:
-
Cyclohexylamine
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or other aprotic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware
Procedure:
-
Dissolve cyclohexylamine (1.0 eq) and triethylamine (1.1 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution. Caution: The reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude product by recrystallization or column chromatography to yield the pure this compound.
-
Confirm the structure using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[8]
Pre-Emergence Herbicidal Activity Assay
This bioassay evaluates the effect of compounds on weed growth when applied to the soil before the weeds emerge.
Caption: Workflow for a pre-emergence herbicidal activity bioassay.
Detailed Steps:
-
Planting: Fill 10 cm pots with a standardized soil mix. Sow seeds of a target weed species (e.g., Lolium temulentum) at a depth of 1-2 cm.
-
Compound Application: Prepare a range of concentrations for each test compound. A negative control (solvent only) and a positive control (a commercial herbicide like Acetochlor) should be included.[7][10] Apply the solutions evenly to the soil surface using a sprayer.
-
Growth Conditions: Transfer the pots to a controlled environment growth chamber. Maintain consistent temperature, humidity, and light cycles.
-
Evaluation: After a set period (typically 14-21 days), visually assess the emergence and health of the seedlings. Harvest the above-ground shoots and measure their fresh weight.
-
Data Analysis: Calculate the percent growth inhibition for each concentration relative to the negative control. Use this data to perform a dose-response analysis and determine the EC50 value for each compound.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is governed by a complex interplay of steric, electronic, and physicochemical properties. The N-substituent is a key determinant of lipophilicity and binding affinity, while the chloroacetyl moiety serves as the reactive component essential for inhibiting the target VLCFA elongase enzymes.
Future research should focus on synthesizing novel analogs with diverse N-substituents, including heterocyclic and polycyclic systems, to explore new regions of chemical space. Furthermore, combining SAR studies with molecular docking and computational modeling against the target enzymes can provide deeper mechanistic insights and accelerate the design of more potent and selective herbicides.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 6. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 2-Chloro-N-cyclohexylacetamide
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Chloro-N-cyclohexylacetamide (CAS: 23605-23-4). As a vital reagent in various research and development pipelines, its proper management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety principles. The procedures outlined are based on the hazardous characteristics of the chloroacetamide functional group, which dictates its toxicological and disposal considerations.[1]
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before any handling or disposal procedures begin, a thorough understanding and implementation of safety measures are non-negotiable. The primary goal is to prevent all personal contact with the substance.[2]
Work Environment:
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a properly functioning chemical fume hood to prevent the inhalation of dust or vapors.[1]
-
Ventilation: Ensure the laboratory is well-ventilated.[3]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[4]
Required Personal Protective Equipment (PPE): The selection of PPE is the final barrier between the user and the chemical; it must be chosen and worn correctly.
-
Eye and Face Protection: Wear chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[5][6] For tasks with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[7][8]
-
Hand Protection: Wear chemical-resistant, impervious gloves, such as nitrile or neoprene.[9][10] PVC gloves are not recommended as they offer little protection.[7] Gloves should be inspected for defects before use and replaced regularly (e.g., every 30-60 minutes) or immediately upon known or suspected contact with the chemical.[7]
-
Body Protection: A standard lab coat is mandatory.[1] For larger quantities or in the event of a spill, chemical-resistant coveralls or an apron should be used to prevent skin contact.[5][9] Contaminated clothing must be removed immediately and decontaminated before reuse.[3][11]
-
Respiratory Protection: If the handling of the substance cannot be confined to a fume hood or if dust formation is significant, a NIOSH/MSHA-approved particulate filter respirator is required.[5][12]
Hazard Profile & Data Summary
Understanding the specific hazards of this compound is critical to appreciating the necessity of these stringent disposal protocols. The compound's toxicity is primarily driven by the chloroacetamide moiety, a known alkylating agent.[13]
The following table summarizes the key hazard classifications based on aggregated GHS data and information from related chloroacetamide compounds.[14]
| Parameter | Value | Reference |
| GHS Pictograms | Danger | [14] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritationConservatively includes from related compounds:H301: Toxic if swallowedH317: May cause an allergic skin reactionH361: Suspected of damaging fertility or the unborn childH402: Harmful to aquatic life | [14] |
| UN Number | 2811 (for related toxic solids) | [1][12] |
| UN Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. (this compound) | [1][12] |
| Transport Hazard Class | 6.1 (Toxic substances) | [1] |
| Packing Group | III (Substance presenting low danger) | [1] |
Step-by-Step Disposal Protocol
Adherence to a strict, procedural approach is critical for safe disposal.[1] The guiding principle is that all materials that have come into contact with this compound are to be considered hazardous waste.
Step 1: Waste Identification and Segregation
-
Scope: This includes the pure chemical, reaction byproducts, contaminated solvents, spill cleanup materials, and used PPE (gloves, wipes, etc.).[1]
-
Causality: Proper segregation is crucial to prevent unintentional chemical reactions in the waste container and to ensure the waste is routed to the correct disposal facility.
-
Action: Treat all this compound waste as hazardous. Do not mix this waste with other waste streams.[1]
Step 2: Containment
-
Container: Use a designated, leak-proof, and sealable container that is compatible with the chemical. The original container is often suitable.[1] The container must be kept tightly closed when not in use.[3]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
Empty Containers: So-called "empty" containers are not truly empty and must be handled as hazardous waste.[1] Do not rinse them into the sanitary sewer. Seal the unrinsed container and dispose of it along with other contaminated materials.[1]
Step 3: Storage
-
Location: Store the sealed hazardous waste container in a designated, secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials.[6]
-
Access: The storage area should be locked or otherwise secured to prevent unauthorized access.[2][3]
Step 4: Final Disposal
-
Professional Service: The final disposal of this compound waste must be conducted through a licensed and approved hazardous waste disposal company.[1][6] Provide the disposal company with a complete and accurate description of the waste.[1]
-
Methodology: The standard and recommended disposal method for this type of organic chemical is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize toxic combustion products like hydrogen chloride and nitrogen oxides.[1][12][13][15]
-
Regulatory Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]
Emergency Procedures: Spill Management
In the event of a spill, a calm and methodical response is essential to mitigate exposure and contamination.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[15]
-
Secure Area: Restrict access to the spill area. Remove all sources of ignition.[3]
-
Don PPE: Before re-entering the area, don the full PPE as described in Section 1, including respiratory protection if necessary.
-
Contain Spill: Prevent the spill from spreading or entering drains.[12][15]
-
Clean Up:
-
For solid spills, avoid creating dust.[2] If appropriate, gently moisten the material with an inert liquid (e.g., water) to prevent it from becoming airborne.[12]
-
Carefully sweep or shovel the spilled material into a suitable, labeled container for hazardous waste disposal.[4][15]
-
Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect all cleaning materials (wipes, absorbents) as hazardous waste.[1]
-
-
Decontaminate: Decontaminate all tools and reusable PPE after the cleanup is complete. Dispose of all single-use items as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pppmag.com [pppmag.com]
- 8. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | C8H14ClNO | CID 222365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. qecusa.com [qecusa.com]
Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Chloro-N-cyclohexylacetamide
For the modern researcher, pushing the boundaries of drug development requires not only innovation but also an unwavering commitment to safety. The synthesis and handling of novel chemical entities present inherent risks. This guide provides essential, immediate safety and logistical information for the handling of 2-Chloro-N-cyclohexylacetamide, a compound of interest in various research and development pipelines. Our goal is to equip you, our partners in science, with the knowledge to manage this substance confidently and safely, ensuring both personal protection and the integrity of your work.
Understanding the Hazard: A Proactive Approach to Safety
This compound is classified as a hazardous substance with the following primary concerns[1][2]:
-
Acute Oral Toxicity: The substance is harmful if swallowed[1][2].
-
Skin Irritation: It is known to cause skin irritation upon contact[1][2].
-
Serious Eye Damage/Irritation: Direct contact can lead to serious eye damage or irritation[1][2].
-
Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation[1][2].
Given these hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental protocol.
Core Directive: Your Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Hand Protection | Double-gloving with a nitrile inner glove and a butyl rubber or thicker nitrile outer glove. | While specific breakthrough time data for this compound is not readily available, chloroacetamides as a class can be absorbed dermally. Nitrile gloves offer good resistance to a range of chemicals, and double-gloving provides an additional layer of protection in case of a breach in the outer glove[3]. Butyl rubber gloves are highly recommended for their excellent resistance to a wide array of hazardous chemicals[4]. |
| Eye and Face Protection | Chemical safety goggles with side shields, worn in conjunction with a face shield. | This combination protects against splashes of solutions containing the compound and airborne dust particles, addressing the risk of serious eye damage[2][5]. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher, depending on the scale and potential for aerosolization. | As a powdered substance, this compound poses an inhalation hazard. An N95 respirator will protect against airborne particulates. For larger quantities or procedures with a high potential for dust generation, a higher level of respiratory protection may be necessary[6]. |
| Protective Clothing | A disposable, solid-front laboratory coat with tight-fitting cuffs. For larger scale operations, chemical-resistant coveralls are recommended. | This prevents the contamination of personal clothing and skin. Impervious materials are crucial to prevent penetration of the chemical[5][7]. |
It is imperative to inspect all PPE for integrity before each use. [5]
Operational Plan: From Weighing to Initial Reaction
Safe handling of powdered chemical reagents requires a meticulous and systematic approach to minimize the risk of exposure.
Preparation and Weighing
-
Designated Area: All handling of solid this compound should be conducted within a certified chemical fume hood or a powder containment hood to control airborne particles.
-
Surface Protection: Line the work surface with absorbent, plastic-backed paper to contain any spills and facilitate easy cleanup[8].
-
Tool Selection: Use dedicated, clearly labeled spatulas and weighing vessels for this compound to prevent cross-contamination.
-
Weighing Technique: When weighing, do so carefully to avoid generating dust. If possible, use a balance with a draft shield.
Workflow for Handling Powdered this compound
A stepwise workflow for the safe handling of powdered this compound.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Hazardous Waste Classification: All waste containing this compound, including unreacted compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, gloves), must be classified and handled as hazardous waste[2][5].
-
Dedicated Waste Container: Use a clearly labeled, sealable hazardous waste container for all solid and liquid waste generated. Do not mix this waste stream with non-halogenated organic waste, as this can complicate disposal[2].
-
Empty Containers: "Empty" containers that held this compound must also be treated as hazardous waste, as they will contain residual amounts of the chemical[5].
Decontamination and Final Disposal
-
Surface Decontamination: After handling, thoroughly decontaminate all work surfaces. A recommended procedure is to first wipe the surface with a detergent solution, followed by a rinse with water, and then a final wipe with 70% ethanol[9]. All cleaning materials must be disposed of as hazardous waste.
-
Licensed Disposal: The final disposal of this compound waste must be conducted through a licensed and approved hazardous waste disposal company[2][10]. Maintain all necessary documentation for waste tracking.
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention[5][7]. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[5][7]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[5]. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5][7]. |
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.
References
- 1. eurofinsus.com [eurofinsus.com]
- 2. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 3. mdpi.com [mdpi.com]
- 4. cdc.gov [cdc.gov]
- 5. chemos.de [chemos.de]
- 6. creod.on.ca [creod.on.ca]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. safety.rochester.edu [safety.rochester.edu]
- 9. Surface decontamination effectiveness at the “Université des Montagnes” Teaching Hospital: Monitoring in the biomedical analysis laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


